Bifenthrin
Descripción
This compound is a carboxylic ester obtained by formal condensation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and [(2-methyl-1,1'-biphenyl)-3-yl]methanol. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It is an organochlorine compound, an organofluorine compound and a cyclopropanecarboxylate ester. It is functionally related to a cis-chrysanthemic acid.
This compound is under investigation in clinical trial NCT01560247 (Percutaneous Recanalization in Ischemic Stroke Management in Europe Observational Registry).
This compound is a pyrethroid (type 1) insecticide that affects the nervous system of insects. Products containing this compound include Talstar, Capture, Brigade, Bifenthrine, Ortho Home Defense Max, and Scotts LawnPro Step 3. The this compound Molecule, a 4th generation pyrethroid, was discovered and developed by FMC Corporation Pty Ltd it. This compound is virtually insoluble in water with a solubility of 0.1 mg/l. Given its low solubility, this compound has high persistence in soil (half life = 7 days - 8 months) and consequently it is the longest residual termiticide currently registered on the market today. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708, L860)
a type I pyrethroid
Structure
3D Structure
Propiedades
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1 | |
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InChI Key |
OMFRMAHOUUJSGP-IRHGGOMRSA-N | |
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Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |
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Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |
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Molecular Formula |
C23H22ClF3O2 | |
| Record name | BIFENTHRIN | |
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DSSTOX Substance ID |
DTXSID9020160, DTXSID20891316 | |
| Record name | Bifenthrin | |
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| Record name | (+)-(1R)-cis-Bifenthrin | |
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Molecular Weight |
422.9 g/mol | |
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Physical Description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |
| Record name | BIFENTHRIN | |
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Flash Point |
165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |
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Solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |
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Density |
Density: 1.2 g/cu m at 125 °C | |
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Vapor Pressure |
0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |
| Record name | Bifenthrin | |
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Color/Form |
Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |
CAS No. |
82657-04-3, 439680-76-9 | |
| Record name | BIFENTHRIN | |
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| Record name | (1R)-cis-Bifenthrin | |
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| Record name | kappa-Bifenthrin [ISO] | |
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| Record name | Bifenthrin | |
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| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |
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Melting Point |
69 °C, 156.2 °F | |
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| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bifenthrin on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects primarily by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on these channels, detailing its effects on channel gating kinetics, its state-dependent interactions, and the structural basis of its binding. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neurotoxicity.
Core Mechanism of Action: Modulation of Channel Gating
This compound disrupts the normal functioning of voltage-gated sodium channels by profoundly altering their gating kinetics.[4][5] Unlike a simple channel blocker, this compound acts as a potent modulator, prolonging the open state of the channel. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis in target organisms.[6]
The primary electrophysiological manifestations of this compound's action on sodium channels are:
-
Induction of a Late Persistent Current: this compound causes a significant late current that persists for the duration of a depolarizing pulse.[4]
-
Generation of a Slowly-Decaying Tail Current: Upon repolarization of the membrane, this compound-modified channels deactivate much more slowly than unmodified channels, resulting in a characteristic slowly-decaying "tail current."[4][5]
-
Hyperpolarizing Shift in Voltage-Dependence of Activation and Inactivation: this compound causes a concentration-dependent shift in the voltage-dependence of both channel activation and inactivation to more hyperpolarized potentials.[4][7] This means that channels are more likely to open at resting membrane potentials and are more susceptible to inactivation.
-
Slowed Recovery from Inactivation: The time it takes for channels to recover from the inactivated state and become available to open again is significantly prolonged in the presence of this compound.[4]
This compound is classified as a mixed Type I/II pyrethroid. While it lacks the α-cyano group characteristic of Type II pyrethroids, it exhibits properties of both types.[8][9] It produces tremors, typical of Type I pyrethroids, but also shows some effects on inactivation that are more similar to Type II compounds.[9]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data on the effects of this compound on voltage-gated sodium channels from various studies.
| Parameter | Value | Cell Type/Channel Isoform | Reference |
| Resting Modification | 25.3% modification at 10 µM | Rat cerebral cortical neurons | [4] |
| Use-Dependent Inhibition | ~64% inhibition of modification with 10-Hz pulse trains | Rat cerebral cortical neurons | [4] |
| EC50 for Tail Current | 1 - 2 µM | Human Nav1.8 | [9] |
| Effect on SCOs (EC50) | 58 nM (for a 2.7-fold increase in frequency) | Primary mouse cortical neurons | [10] |
| Effect on Gating Parameter | Observation | Cell Type/Channel Isoform | Reference |
| Steady-State Activation | Concentration-dependent hyperpolarizing shift | Rat cerebral cortical neurons | [4] |
| Steady-State Inactivation | Concentration-dependent hyperpolarizing shift | Rat cerebral cortical neurons | [4] |
| Recovery from Inactivation | Slowed | Rat cerebral cortical neurons | [4] |
State-Dependent Interaction and the Dual Receptor Model
A critical aspect of this compound's mechanism is its state-dependent interaction with the sodium channel. Evidence suggests that this compound can bind to and modify sodium channels in both the closed (resting) and open states.[4] However, the affinity for the open state is generally higher, leading to a "use-dependent" effect where the modification is enhanced by repetitive neuronal firing that increases the population of open channels.[4][11]
Molecular modeling and site-directed mutagenesis studies have led to the development of a dual pyrethroid-receptor site model on insect sodium channels.[12][13] This model proposes two distinct binding sites, designated PyR1 and PyR2, located at the interfaces between different domains of the channel protein.
-
PyR1: Located at the interface of domains II and III, involving the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III.[12]
-
PyR2: Located at the interface of domains I and II.[13]
The simultaneous binding of pyrethroid molecules to both sites is thought to be necessary to effectively lock the channel in the open conformation.[12]
Experimental Protocols
The characterization of this compound's effects on voltage-gated sodium channels relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the ion currents flowing through sodium channels in the membrane of a single neuron or a cell expressing a specific channel isoform.
Typical Protocol:
-
Cell Preparation: Cultured neurons (e.g., rat cerebral cortical neurons) or Xenopus oocytes injected with cRNA encoding a specific sodium channel α and β subunit are used.[2][4]
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a high-resistance "gigaseal." The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage-Clamp Protocols: A series of voltage steps are applied to the cell membrane to control the channel's state and record the resulting sodium currents.
-
Steady-State Activation: From a holding potential of around -100 mV, depolarizing pulses of increasing amplitude (e.g., from -80 mV to +60 mV) are applied. The peak current at each voltage is measured to determine the voltage-dependence of activation.[1]
-
Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages are applied for a prolonged duration (e.g., 50-500 ms) to induce inactivation, followed by a test pulse to a fixed depolarizing potential (e.g., 0 mV) to measure the fraction of available channels.[1]
-
Recovery from Inactivation: The membrane is depolarized to inactivate the channels, and then repolarized to a negative holding potential. Test pulses are applied at increasing time intervals after repolarization to measure the time course of recovery from inactivation.[14]
-
Use-Dependence: A train of short, high-frequency depolarizing pulses (e.g., 10 Hz) is applied to assess the cumulative effect of channel opening on this compound modification.[4]
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, time constants of activation and inactivation, and the voltage-dependence of gating.
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in this compound binding.
Typical Protocol:
-
Mutation Design: Based on molecular models of the sodium channel, specific amino acid residues within the putative binding sites (PyR1 and PyR2) are selected for mutation.[13]
-
Mutagenesis: The cDNA encoding the sodium channel is altered using PCR-based methods to replace the codon for the target amino acid with a codon for another amino acid (e.g., replacing a methionine with a valine).[15]
-
Expression and Functional Analysis: The mutated channel is then expressed in a system like Xenopus oocytes, and its sensitivity to this compound is compared to the wild-type channel using patch-clamp electrophysiology. A significant reduction in sensitivity suggests that the mutated residue is important for this compound binding.[15]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the action of this compound.
Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.
Caption: Experimental workflow for characterizing this compound's effects on VGSCs.
Caption: Logical relationship of the dual receptor model for this compound action.
Conclusion
This compound's potent insecticidal activity is a direct consequence of its intricate interaction with voltage-gated sodium channels. By binding to dual receptor sites and modifying the channel's gating properties in a state-dependent manner, this compound effectively disrupts the precise control of neuronal excitability. The detailed understanding of this mechanism, including the quantitative effects on channel kinetics and the identification of the molecular binding sites, is essential for the development of novel insecticides with improved efficacy and selectivity, as well as for assessing the potential risks to non-target organisms. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of pyrethroid neurotoxicity and the development of next-generation pest control agents.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Technical Fact Sheet [npic.orst.edu]
- 7. Nanomolar this compound Alters Synchronous Ca2+ Oscillations and Cortical Neuron Development Independent of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomolar this compound alters synchronous Ca2+ oscillations and cortical neuron development independent of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow recovery from inactivation regulates the availability of voltage-dependent Na+ channels in hippocampal granule cells, hilar neurons and basket cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]
Physicochemical Properties and Environmental Persistence of Bifenthrin: A Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties and environmental persistence of bifenthrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and visual representations of key processes.
Physicochemical Properties
This compound is a non-polar molecule characterized by its low water solubility and high affinity for organic matter.[1] These properties significantly influence its environmental behavior and persistence. It is a white or pale tan waxy solid with a faint, slightly sweet odor.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₂₃H₂₂ClF₃O₂ | |
| Molecular Weight | 422.9 g/mol | |
| CAS Number | 82657-04-3 | |
| Appearance | Off-white to pale tan waxy solid | |
| Melting Point | 68-71°C | [5][6] |
| Boiling Point | 320 - 350 °C | [7] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg | at 25°C[8] |
| Water Solubility | < 1 µg/L (0.1 mg/L) | [3][8][9] |
| Octanol-Water Partition Coefficient (log Kow) | > 6.0 | [1][3][9] |
| Henry's Law Constant | 7.2 x 10⁻³ atm·m³/mol |
Environmental Persistence and Fate
This compound's strong adsorption to soil and sediment particles, coupled with its low water solubility, dictates its environmental persistence.[2][9] It has a low potential to contaminate groundwater due to its immobility in soil.[2][3][8] However, it can be transported to surface waters via runoff of soil particles to which it is adsorbed.[2][8]
Table 2: Environmental Persistence of this compound
| Compartment | Half-life (t₁/₂) | Conditions |
| Soil (Aerobic) | 97 - 250 days | Dependent on soil type[8] |
| Soil (Field Dissipation) | 122 - 345 days | [8] |
| Water (Aqueous Photolysis) | 276 - 416 days | [1][8] |
| Sediment (Aerobic) | 12 - 16 months | at 20°C[8] |
| Sediment (Anaerobic) | 8 - 16 months | at 20°C[8] |
| Bioconcentration Factor (BCF) in fish | 21,000 - 28,000 | Fathead minnows[8] |
| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵ | [8] |
This compound exhibits a high potential for bioaccumulation in aquatic organisms, as indicated by its high bioconcentration factor (BCF).[8] In fish, this is attributed to their slower metabolism of the compound.[2]
Figure 1: Environmental Fate and Transport of this compound.
Degradation Pathways
This compound degradation in the environment occurs through several pathways, including microbial degradation, photodegradation, and hydrolysis. The primary metabolic pathway in both mammals and the environment involves the hydrolysis of the ester linkage.[8]
-
Microbial Degradation: This is a significant pathway for this compound degradation in soil and sediment.[10]
-
Photodegradation: this compound is relatively stable to photolysis in water, with long half-lives.[1][8]
-
Hydrolysis: this compound is stable to abiotic hydrolysis at neutral and acidic pH but can be labile at higher pH.[8][9][11]
The main degradation pathway results in the formation of 4'-hydroxy this compound.[2] In mammals, this compound is rapidly metabolized in the liver, primarily through hydrolysis of the ester bond, followed by oxidation.[2][8]
Figure 2: Primary Degradation Pathways of this compound.
Experimental Protocols
The determination of physicochemical properties and environmental fate parameters for pesticides like this compound generally follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
4.1 Water Solubility (OECD Guideline 105)
The column elution method is commonly used for substances with low solubility like this compound.
-
Preparation: A solid support material (e.g., glass beads) is coated with an excess of this compound.
-
Column Packing: The coated support is packed into a chromatography column.
-
Elution: Water is passed through the column at a constant temperature and slow flow rate to ensure saturation.
-
Analysis: The concentration of this compound in the eluted water is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Equilibrium: Elution continues until the concentration of this compound in the eluate is constant, indicating that the water is saturated.
4.2 Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107/117)
The Shake Flask method or HPLC method is used. Given this compound's very high Kow, the HPLC method is often preferred.
-
HPLC System Setup: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase of a water-miscible organic solvent (e.g., methanol) and water.
-
Calibration: A series of reference compounds with known log Kow values are injected, and their retention times are recorded. A calibration curve of log retention time versus log Kow is created.
-
Sample Analysis: this compound is injected into the HPLC system under the same conditions.
-
Calculation: The retention time of this compound is used to calculate its log Kow from the calibration curve.
4.3 Soil Sorption/Desorption (OECD Guideline 106)
The batch equilibrium method is employed to determine the soil sorption coefficient (Koc).
-
Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are used.
-
Solution Preparation: A solution of this compound in a calcium chloride solution (to mimic soil solution) is prepared.
-
Equilibration: Weighed amounts of soil are mixed with the this compound solution in centrifuge tubes. The tubes are agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours) at a constant temperature.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation: The soil-water distribution coefficient (Kd) is calculated. The organic carbon-normalized sorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.
Figure 3: Experimental Workflow for a Soil Half-Life Study.
References
- 1. hardyhenryservices.com [hardyhenryservices.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | CAS#:82657-04-3 | Chemsrc [chemsrc.com]
- 6. 82657-04-3 | CAS DataBase [m.chemicalbook.com]
- 7. simonisbv.nl [simonisbv.nl]
- 8. This compound Technical Fact Sheet [npic.orst.edu]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 82657-04-3 [m.chemicalbook.com]
Toxicological Profile and Biological Effects of Bifenthrin in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and residential settings. Its widespread use necessitates a thorough understanding of its toxicological profile and biological effects in mammals to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's impact on mammalian systems, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Chemical Identity of this compound
This compound, chemically known as (2-methyl[1,1'-biphenyl]-3-yl)methyl 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate, is a type I pyrethroid, meaning it lacks an α-cyano group in its structure.
Uses and Environmental Fate
This compound is utilized to control a broad spectrum of pests on various crops, as well as for termite control and in household insecticides. Due to its lipophilic nature, it has a tendency to bind to soil and sediment, which can lead to persistence in the environment and potential for bioaccumulation.
Toxicokinetics
Absorption
This compound can be absorbed through oral, dermal, and inhalation routes of exposure. Following oral administration in rats, a significant portion of the dose is absorbed, with peak plasma concentrations observed within a few hours.
Distribution
Once absorbed, this compound distributes to various tissues, with a higher affinity for adipose tissue due to its lipophilicity. Residues have also been detected in the skin, liver, and nervous system.
Metabolism
The primary metabolic pathway for this compound in mammals is hydrolysis of the ester linkage, followed by oxidation. The cytochrome P450 enzyme system in the liver plays a crucial role in its metabolism.
Excretion
Metabolites of this compound are primarily excreted in the feces, with a smaller proportion eliminated in the urine. The elimination half-life is relatively short, indicating that it does not tend to bioaccumulate significantly in the long term.
Toxicological Profile
Acute Toxicity
This compound exhibits moderate to high acute toxicity in mammals, depending on the route of administration and the species.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | Parameter | Value (mg/kg) | Reference |
| Rat (male) | Oral | LD50 | 70 | [1] |
| Rat (female) | Oral | LD50 | 54 | [1] |
| Mouse (male) | Oral | LD50 | 43.5 | [2] |
| Mouse (female) | Oral | LD50 | 42.5 | [2] |
| Rabbit | Dermal | LD50 | >2000 | [1] |
| Rat | Inhalation | LC50 | 0.8 mg/L (4h) |
Subchronic and Chronic Toxicity
Repeated exposure to this compound can lead to a range of adverse effects, with the nervous system being a primary target.
Table 2: Subchronic and Chronic Toxicity of this compound in Mammals
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| Rat | 90-day | Oral (diet) | 3.8 | 7.5 | Tremors | [3] |
| Dog | 90-day | Oral (capsule) | 2.5 | 5.0 | Tremors, ataxia | [3] |
| Rat | 2-year | Oral (diet) | 3.0 | 6.1 | Tremors, reduced body weight | [4] |
| Dog | 1-year | Oral (capsule) | 1.5 | 3.0 | Tremors | [3] |
| Rabbit | 21-day | Dermal | 88 | 442 | Muscle incoordination, tremors | [5] |
Neurotoxicity
The primary mechanism of this compound-induced neurotoxicity involves its interaction with voltage-gated sodium channels in neurons.
This compound binds to the voltage-gated sodium channels, delaying their inactivation and leading to a persistent influx of sodium ions. This results in prolonged neuronal excitation, repetitive firing, and ultimately, paralysis. Although classified as a Type I pyrethroid, some studies suggest this compound exhibits mixed Type I/II characteristics.
The most common clinical signs of this compound neurotoxicity in mammals include tremors, hypersensitivity to stimuli, ataxia, and in severe cases, convulsions and paralysis.
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in long-term studies in rodents. The U.S. EPA has classified this compound as a Group C, possible human carcinogen.[6]
Table 3: Carcinogenicity Studies of this compound in Mammals
| Species | Duration | Doses (ppm in diet) | Findings | Reference |
| Mouse (male) | 20 months | 0, 50, 200, 500, 600 | Increased incidence of urinary bladder tumors (leiomyosarcomas) at the highest dose. Increased incidence of liver adenoma and adenocarcinoma at 200, 500, and 600 ppm. | [6] |
| Mouse (female) | 20 months | 0, 50, 200, 500, 600 | Increased incidence of bronchioalveolar adenomas and adenocarcinomas. | [6] |
| Rat | 2 years | 0, 12, 50, 100, 200 | No evidence of carcinogenicity. | [6] |
Genotoxicity
This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The overall evidence suggests that this compound is unlikely to be genotoxic.
Table 4: Genotoxicity Studies of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Negative | [7] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [8] |
| Mouse Lymphoma Assay | L5178Y cells | With & Without | Marginally Positive | [4] |
| Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Weakly Positive (in vitro only) |
Reproductive and Developmental Toxicity
Studies in rats and rabbits have been conducted to assess the potential for this compound to cause reproductive and developmental effects.
Table 5: Reproductive and Developmental Toxicity of this compound in Mammals
| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference |
| Rat | Two-generation reproduction | Parental: 3.0; Offspring: 3.0 | Parental: 5.0; Offspring: 5.0 | Reduced body weights, tremors | [2] |
| Rat | Developmental | Maternal: 1.0; Developmental: 1.0 | Maternal: 2.0; Developmental: 2.0 | Maternal tremors; increased incidence of hydroureter in fetuses | |
| Rabbit | Developmental | Maternal: 2.67; Developmental: >8.0 | Maternal: 4.0 | Maternal head and forelimb twitching | [1] |
Biological Effects
Effects on the Nervous System
As discussed under neurotoxicity, this compound's primary effect is on the nervous system, leading to the characteristic signs of pyrethroid poisoning.
Effects on the Liver
The liver is a target organ for this compound toxicity, with effects ranging from enzyme induction to oxidative stress and apoptosis.[9][10] Studies have shown that this compound can induce hepatotoxicity, although overt clinical signs of liver damage may not always be present.[1][6]
Effects on the Immune System
Evidence suggests that this compound can modulate the immune system. Studies in mice have shown that exposure can lead to alterations in spleen and thymus weights and changes in the expression of cytokine genes.[11]
Endocrine Disruption
This compound has been identified as a potential endocrine-disrupting chemical. It has been shown to have estrogenic and anti-estrogenic activities and can interfere with the hypothalamic-pituitary-gonadal axis.[12]
Oxidative Stress
This compound exposure has been demonstrated to induce oxidative stress in various tissues, including the liver, kidneys, and brain.[13][14] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[15][16]
Experimental Protocols
Acute Oral Toxicity Study (e.g., OECD TG 423)
This guideline describes a stepwise procedure with the use of a minimum number of animals to obtain sufficient information on the acute toxicity of a substance.[5]
-
Test Animals: Typically rats or mice.
-
Dosing: A single oral dose administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Procedure: A stepwise approach is used where the outcome of dosing a small number of animals determines the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
90-Day Oral Toxicity Study in Rodents (e.g., OECD TG 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[17]
-
Test Animals: Typically rats.
-
Dosing: The test substance is administered daily in graduated doses to several groups of animals (usually 3 dose levels and a control) for 90 days. Administration can be via the diet, drinking water, or gavage.[17]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: Gross necropsy and histopathology of major organs and tissues are conducted.
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
In Vitro Chromosomal Aberration Test (e.g., OECD TG 473)
This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][18]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[18][19]
-
Procedure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix), for a defined period.[18]
-
Analysis: Cells are harvested at metaphase, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.[19]
Neurotoxicity Assessment (Functional Observational Battery - FOB)
The FOB is a non-invasive screening tool used to detect and characterize neurotoxic effects in rodents.[20][21]
-
Test Animals: Typically rats.
-
Procedure: A series of standardized observations and manipulations are performed to assess various neurological functions.
-
Endpoints Measured:
-
Autonomic function: Salivation, lacrimation, pupil size.
-
Neuromuscular function: Gait, posture, grip strength, landing foot splay.
-
Sensorimotor function: Response to stimuli (e.g., touch, sound).
-
Behavioral parameters: Arousal level, stereotypy, vocalizations.
-
Motor activity: Quantified using an automated activity monitoring system.[2]
-
-
Timing: Assessments are typically conducted at the time of peak effect following acute exposure, and at multiple time points during subchronic or chronic studies.
Assessment of Oxidative Stress Markers
-
Sample Collection: Tissues of interest (e.g., liver, brain) are collected and homogenized.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Assays: The activities of key antioxidant enzymes are determined spectrophotometrically:
-
Superoxide Dismutase (SOD): Measures the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium).
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Measures the rate of oxidation of glutathione.
-
-
Data Analysis: Enzyme activities and MDA levels in treated groups are compared to control groups to assess the extent of oxidative stress.
Conclusion
This compound exhibits a multifaceted toxicological profile in mammals. Its primary mode of action is neurotoxicity through the disruption of voltage-gated sodium channels, leading to characteristic clinical signs. The liver is also a significant target organ, with effects mediated through oxidative stress and apoptosis. While generally not considered genotoxic, its classification as a possible human carcinogen warrants attention. Furthermore, emerging evidence points towards its potential as an endocrine disruptor and immunotoxicant. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects in exposed populations. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Multilevel evaluations of potential liver injury of this compound - East China Normal University [pure.ecnu.edu.cn:443]
- 3. oecd.org [oecd.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. Multilevel evaluations of potential liver injury of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 8. apps.who.int [apps.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of TGF-β1, PI3K/PIP3/Akt, Nrf-2/Keap-1 and NF-κB signaling pathways to avert this compound induced hepatic injury: A palliative role of daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces changes in clinical poisoning symptoms, oxidative stress, DNA damage, histological characteristics, and transcriptome in Chinese giant salamander (Andrias davidianus) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on oxidative stress parameters in the liver, kidneys, and lungs of rats | Semantic Scholar [semanticscholar.org]
- 17. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 20. Comparative functional observational battery study of twelve commercial pyrethroid insecticides in male rats following acute oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of effect profiles: Functional Observational Battery outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenthrin's Role as an Endocrine-Disrupting Chemical: A Technical Guide
Introduction
Bifenthrin is a third-generation synthetic pyrethroid insecticide widely utilized in agricultural and residential settings for its high efficacy and broad-spectrum activity against various pests.[1] Its primary insecticidal mode of action involves the disruption of the nervous system by prolonging the opening of voltage-gated sodium channels, leading to repetitive neuronal firing, paralysis, and death of the target organism.[2][3][4] Beyond its intended neurotoxic effects, a substantial body of evidence has classified this compound as an endocrine-disrupting chemical (EDC).[4][5][6] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[7]
This technical guide provides an in-depth analysis of this compound's role as an EDC, focusing on its interactions with key endocrine pathways, including the Hypothalamic-Pituitary-Gonadal (HPG), Hypothalamic-Pituitary-Thyroid (HPT), and Hypothalamic-Pituitary-Adrenal (HPA) axes. It summarizes quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of the core signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Mechanisms of Endocrine Disruption
This compound exerts its endocrine-disrupting effects through multiple mechanisms, often exhibiting conflicting activities (e.g., estrogenic vs. anti-estrogenic) depending on the biological system, developmental stage, and whether the parent compound or its metabolites are being assessed.[2][8][9]
Estrogenic and Anti-Estrogenic Activity
This compound's interaction with the estrogen signaling pathway is complex and appears contradictory across different experimental models.
-
In Vivo Estrogenic Effects: Several studies on fish have demonstrated that this compound or its metabolites can act as estrogen receptor (ER) agonists.[8][9] Exposure to environmentally relevant concentrations (ng/L to µg/L) of this compound induces the expression of estrogen-responsive proteins, such as vitellogenin (VTG) and choriogenin (Chg), in male or juvenile fish, which are normally produced only in females.[2][8][10]
-
In Vitro Anti-Estrogenic Effects: In contrast, some in vitro assays using cultured mammalian cells have shown this compound to act as an ER antagonist.[2][8] For instance, in the Chemical Activated Luciferase Gene Expression (CALUX) assay with a human breast cancer cell line (BG-1), this compound inhibited the estrogenic response.[8][9][11]
-
Receptor Binding: Molecular docking studies predict that this compound enantiomers can fit within the ligand-binding domains of both human estrogen receptor alpha (ERα) and beta (ERβ), though with a lower binding affinity compared to the endogenous ligand, 17β-estradiol (E2).[12][13]
-
Enantioselectivity: The estrogenic potential of this compound is enantioselective. Studies using the E-SCREEN assay (human breast carcinoma MCF-7 cell proliferation) and in vivo vitellogenin induction in Japanese medaka have shown that the 1S-cis-bifenthrin enantiomer possesses significantly greater estrogenic activity than the 1R-cis-bifenthrin enantiomer.[3][14] This proliferation was blockable by the ER antagonist ICI 182,780, confirming an ER-mediated pathway.[14]
| Study Type | Model System | This compound Concentration | Key Quantitative Finding | Reference |
| In Vivo | Juvenile Menidia beryllina (fish) | 1, 10, 100 ng/L | Significant increase in whole-body choriogenin (Chg) compared to controls. | [8][9] |
| In Vivo | Juvenile Zebrafish (Danio rerio) | 0.34 and 3.1 µg/L | Significant 2-fold and 4.5-fold increases in ERβ1 expression, respectively. | [2] |
| In Vivo | Japanese Medaka (Oryzias latipes) | 10 ng/mL | 1S-cis-BF induced a VTG response ~123 times greater than the 1R-enantiomer. | [3][14] |
| In Vitro | Human Breast Carcinoma (MCF-7) Cells | Not specified | 1S-cis-BF had a relative proliferative effect of 74.2% vs. 20.9% for 1R-cis-BF. | [3][14] |
| In Vitro | CALUX-ER Cell System | 1 to 100 ng/L | Acted as an anti-estrogen, showing ER antagonism. | [2][8] |
| Molecular Docking | Human Hormone Receptors | N/A | Binding Energy to ESRα: -8.1 kcal/mol (compared to -9.9 for Estradiol). | [12] |
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound is a known dysregulator of the HPG axis, which governs reproductive function and steroid hormone production.[4][7][15] A primary mechanism for this disruption is through the modulation of the dopaminergic system, which negatively regulates the HPG axis in fish.[15][16][17]
Dopamine inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn controls the synthesis of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in the pituitary.[2][16] By interfering with dopamine signaling, this compound can cause downstream alterations in gonadal hormone synthesis.[17]
-
Effects in Fish: Studies in salmonids and zebrafish have shown that this compound exposure alters the expression of dopamine receptors and key HPG axis genes, leading to changes in sex steroid levels.[16][18][19] For example, exposure of rainbow trout to this compound resulted in decreased dopamine receptor D2A mRNA expression and a trend toward increased plasma E2.[2] In Chinook salmon fry, this compound exposure at 11°C caused significant reductions in testosterone and estradiol.[19]
-
Effects in Mammals: In vitro studies using rat ovarian granulosa cells demonstrated that this compound inhibits LH-inducible ovulatory gene expression (e.g., StAR, CYP19a1, PTGS2) and blocks the accumulation of prostaglandin E2 (PGE2), suggesting it may increase the risk of ovulatory dysfunction in females.[1][20]
| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Juvenile Zebrafish (Danio rerio) | 0.34 µg/L | 31-fold decrease in Tyrosine Hydroxylase (TH) mRNA; 33-fold decrease in Dopamine Receptor 1 (DR1) mRNA in embryos. |[2] | | Rat Ovarian Granulosa Cells | 10, 25, 50 µM | Dose-dependent inhibition of LH-induced expression of ovulatory genes (e.g., StAR, PR, PTGS2). |[1] | | Maternal Mice (oral admin.) | 15 mg/kg (1S-cis-BF) | Significant decrease in StAR and P450-17α mRNA in testes of male offspring. |[21] | | Chinook Salmon (O. tshawytscha) Fry | 1.5 µg/L | Significant reduction in whole-body testosterone and estradiol levels at 11°C. |[19] |
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
This compound is also recognized as a disruptor of the HPT axis, which is critical for metabolism, growth, and development.[4][6][7]
-
Effects in Fish: Studies in zebrafish embryos have shown that this compound exposure can alter thyroid hormone (TH) levels (T3 and T4).[22][23] It also upregulates the transcription of multiple genes essential to the HPT axis, including thyroid peroxidase (tpo), deiodinases (dio1, dio2), thyroid hormone receptors (thra, thrb), and the transporter transthyretin (ttr).[24][25] this compound is considered a potent thyroid-disruptive insecticide, with effective concentrations in the low µg/L range.[22][25]
-
Receptor Binding: Molecular docking analyses have revealed a strong binding affinity of this compound to thyroid hormone receptors TRα and TRβ, suggesting a direct interaction with the receptor is a possible mechanism of disruption.[12]
| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Zebrafish (Danio rerio) | 0.1 µg/L | Considered an effective concentration for thyroid disruption. |[22][25] | | Zebrafish (Danio rerio) | 1, 3, 10 µg/L | Influenced levels of T3 and T4 and upregulated HPT-axis related genes (tpo, dio1, thra, etc.). |[23][24] | | Molecular Docking | Human Hormone Receptors | N/A | Binding Energy to TRα: -8.8 kcal/mol; Binding Energy to TRβ: -10.3 kcal/mol. |[12] |
Disruption of Steroidogenesis
Beyond receptor-mediated effects, this compound can directly interfere with the synthesis of steroid hormones, including glucocorticoids (cortisol) and mineralocorticoids (aldosterone).
-
Mechanism of Inhibition: In vitro studies using the human H295R adrenocortical carcinoma cell line have shown that cis-bifenthrin inhibits the biosynthesis of both cortisol and aldosterone.[26] The proposed mechanism involves the disruption of the cyclic adenosine monophosphate (cAMP) signaling pathway. By reducing intracellular cAMP levels, this compound suppresses the expression of key steroidogenic genes, most notably the Steroidogenic Acute Regulatory Protein (StAR), which is the rate-limiting step in steroid hormone production.[7][26]
| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Human H295R Adrenal Cells | Not specified | Significantly reduced intracellular cAMP levels and prohibited protein levels of StAR. |[26] | | Trophoblast Cells (in vitro) | Not specified | Significantly altered expression of selected steroidogenic genes; S-BF had greater effects than R-BF. |[27][28] |
Experimental Protocols & Methodologies
The findings described above are based on a variety of in vivo, in vitro, and in silico experimental designs.
In Vivo Fish Bioassay (e.g., for Estrogenicity)
This protocol is typical for assessing the estrogenic potential of a chemical in an aquatic vertebrate model.
-
Test Organism: Juvenile fish of a species known to be sensitive to EDCs, such as Inland Silverside (Menidia beryllina) or Zebrafish (Danio rerio).[8][10]
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, salinity, photoperiod) for a specified period before exposure.
-
Exposure: A static-renewal or flow-through aqueous exposure is conducted for a defined duration (e.g., 14 days).[8] Test concentrations are selected to span environmentally relevant levels (e.g., 1, 10, 100 ng/L for this compound) and include a negative (vehicle) control and a positive control (e.g., 17α-ethinylestradiol, EE2).[8][9]
-
Sample Collection: At the end of the exposure, fish are euthanized, and tissues (e.g., whole body, liver, gonads) are collected and flash-frozen or processed for analysis.
-
Endpoint Analysis: Whole-body homogenate is analyzed for estrogen-responsive proteins like choriogenin or vitellogenin using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA). Gene expression analysis (qPCR) may also be performed on target tissues.
In Vitro Cell-Based Assay (e.g., CALUX)
This protocol is used to determine if a chemical can activate or inhibit a specific nuclear receptor signaling pathway in a controlled cellular environment.
-
Cell Line: A human cell line (e.g., BG-1 ovarian cancer cells) that is stably transfected with a reporter gene construct. The construct contains an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[8]
-
Cell Culture and Dosing: Cells are cultured under standard conditions and then treated with a range of this compound concentrations, along with appropriate controls (vehicle, positive control like E2, and antagonist control).
-
Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for receptor binding, gene transcription, and protein expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the activation of the estrogen receptor.
-
Data Analysis: Results are expressed as a percentage of the response induced by the positive control (E2). A response significantly lower than the control indicates antagonism.
In Silico Molecular Docking
This computational method predicts the binding affinity between a ligand (this compound) and a target protein (hormone receptor).
-
Software: Computational docking software such as AutoDock Vina is commonly used.[12]
-
Target Preparation: The 3D crystal structure of the target receptor (e.g., ERα, TRβ) is obtained from a protein database (e.g., PDB). The binding pocket is defined.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for docking.
-
Docking Simulation: The software systematically places the ligand in the receptor's binding site in multiple conformations and calculates the binding energy for each pose.
-
Analysis: The most favorable binding pose is identified, and its binding affinity (typically in kcal/mol) is recorded. This value is compared to that of the receptor's natural ligand to estimate binding potential.
| Target Receptor | This compound Binding Affinity (kcal/mol) | Natural Ligand Binding Affinity (kcal/mol) | Reference |
| Estrogen Receptor α (ESRα) | -8.1 | -9.9 (17β-Estradiol) | [12] |
| Estrogen Receptor β (ESRβ) | -6.8 | Not Reported | [12] |
| Thyroid Receptor α (TRα) | -8.8 | -9.5 (Triiodothyronine) | [12] |
| Thyroid Receptor β (TRβ) | -10.3 | -10.6 (Triiodothyronine) | [12] |
| Pregnane X Receptor (PXR) | -10.6 | Not Reported | [12] |
| Progesterone Receptor (PGR) | -6.6 | Not Reported | [12] |
Conclusion
This compound is a multifaceted endocrine-disrupting chemical that impacts several critical hormonal pathways. The evidence clearly indicates its ability to interfere with estrogen, thyroid, and steroidogenic signaling through a combination of receptor binding, modulation of gene expression, and disruption of intracellular signaling cascades.
Key takeaways for researchers include:
-
Complex Mode of Action: this compound exhibits both estrogenic (in vivo) and anti-estrogenic (in vitro) properties, highlighting the importance of using integrated testing strategies and considering the role of metabolism.[8]
-
Potent HPG and HPT Disruption: It dysregulates the HPG and HPT axes at environmentally relevant concentrations, particularly in aquatic species, by interfering with dopaminergic and thyroid hormone signaling.[15][17][22]
-
Enantioselectivity is Critical: The biological activity of this compound is enantiomer-specific, with the 1S-cis isomer often showing greater endocrine-disrupting potential.[3][21] Future risk assessments should consider the stereoisomers individually.
-
Direct Inhibition of Hormone Synthesis: this compound can directly inhibit the production of essential steroid hormones by targeting the cAMP signaling pathway, a mechanism distinct from receptor-mediated effects.[26]
This guide underscores the complexity of this compound's endocrine activity. Further research is necessary to fully elucidate the human health implications of exposure and to reconcile the differences observed between in vitro and in vivo models.
References
- 1. Disrupting effects of this compound on ovulatory gene expression and prostaglandin synthesis in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic and Histopathological Effects of this compound to the Brain of Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Enantioselectivity in estrogenic potential and uptake of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of this compound and temperature on the endocrinology of juvenile Chinook salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Exposure of maternal mice to cis-bifenthrin enantioselectively disrupts the transcription of genes related to testosterone synthesis in male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Insecticide and Herbicides on Thyroid Disturbances in Zebrafish [mdpi.com]
- 23. biomedres.us [biomedres.us]
- 24. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]
- 25. Effects of Insecticide and Herbicides on Thyroid Disturbances in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cis-bifenthrin inhibits cortisol and aldosterone biosynthesis in human adrenocortical H295R cells via cAMP signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Disruption of the hormonal network and the enantioselectivity of this compound in trophoblast: maternal-fetal health risk of chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathways and Isomeric Composition of Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a potent, broad-spectrum pyrethroid insecticide and acaricide widely used in agricultural and residential applications.[1] As a synthetic derivative of naturally occurring pyrethrins, this compound exhibits high efficacy against a range of pests. This technical guide provides a comprehensive overview of the synthesis pathways for this compound and its key intermediates, along with a detailed analysis of its complex isomeric composition. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pesticide development and manufacturing.
Isomeric Composition of this compound
This compound is a chiral molecule with multiple stereoisomers, and its biological activity is highly dependent on its isomeric form. Commercial this compound is a specific mixture of isomers, with the composition carefully controlled during manufacturing to maximize efficacy and minimize off-target effects.
The isomeric composition of technical grade this compound is typically characterized by the ratios of its geometric (Z/E) and diastereomeric (cis/trans) isomers, as well as its enantiomeric composition.
| Isomer Type | Predominant Isomer | Typical Composition | Reference |
| Geometric Isomer | Z-isomer | ~97% - 99.7% | [2] |
| Diastereomer | cis-isomer | >97% | |
| Enantiomer (of cis-isomer) | 1R-cis and 1S-cis | Racemic mixture | [3] |
Biological Activity of Enantiomers:
The enantiomers of the cis-isomer exhibit significantly different biological activities. The 1R-cis enantiomer is substantially more effective as a pesticide, while the 1S-cis enantiomer has been reported to be more toxic to humans.[4]
Synthesis Pathways of this compound
The industrial synthesis of this compound primarily involves the esterification of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (or its acid halide derivative) with 2-methyl-3-phenylbenzyl alcohol. Various synthetic routes with procedural modifications have been developed to improve yield, purity, and environmental safety.
A generalized synthesis scheme is presented below:
Caption: Overview of the general synthesis pathway for this compound.
I. Synthesis of 2-Methyl-3-phenylbenzyl alcohol (Alcohol Moiety)
A common route to this key intermediate involves a Suzuki coupling reaction.
Experimental Protocol:
-
Reaction Setup: A mixture of (3-bromo-2-methylphenyl)methanol, phenylboronic acid, and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ is prepared in a solvent system of toluene and ethanol under an inert atmosphere (e.g., argon).[5]
-
Reaction Execution: A solution of sodium bicarbonate is added, and the mixture is heated to 80°C for approximately 3 hours.[5]
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with a saturated sodium chloride solution. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-methyl-3-phenylbenzyl alcohol as a white solid.[5]
Caption: Synthesis of 2-methyl-3-phenylbenzyl alcohol via Suzuki coupling.
II. Synthesis of cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride (Acid Chloride Moiety)
This intermediate is typically prepared from the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A solution of cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid in toluene is heated to 80°C.[3]
-
Reaction Execution: A solution of oxalyl chloride in toluene is added dropwise over 10 minutes, and the reaction mixture is maintained at 80°C for 26 hours.[3]
-
Work-up and Purification: The toluene and excess oxalyl chloride are removed by distillation. The resulting residual oil is distilled under reduced pressure to give the pure acid chloride.[3]
Caption: Synthesis of the this compound acid chloride intermediate.
III. Esterification to form this compound
The final step in the synthesis is the coupling of the alcohol and acid chloride moieties. A "clean" synthesis process has been developed to improve efficiency and reduce waste.
Experimental Protocol (Clean Synthesis Process):
-
Reaction Setup: 2-Methyl-3-phenylbenzyl alcohol is dissolved in a suitable solvent such as n-hexane in a reactor equipped with a stirrer, condenser, and a tail gas absorption system. The mixture is heated to 45-80°C.[6][7]
-
Reaction Execution: 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane formyl chloride is added dropwise over a period of 3 hours. The reaction is allowed to proceed for an additional 6 hours under insulation.[6] A negative pressure system is used to remove the hydrogen halide gas generated during the reaction.[6][7]
-
Work-up and Crystallization: After the reaction is complete, the mixture is cooled to 5-8°C and held at this temperature for 6 hours to facilitate crystallization. The solid product is then collected by centrifugation, dried, to yield this compound.[6]
Caption: A "clean" synthesis process for this compound via esterification.
Analysis of this compound Isomers
The separation and quantification of this compound isomers are crucial for quality control and for studying the environmental fate and toxicology of the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
Chiral HPLC Method for Enantiomer Separation
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a chiral stationary phase column, such as a Sumichiral OA-2500-I, is used.[4][8]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent like n-hexane.[4]
-
Chromatographic Conditions:
-
Data Analysis: The retention times of the separated enantiomers are used for identification, and the peak areas are used for quantification.
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
GC-MS is often used to confirm the identity of the separated isomers.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS). A DB-1 or similar capillary column is commonly used.[9]
-
Injection: Splitless injection of 1 µL of the sample.[4]
-
Temperature Program: A temperature gradient is used to separate the components, for example, starting at 80°C and ramping up to 300°C.[4]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and characteristic fragment ions (e.g., m/z 181, 422.2) are monitored for identification.[9]
Conclusion
This technical guide has provided a detailed overview of the synthesis and isomeric composition of this compound. The synthetic pathways to this compound and its key intermediates have been outlined with illustrative experimental protocols. The complex isomeric nature of this compound has been detailed, along with robust analytical methodologies for the separation and identification of its stereoisomers. This information is critical for the efficient and controlled manufacturing of this compound and for a deeper understanding of its chemical and biological properties.
References
- 1. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 6. CN104628569A - Method for producing this compound with clean synthesizing process - Google Patents [patents.google.com]
- 7. Method for producing this compound with clean synthesizing process - Eureka | Patsnap [eureka.patsnap.com]
- 8. "Separation of this compound enantiomers by chiral HPLC and determination " by T.-L. Liu, Y.-S. Wang et al. [jfda-online.com]
- 9. tsijournals.com [tsijournals.com]
Bifenthrin: A Technical Guide to its Environmental Fate and Bioaccumulation Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and residential settings for the control of a broad spectrum of insect pests. As a Type I pyrethroid, its primary mode of action is the disruption of the nervous system in target organisms.[1] Due to its widespread application, a thorough understanding of its environmental fate and potential for bioaccumulation is critical for assessing its ecological risk. This technical guide provides an in-depth overview of the environmental persistence, degradation, mobility, and bioaccumulation of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a crystalline or waxy solid, pale tan to off-white in color, with a weak aromatic odor.[1] Its chemical and physical properties are key determinants of its environmental behavior. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 422.9 g/mol | [1] |
| Water Solubility | <1 µg/L | [1] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25°C | [1] |
| Octanol-Water Partition Coefficient (Log Kow) | >6.0 | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 131,000 - 302,000 cm³/g | [1] |
Table 1: Physicochemical Properties of this compound
Environmental Fate
The environmental fate of this compound is characterized by its strong affinity for soil and sediment, low water solubility, and resistance to hydrolysis and photolysis.
Persistence in Soil
This compound is persistent in the soil environment. Its half-life in soil can vary significantly depending on soil type, organic matter content, and microbial activity.
| Study Type | Half-life (days) | Conditions |
| Aerobic Soil Metabolism | 97 - 250 | Dependent on soil type[1] |
| Field Dissipation | 122 - 345 | Variety of soils[1] |
| Soil with Sunlight Exposure | 106 - 147 | - |
| Soil-induced Biodegradation | 12 | Laboratory study[2] |
| Hydrolysis in Soil | 13.5 | Laboratory study[2] |
| Photolysis on Soil | 121.5 | Laboratory study[2] |
Table 2: Half-life of this compound in Soil
Mobility in Soil
Due to its high Koc value, this compound is considered to have low mobility in soil. It binds tightly to soil particles, particularly those with high organic matter, clay, and silt content.[1] This strong adsorption reduces the potential for leaching into groundwater. However, soil-bound this compound can be transported to aquatic environments via surface runoff and erosion.[1]
Fate in Aquatic Environments
In aquatic systems, this compound rapidly partitions from the water column to sediment due to its hydrophobicity. It is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9).[1] The photolysis half-life in water is long, ranging from 276 to 416 days, indicating it is stable to degradation by sunlight in the aqueous phase.[1]
| Compartment | Half-life | Conditions |
| Aerobic Sediment | 12 - 16 months | 20°C[1] |
| Anaerobic Sediment | 8 - 16 months | 20°C and 4°C[1] |
Table 3: Half-life of this compound in Sediment
Degradation Pathways
The primary degradation pathway for this compound in the environment involves the hydrolysis of the ester linkage, followed by oxidation.[1] In soil, the major metabolite identified is 4'-hydroxy this compound.[1]
Figure 1: Simplified degradation pathway of this compound.
Potential for Bioaccumulation
This compound's high octanol-water partition coefficient (Log Kow > 6.0) indicates a strong potential for bioaccumulation in aquatic organisms.[1]
Bioconcentration in Fish
Studies have shown that this compound can bioconcentrate to high levels in fish. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding water.
| Species | BCF Value | Exposure Duration |
| Fathead Minnow (Pimephales promelas) | 1,000 | - |
| Bluegill Sunfish (Lepomis macrochirus) | 1,260 - 2,780 | - |
| Rainbow Trout (Oncorhynchus mykiss) | 1,320 - 1,480 | - |
Table 4: Bioconcentration Factors (BCF) of this compound in Fish
Metabolism in Organisms
In mammals, such as rats, this compound is primarily metabolized through hydrolysis of the ester linkage and subsequent oxidation.[1] Fish also metabolize this compound, although the rate of metabolism can be slower than in mammals, contributing to its higher toxicity in aquatic species.
Experimental Protocols
Soil Degradation Study (Aerobic) - Based on OECD Guideline 307
This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of this compound in soil.
Figure 2: Experimental workflow for a soil degradation study.
Methodology:
-
Soil Selection and Preparation: Select a representative soil type. The soil is typically sieved and its physicochemical properties (e.g., texture, organic carbon content, pH, and microbial biomass) are characterized. The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated at the test temperature to allow microbial activity to stabilize.
-
Test Substance Application: A stock solution of this compound (often ¹⁴C-labeled for ease of tracking) is prepared in a suitable solvent. The soil is treated with the this compound solution to achieve the desired concentration. The solvent is allowed to evaporate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). Aerobic conditions are maintained by ensuring adequate air exchange. Volatile degradation products can be trapped.
-
Sampling and Analysis: At predetermined time intervals, replicate soil samples are taken for analysis. The soil is extracted with an appropriate solvent or series of solvents to recover this compound and its degradation products.
-
Quantification: The concentrations of the parent this compound and its major metabolites in the soil extracts are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The degradation of this compound over time is plotted, and the time to 50% dissipation (DT50) is calculated using appropriate kinetic models (e.g., first-order kinetics).
Fish Bioconcentration Study - Based on OECD Guideline 305
This protocol describes a flow-through fish bioconcentration study to determine the BCF of this compound.
Figure 3: Experimental workflow for a fish bioconcentration study.
Methodology:
-
Test Organism and Acclimation: A suitable fish species (e.g., rainbow trout, bluegill sunfish) is selected. The fish are acclimated to the test conditions (temperature, water quality) for a specified period.
-
Test System: A flow-through system is used to maintain a constant concentration of this compound in the test water. At least two test concentrations and a control are typically used.
-
Uptake Phase: Fish are exposed to the this compound-treated water for a defined period (e.g., 28 days) or until a steady state is reached (the concentration of the chemical in the fish remains constant). Water and fish samples are collected at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish and water samples continue to be collected to measure the rate of elimination (depuration) of this compound from the fish tissues.
-
Sample Analysis: Fish tissue and water samples are analyzed for this compound concentrations using appropriate analytical methods. The lipid content of the fish tissue is also determined.
-
Data Analysis: The uptake and depuration rate constants are calculated. The bioconcentration factor (BCF) is then calculated as the ratio of the uptake rate constant to the depuration rate constant. The BCF can also be calculated at steady state as the concentration in the fish divided by the concentration in the water.
Signaling Pathways and Mechanism of Action
The primary mechanism of toxicity for this compound is its action on the voltage-gated sodium channels in the nervous system.[1]
Figure 4: this compound's neurotoxic mechanism and downstream signaling.
By binding to these channels, this compound delays their closure, leading to a prolonged influx of sodium ions and continuous nerve stimulation. This results in paralysis and ultimately death in insects.
Recent research has also indicated that this compound can have off-target effects, including the disruption of calcium signaling.[3][4] Studies in fish have shown that exposure to environmentally relevant concentrations of this compound can alter the transcription of genes involved in the mechanistic target of rapamycin (mTOR) and ryanodine receptor (RyR) signaling pathways.[4][5] These pathways are crucial for neurodevelopment, and their disruption can lead to behavioral changes and developmental abnormalities.[3][6]
Conclusion
This compound is a persistent insecticide that exhibits a strong affinity for soil and sediment, leading to a low potential for groundwater contamination but a risk of transport to surface waters via runoff. Its high lipophilicity results in a significant potential for bioaccumulation in aquatic organisms, particularly fish. The primary mechanism of toxicity is the disruption of nerve function through interaction with voltage-gated sodium channels, with emerging evidence of effects on other signaling pathways critical for neurodevelopment. A thorough understanding of these environmental and toxicological characteristics is essential for the responsible use and risk assessment of this compound.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exposure causes hyperactivity in early larval stages of an endangered fish species at concentrations that occur during their hatching season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Bifenthrin and its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and residential settings. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential environmental impact. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on its biotransformation in mammalian systems. The guide details the primary metabolites, the enzymatic processes involved, quantitative data from various studies, and the experimental protocols used for their elucidation.
Core Metabolic Pathways of this compound
The metabolism of this compound in mammals primarily occurs in the liver and involves a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion. The main metabolic pathways are oxidation, hydrolysis, and conjugation.[1][2]
1. Oxidative Metabolism:
The initial and a major metabolic route for this compound is oxidation, primarily mediated by the cytochrome P450 (CYP450) monooxygenase system in the liver.[3][4] This pathway leads to the formation of hydroxylated metabolites. The most significant oxidative metabolite is 4'-hydroxy-bifenthrin , resulting from the hydroxylation of the biphenyl ring.[5][6] This oxidative step is a critical detoxification process.
2. Hydrolytic Metabolism:
Another key metabolic pathway is the hydrolysis of the ester linkage in the this compound molecule. This reaction is catalyzed by carboxylesterases present in the liver and plasma.[3] Ester hydrolysis cleaves this compound into two primary fragments:
-
2-methyl-3-phenylbenzyl alcohol: This is the alcohol moiety of the parent compound.
-
3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid): This is the acid moiety.[6]
The alcohol moiety, 2-methyl-3-phenylbenzyl alcohol, can be further oxidized to its corresponding carboxylic acid, 2-methyl-3-phenylbenzoic acid (MPA) .[1][7]
3. Conjugation:
Following oxidation and hydrolysis, the resulting metabolites undergo phase II conjugation reactions to further increase their polarity and facilitate their elimination from the body, primarily through urine and feces.[2][8] The primary conjugation reactions involve the attachment of glucuronic acid (glucuronidation) or sulfate groups (sulfation) to the hydroxylated metabolites. While specific this compound metabolite conjugates are not extensively detailed in all literature, it is a recognized pathway for pyrethroid metabolism.
Primary Metabolites of this compound
The biotransformation of this compound results in several key metabolites. The primary metabolites identified in various in vitro and in vivo studies include:
-
2-methyl-3-phenylbenzyl alcohol: A product of ester hydrolysis.[1]
-
2-methyl-3-phenylbenzoic acid (MPA): An oxidation product of 2-methyl-3-phenylbenzyl alcohol.[1][7]
-
3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid): A product of ester hydrolysis.[6]
Quantitative Data on this compound Metabolism
The relative abundance of this compound metabolites can vary depending on the biological system (in vivo vs. in vitro), species, and age. The following tables summarize quantitative data from key studies.
Table 1: In Vitro Metabolism of this compound in Rat and Human Liver Microsomes [6]
| Species | Age Group | Metabolite | Vmax (pmol/min/mg) | Km (µM) |
| Rat | Juvenile (PND 15) | 4'-hydroxy-bifenthrin | 25.0 ± 1.5 | 19.9 ± 6.6 |
| Adult (PND 90) | 4'-hydroxy-bifenthrin | 86.0 ± 17.7 | 23.9 ± 0.4 | |
| Human | Juvenile (<5 years) | 4'-hydroxy-bifenthrin | 73.9 ± 7.5 | 10.5 ± 2.8 |
| Adult (>18 years) | 4'-hydroxy-bifenthrin | 21.6 ± 0.6 | 8.9 ± 0.6 |
Table 2: In Vivo Distribution of this compound and its Metabolites in Rats (% of Administered Dose) [9]
| Sample | Time | This compound | 4'-hydroxy-bifenthrin | TFP acid | 2-methyl-3-phenylbenzoic acid |
| Urine | 0-48h | Not Detected | Major | Major | Major |
| Feces | 0-48h | Major | Minor | Minor | Minor |
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound metabolism. Below are representative protocols for in vitro and in vivo studies, as well as analytical methods.
1. In Vitro Metabolism using Rat Liver Microsomes [6]
-
Objective: To determine the kinetics of this compound metabolism in vitro.
-
Materials: Pooled male Sprague-Dawley rat liver microsomes, NADPH regenerating system, this compound standard, and metabolite standards.
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes (0.5 mg/mL), this compound (at various concentrations), and the NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent such as acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of metabolites using LC-MS/MS.
-
2. In Vivo Metabolism Study in Rats [9]
-
Objective: To identify and quantify this compound and its metabolites in urine and feces following oral administration.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer a single oral dose of radiolabeled ([¹⁴C]) this compound to the rats.
-
House the rats in metabolism cages to allow for the separate collection of urine and feces over a period of 7 days.
-
Homogenize and extract the collected urine and feces samples using appropriate solvents (e.g., acetonitrile, methanol).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite profiling and quantification.
-
3. Analytical Method: HPLC-MS/MS for Metabolite Quantification [10][11]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites for sensitive and selective quantification. For this compound, a common transition is m/z 440.1 > 181.1.[12]
-
-
Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute the supernatant with water.
-
For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase can be included prior to extraction.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes, evaporate to dryness, and reconstitute in the initial mobile phase for injection.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in mammals.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for an in vivo this compound metabolism study.
Analytical Workflow for Metabolite Quantification
Caption: Analytical workflow for this compound metabolite quantification.
References
- 1. fao.org [fao.org]
- 2. agilent.com [agilent.com]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Age dependent in vitro metabolism of this compound in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating occupational exposure to the pyrethroid termiticide this compound by measuring metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. apps.who.int [apps.who.int]
- 10. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves [mdpi.com]
- 11. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
Bifenthrin's Collateral Damage: An In-depth Technical Guide on its Effects on Non-Target Aquatic Organisms and Bees
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the ecotoxicological effects of bifenthrin, a widely used pyrethroid insecticide, on non-target aquatic organisms and bees. This compound's efficacy in pest control is well-documented; however, its broad-spectrum activity raises significant concerns for unintended environmental consequences. This document synthesizes acute and sublethal toxicity data, details experimental methodologies for assessing these effects, and elucidates the underlying toxicological pathways.
Acute Toxicity of this compound
This compound exhibits high to very high toxicity to a wide range of non-target species, particularly in aquatic ecosystems and to essential pollinators like bees. The following tables summarize the acute toxicity data, presenting median lethal concentrations (LC50) for aquatic organisms and median lethal doses (LD50) for bees.
Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Exposure Duration | LC50/EC50 | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96 hours | 0.15 µg/L | [1] |
| Lepomis macrochirus | Bluegill Sunfish | 96 hours | 0.35 µg/L | [1] |
| Cyprinus carpio | Carp | 96 hours | 0.99 µg/L ((-)-bifenthrin) | [2] |
| 96 hours | 2.08 µg/L ((+)-bifenthrin) | [2] | ||
| Tilapia spp. | Tilapia | 96 hours | 0.19 µg/L ((-)-bifenthrin) | [2] |
| 96 hours | 0.80 µg/L ((+)-bifenthrin) | [2] | ||
| Heteropneustes fossilis | Asian Stinging Catfish | 96 hours | 3.40 µg/L | [3] |
| Oreochromis mossambicus | Mozambique Tilapia | 96 hours | 2.423 µg/L | [4] |
| Daphnia magna | Water Flea | 48 hours | 1.6 µg/L | [1] |
| Daphnia pulex | Water Flea | 12 hours | 2.1 µg/L ((-)-bifenthrin) | [2] |
| 12 hours | 28.9 µg/L ((+)-bifenthrin) | [2] | ||
| Hyalella azteca | Amphipod | 10 days | 4.5 ng/g (sediment) | [5] |
Table 2: Acute Toxicity of this compound to Bees
| Species | Exposure Route | LD50 | Reference |
| Apis mellifera | Oral | 0.1 µ g/bee | [5] |
| Apis mellifera | Contact | 0.01462 µ g/bee | [5] |
| Apis mellifera ligustica | Oral (in diet) | 16.7 mg/L | [6] |
Sublethal Effects on Non-Target Organisms
Beyond acute lethality, this compound exposure at sublethal concentrations can induce a range of adverse effects that can have significant ecological consequences.
Aquatic Organisms:
In fish, sublethal exposure to this compound has been shown to cause:
-
Behavioral Changes: Juvenile Chinook salmon exposed to environmentally relevant concentrations of this compound exhibited dose-dependent behavioral alterations, including hypoactivity at lower concentrations (125 ng/L) and hyperactivity at higher concentrations (1,000 ng/L).[7][8] They also displayed reduced anxiety-like behavior.[7][8] In the endangered Delta smelt, all tested concentrations (2, 10, and 100 ng/L) resulted in hyperactivity.[9]
-
Physiological Stress: Sublethal this compound exposure can impact the stress responses of fish, altering their thermal tolerance.[7][8]
-
Impaired Predator Avoidance: Developmental exposure to low concentrations of this compound (3 and 27 ng/L) was found to impair predator avoidance behavior in inland silversides.[10]
Bees:
For bees, sublethal this compound exposure can lead to:
-
Reduced Fecundity: Studies on Apis mellifera ligustica have demonstrated that sublethal concentrations of this compound can significantly reduce bee fecundity.[6]
-
Developmental Delays: Exposure to this compound can decrease the rate at which bees develop into adults and increase the duration of their immature stages.[6]
-
Behavioral and Physiological Effects: this compound can affect the physiology and behavior of bees, which can have cascading impacts on foraging efficiency and overall colony health.[11]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of pesticide toxicity. The following sections outline the core principles of experimental protocols used to generate the data presented in this guide.
Aquatic Toxicity Testing
Acute toxicity testing with aquatic organisms typically follows a static or semi-static design where organisms are exposed to a range of this compound concentrations for a defined period, commonly 96 hours for fish and 48 hours for invertebrates.
Key Experimental Parameters:
-
Test Organisms: Healthy, acclimated organisms of a specific age or life stage are used.
-
Test Concentrations: A geometric series of at least five concentrations and a control are typically used to determine the LC50.
-
Exposure Duration: As specified in the data tables (e.g., 96 hours for fish, 48 hours for daphnids).
-
Observations: Mortality is the primary endpoint for acute tests. Sublethal effects such as abnormal behavior are also recorded.
-
Water Quality: Parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within a narrow range to ensure that observed effects are due to the test substance.
Bee Toxicity Testing
The assessment of this compound's toxicity to bees is guided by standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline 213: Honeybees, Acute Oral Toxicity Test [12][13][14][15][16][17] This test evaluates the toxicity of this compound when ingested by adult worker honeybees.
-
Test Substance Preparation: this compound is dissolved or suspended in a sucrose solution.[17]
-
Dosing: A minimum of five dose rates are used, with three replicates per dose and 10 bees per replicate.[17]
-
Exposure: Bees are fed the treated sucrose solution.[17]
-
Duration: Mortality and sublethal effects are recorded daily for at least 48 hours, with the possibility of extending to 96 hours if mortality increases significantly between 24 and 48 hours.[17]
-
Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test bees.
OECD Guideline 214: Honeybees, Acute Contact Toxicity Test [13][17][18][19][20] This guideline assesses the toxicity of this compound through direct contact.
-
Test Substance Preparation: this compound is dissolved in an appropriate solvent.
-
Application: A precise volume of the test solution is applied directly to the dorsal thorax of anesthetized bees.[13]
-
Dosing and Replicates: Similar to the oral test, a minimum of five doses with replicates are used.
-
Duration and Endpoint: The observation period and the determination of the LD50 follow the same principles as the oral toxicity test.[19]
Signaling Pathways and Mechanism of Action
This compound, like other Type I pyrethroids, primarily exerts its toxic effects by targeting the nervous system.[5]
Primary Mechanism of Action: Sodium Channel Modulation
The principal mode of action for this compound is the disruption of voltage-gated sodium channels in nerve cells.[5][21] this compound binds to these channels and delays their closure, leading to a prolonged influx of sodium ions.[5] This results in repetitive nerve impulses, causing hyperexcitability of the nervous system, which ultimately leads to paralysis and death of the organism.[21]
Disruption of Intracellular Signaling in Fish
Recent research has revealed that this compound can also disrupt critical intracellular signaling pathways in fish at environmentally relevant concentrations. Specifically, this compound has been shown to alter the transcription of genes involved in the mechanistic target of rapamycin (mTOR) and ryanodine receptor (RyR)-dependent signaling pathways in developing zebrafish and inland silversides.[9][10][22][23][24] These pathways are crucial for neurodevelopment.[22][23]
-
Ryanodine Receptors (RyRs): These are intracellular calcium release channels. This compound exposure can alter the expression of RyR genes, suggesting a disruption of calcium homeostasis within neurons.[22][23]
-
mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and plays a significant role in neurodevelopment.[22][23] Alterations in the transcription of genes within this pathway indicate that this compound can interfere with fundamental developmental processes in fish.[22][23]
The disruption of these signaling cascades is linked to the observed behavioral abnormalities and developmental effects in fish exposed to this compound.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Acute Toxicity Bioassay of a Pyrethroid Pesticide this compound to the Asian stinging Catfish, Heteropneustes Fossilis (Bl… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. Effects of sublethal concentrations of this compound and deltamethrin on fecundity, growth, and development of the honeybee Apis mellifera ligustica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sublethal exposures to this compound impact stress responses and behavior of juvenile Chinook salmon | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Sublethal exposures to this compound impact stress responses and behavior of juvenile Chinook salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exposure causes hyperactivity in early larval stages of an endangered fish species at concentrations that occur during their hatching season - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Insecticides and Microbiological Contaminants on Apis mellifera Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. content.fera.co.uk [content.fera.co.uk]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
Bifenthrin's Off-Target Molecular Interactions: A Technical Guide Beyond Voltage-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin, a synthetic pyrethroid insecticide, is widely recognized for its neurotoxic effects, primarily attributed to its interaction with voltage-gated sodium channels.[1] However, a growing body of evidence reveals that this compound's molecular-level interactions are far more complex, extending to a range of "off-target" sites that are critical to cellular function and signaling. This technical guide provides an in-depth exploration of these alternative molecular targets, offering a comprehensive overview of the current research, quantitative data, and detailed experimental methodologies. Understanding these non-canonical targets is crucial for a complete assessment of this compound's toxicological profile and for the development of more selective and safer chemical compounds.
Disruption of Calcium Homeostasis
This compound significantly perturbs intracellular calcium (Ca²⁺) signaling, a fundamental process governing a multitude of cellular activities. Its effects are multifaceted, involving both the release of intracellular Ca²⁺ stores and the influx of extracellular Ca²⁺.
Quantitative Data on this compound's Effects on Calcium Signaling
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Citation |
| Cytosolic Ca²⁺ ([Ca²⁺]i) Rise | PC3 Human Prostate Cancer Cells | 100-400 µM | Concentration-dependent increase in [Ca²⁺]i. | [1] |
| Synchronous Ca²⁺ Oscillation (SCO) Frequency | Primary Mouse Cortical Neurons | EC₅₀ = 58 nM | 2.7-fold increase in SCO frequency. | [2] |
| SCO Amplitude | Primary Mouse Cortical Neurons | Not specified | 36% decrease in SCO amplitude. | [2] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol is adapted from studies investigating this compound-induced changes in cytosolic Ca²⁺ levels.[1][3][4][5][6]
-
Cell Culture and Plating:
-
Culture cells (e.g., PC3 cells) in appropriate media and conditions.
-
Seed cells onto coverslips in 35 mm dishes and allow them to adhere and grow to a suitable confluency.
-
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer, typically a Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, which may be supplemented with bovine serum albumin (BSA).
-
Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells with the loading buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in the buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at 510 nm.
-
Record the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.
-
Establish a baseline fluorescence ratio before adding this compound.
-
Introduce this compound at the desired concentrations to the perfusion chamber and record the changes in the F340/F380 ratio.
-
Signaling Pathway Visualization
Caption: this compound disrupts Ca²⁺ homeostasis.
Interference with the Dopaminergic System
This compound has been shown to be a potent disruptor of the dopaminergic system, a key neurotransmitter system involved in motor control, motivation, and reward.
Quantitative Data on this compound's Effects on the Dopaminergic System
| Parameter | Animal Model | This compound Concentration | Observed Effect | Citation |
| Dopamine Concentration | Juvenile Steelhead (Oncorhynchus mykiss) | 60 or 120 ng/L | Significantly higher in fish brains. | [7] |
| Catechol-o-methyltransferase (comt) mRNA Expression | Juvenile Steelhead (Oncorhynchus mykiss) | 60 or 120 ng/L | Significant decrease with increased this compound concentration. | [7] |
| Dopamine Receptor 2A (DR2A) mRNA Expression | Juvenile Rainbow Trout (Oncorhynchus mykiss) | 1.5 ppb (3.55 pM) | 426-fold decrease at 96 h and 269-fold decrease at 2 weeks. | [8] |
| Tyrosine Hydroxylase (TH) Transcript Levels | Juvenile Rainbow Trout (Oncorhynchus mykiss) | 1.5 ppb (3.55 pM) | Increase at 96 h. | [8] |
| Dopamine Levels | Zebrafish (Danio rerio) Embryo/Larvae | 103.9 and 362.1 µg/L | Concentration-dependent decrease. | [9] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Dopaminergic Gene Expression
This protocol is a generalized procedure based on methodologies described for studying this compound's effects on gene expression.[10][11]
-
Sample Collection and RNA Extraction:
-
Expose organisms (e.g., zebrafish embryos or juvenile fish) to the desired concentrations of this compound for a specified duration.
-
Euthanize the animals and dissect the tissue of interest (e.g., brain).
-
Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA from the homogenate using a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing the synthesized cDNA, gene-specific forward and reverse primers for the target genes (e.g., DR2A, comt, TH) and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated groups to the control group.
-
Signaling Pathway Visualization
Caption: this compound alters dopaminergic signaling.
Endocrine Disruption
This compound is recognized as an endocrine-disrupting chemical (EDC), interfering with the normal functioning of the endocrine system, particularly the estrogenic and adrenal pathways.
Quantitative Data on this compound's Endocrine-Disrupting Effects
| Parameter | Assay/Model | This compound Concentration | Observed Effect | Citation |
| Binding Affinity to Estrogen Receptor α (ERα) | Molecular Docking | - | Binding energy of -8.7 kcal/mol. | [12] |
| Binding Affinity to Pregnane X Receptor (PXR) | Molecular Docking | - | Strong binding affinity. | [13][14] |
| Estrogenic Activity (Vitellogenin Induction) | Japanese Medaka (Oryzias latipes) | 10 ng/mL | Both 1S-cis and 1R-cis-bifenthrin induced vitellogenin. | [15] |
| Anti-estrogenic Activity | CALUX assay (BG-1 cells) | 1-100 ng/L | Concentration-dependent decrease in E2-induced ER-dependent reporter gene activity. | [16] |
| Cell Proliferation (Relative Proliferative Effect) | MCF-7 human breast carcinoma cells | 10⁻⁹ M (1S-cis-BF), 10⁻⁸ M (1R-cis-BF) | 74.2% for 1S-cis-bifenthrin and 20.9% for 1R-cis-bifenthrin. | [17] |
Experimental Protocols
Molecular Docking to Assess Binding Affinity to Hormone Receptors
This protocol provides a general workflow for in silico molecular docking studies.[13][14][18][19]
-
Preparation of Receptor and Ligand Structures:
-
Obtain the 3D crystal structure of the target hormone receptor (e.g., estrogen receptor α) from the Protein Data Bank (PDB).
-
Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools).
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) and optimize its geometry.
-
-
Grid Box Generation:
-
Define the binding site on the receptor, typically the ligand-binding domain.
-
Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the docking simulation.
-
-
Molecular Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to dock the this compound molecule into the prepared receptor.
-
The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the lowest binding energy, which represents the most favorable binding pose. A lower binding energy indicates a higher binding affinity.
-
Visualize the docked complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor's binding pocket.
-
Mitochondrial Dysfunction
Mitochondria are key targets of this compound-induced toxicity, leading to impaired energy metabolism and the induction of oxidative stress.
Quantitative Data on this compound's Effects on Mitochondrial Function
| Parameter | Cell Line | This compound Concentration | Observed Effect | Citation |
| Mitochondrial Respiration (Basal and Maximal) | HEK 293 Cells | 1.0 µM and 2.0 µM | Significant reduction. | [20][21] |
| ATP Production Rate | HEK 293 Cells | 1.0 µM and 2.0 µM | Significantly reduced. | [20][21] |
| Mitochondrial Membrane Potential (MMP) | HEK 293 Cells | Not specified | Significant reduction. | [21] |
| 96-h LC₅₀ | Puntius sophore | 3.4 µg/L | - | [22] |
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is based on the methodology for measuring mitochondrial function.[20]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK 293) into a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired duration (e.g., 24 hours).
-
-
Seahorse XF Assay:
-
Prior to the assay, replace the culture medium with a Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator.
-
Load the sensor cartridge with solutions of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis:
-
The OCR measurements are used to calculate key parameters of mitochondrial respiration:
-
Basal Respiration: The initial OCR before the injection of any inhibitors.
-
ATP Production: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Compare these parameters between this compound-treated and control cells.
-
Signaling Pathway Visualization
Caption: this compound impairs mitochondrial function.
Alteration of MAPK Signaling and Oxidative Stress
This compound exposure can trigger cellular stress responses, including the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the induction of oxidative stress.
Quantitative Data on this compound's Effects on MAPK Signaling and Oxidative Stress
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Citation |
| Phosphorylated JNK Levels | Hep G2 Cells | Not specified | Increased by 1S-cis-bifenthrin, but not 1R-cis-bifenthrin. | [7] |
| Malondialdehyde (MDA) Levels | Primary Microglia | 10-20 µM (24h) | Significant increase. | [23] |
| Hydrogen Peroxide (H₂O₂) Levels | Primary Microglia | 1-20 µM (24h) | Significant increase. | [23] |
| Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activities | Primary Microglia | Not specified | Significant decrease. | [23] |
| Lipid Peroxidation (TBARS) | Rat Frontal Cortex | 3.5 and 7 mg/kg | 10% and 23% increase, respectively. | [24] |
| Protein Carbonyl Levels | Rat Frontal Cortex | 3.5 and 7 mg/kg | 24% and 42% increase, respectively. | [24] |
Experimental Protocols
Western Blot Analysis of MAPK Pathway Activation
This is a generalized protocol for assessing protein phosphorylation in the MAPK pathway.[25][26][27]
-
Cell Culture and Treatment:
-
Culture cells (e.g., Hep G2) to 70-80% confluency.
-
Treat the cells with this compound (and its enantiomers, if applicable) at various concentrations and for different time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-JNK, anti-phospho-ERK, anti-phospho-p38) and for the total forms of these proteins.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the levels of total proteins to determine the extent of MAPK activation.
-
Signaling Pathway Visualization
Caption: this compound induces oxidative stress and MAPK signaling.
Conclusion
The molecular interactions of this compound extend well beyond its primary target, the voltage-gated sodium channel. This guide has detailed this compound's significant off-target effects on critical cellular processes including calcium homeostasis, dopaminergic signaling, endocrine function, mitochondrial integrity, and MAPK-mediated stress responses. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating the broader toxicological implications of this compound exposure. A deeper understanding of these non-canonical targets is essential for a comprehensive risk assessment and for guiding the future development of safer and more target-specific insecticides. Further research is warranted to fully elucidate the complex interplay of these signaling pathways in this compound-induced toxicity.
References
- 1. Ca2+ movement and cytotoxicity induced by the pyrethroid pesticide this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer-specific, this compound-induced apoptosis mediated by MAPK signalling pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the dopaminergic pathway in juvenile rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse effects of this compound exposure on neurobehavior and neurodevelopment in a zebrafish embryo/larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Technical Fact Sheet [npic.orst.edu]
- 16. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated Assessment for the Estrogenic Effects of Pyrethroid Compounds: Defining the Molecular Initiating Events and Key Events for the Adverse Outcome Pathway [mdpi.com]
- 18. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. This compound causes disturbance in mitochondrial dynamics and bioenergetic system in human embryonic kidney cells (HEK 293) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inflammatory and cytotoxic effects of this compound in primary microglia and organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
potential association of bifenthrin with recurrent implantation failure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recurrent implantation failure (RIF) presents a significant challenge in reproductive medicine. While the etiology of RIF is multifactorial, emerging evidence suggests a potential association with environmental toxicants. This technical guide explores the putative link between the pyrethroid pesticide bifenthrin and RIF. Drawing upon recent computational and in-vitro studies, this document outlines the potential molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways. The current body of research points towards this compound-induced oxidative stress, apoptosis, and dysregulation of crucial signaling pathways in uterine and embryonic cells as potential contributors to implantation failure. However, it is critical to note that direct in-vivo and in-vitro experimental evidence confirming a causal link between this compound exposure and the clinical diagnosis of RIF is currently lacking[1][2]. This whitepaper aims to consolidate the existing preliminary data to guide future research in this critical area.
Introduction
This compound is a widely used Type I pyrethroid insecticide and a recognized endocrine-disrupting chemical (EDC). Its persistence in the environment raises concerns about its impact on human reproductive health[1][2]. Recurrent implantation failure, the inability to achieve a clinical pregnancy after the transfer of at least four good-quality embryos in a minimum of three fresh or frozen cycles, is a complex condition with diverse and often unidentified causes[3][4]. This document synthesizes the current, albeit preliminary, evidence suggesting a potential role for this compound in the pathophysiology of RIF.
Potential Molecular Mechanisms of this compound-Associated Implantation Failure
Current research, primarily from network toxicology, molecular docking studies, and in-vitro experiments with porcine and human cell lines, suggests that this compound may contribute to implantation failure through several interconnected mechanisms:
-
Induction of Oxidative Stress and Apoptosis: this compound exposure has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cells crucial for implantation, such as trophectoderm and uterine luminal epithelial cells[5][6][7].
-
Dysregulation of Endocrine and Immune Signaling: As an EDC, this compound is predicted to interact with various hormone receptors, including the pregnane X receptor (PXR), estrogen receptor α (ESRα), and thyroid hormone receptors (TR), potentially disrupting the delicate hormonal milieu required for successful implantation[1][2][8]. This can also lead to immune dysregulation within the endometrium, a known factor in RIF[1][2][8].
-
Alteration of Key Signaling Pathways: In-vitro studies have demonstrated that this compound can alter the MAPK/PI3K signaling pathway, which is critical for cell proliferation, differentiation, and survival of both embryonic and uterine cells[5][6][7].
-
Aberrant Expression of Implantation-Related Genes: this compound exposure has been linked to altered expression of genes vital for implantation. A key finding from a network toxicology study is the identification of four potential hub genes mediating this compound's effects in the context of RIF: PTGS2, BCL2, HMOX1, and CYCS[1][2][8].
Quantitative Data from In-Vitro Studies
The following tables summarize quantitative data from a key study by Park et al. (2021), which investigated the effects of this compound on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells, providing a valuable model for understanding the potential impacts on implantation[5].
Table 1: Effect of this compound on Cell Viability of Porcine Trophectoderm (pTr) and Uterine Luminal Epithelial (pLE) Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| pTr | 0 | 100 |
| 5 | ~90 | |
| 10 | ~75 | |
| 20 | ~55 | |
| pLE | 0 | 100 |
| 5 | ~95 | |
| 10 | ~80 | |
| 20 | ~60 |
Data are approximated from graphical representations in Park et al. (2021)[5].
Table 2: Effect of this compound on Apoptosis in Porcine Trophectoderm (pTr) and Uterine Luminal Epithelial (pLE) Cells
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| pTr | 0 | ~5 |
| 10 | ~20 | |
| 20 | ~35 | |
| pLE | 0 | ~4 |
| 10 | ~18 | |
| 20 | ~30 |
Data are approximated from graphical representations in Park et al. (2021)[5].
Table 3: Effect of this compound on the Expression of Apoptosis- and Implantation-Related Genes in Porcine Trophectoderm (pTr) and Uterine Luminal Epithelial (pLE) Cells
| Gene | Cell Line | This compound Concentration (µM) | Relative mRNA Expression (Fold Change) |
| BAX | pTr | 10 | ~2.5 |
| pLE | 10 | ~2.0 | |
| BCL2 | pTr | 10 | ~0.5 |
| pLE | 10 | ~0.6 | |
| Caspase-3 | pTr | 10 | ~3.0 |
| pLE | 10 | ~2.5 | |
| FGF2 | pTr | 10 | ~0.4 |
| pLE | 10 | ~0.5 | |
| VEGFA | pTr | 10 | ~0.6 |
| pLE | 10 | ~0.7 |
Data are approximated from graphical representations in Park et al. (2021)[5].
Experimental Protocols
While a definitive protocol for studying this compound-induced RIF does not yet exist, this section outlines key experimental methodologies adapted from relevant studies to guide future research.
Network Toxicology and Molecular Docking (Adapted from Jiang et al., 2025)
-
Target Identification: Potential targets of this compound are identified using multiple databases (e.g., CTD, TargetNet, SwissTargetPrediction).
-
Disease-Associated Gene Collection: Differentially expressed genes (DEGs) associated with RIF are obtained from publicly available transcriptomic datasets (e.g., Gene Expression Omnibus).
-
Intersection Analysis: The predicted this compound targets are intersected with the RIF-associated DEGs to identify candidate genes.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the candidate genes to elucidate their biological functions and associated pathways.
-
Protein-Protein Interaction (PPI) Network Construction and Hub Gene Identification: A PPI network of the candidate genes is constructed using the STRING database and visualized in Cytoscape. Hub genes are identified based on their connectivity within the network.
-
Molecular Docking: The binding affinity between this compound and the identified hub proteins and relevant hormone receptors is evaluated using molecular docking software (e.g., AutoDock Vina).
In-Vitro Cell Culture and Exposure (Adapted from Park et al., 2021)
-
Cell Culture: Porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. Human uterine cell lines (e.g., Ishikawa, HEC-1-A) could also be utilized.
-
This compound Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, they are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT or WST-1 assay.
-
Apoptosis Assay: Apoptosis is quantified using flow cytometry after staining with Annexin V and propidium iodide.
-
Gene and Protein Expression Analysis: RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the expression of target genes. Protein lysates are collected for Western blotting to determine the levels of key proteins and their phosphorylation status.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed mechanism of this compound-induced implantation failure.
Caption: Dysregulation of the MAPK/PI3K pathway by this compound.
Experimental Workflow
Caption: A proposed experimental workflow to investigate this compound and RIF.
Conclusion and Future Directions
The available evidence, primarily from computational predictions and in-vitro studies using non-human cell lines, suggests a plausible, yet unproven, association between this compound exposure and an increased risk of implantation failure. The identified mechanisms, including the induction of oxidative stress, apoptosis, and the dysregulation of the MAPK/PI3K pathway and key implantation-related genes, provide a strong foundation for future research.
To establish a definitive link and understand the clinical relevance, the following research is imperative:
-
In-Vitro Studies using Human Cell Lines: Replicating the findings from porcine cells in human endometrial and trophoblast cell lines is a critical next step.
-
Animal Models: In-vivo studies using animal models, such as mice, are necessary to investigate the effects of this compound exposure on implantation rates and uterine receptivity at environmentally relevant concentrations.
-
Epidemiological Studies: Large-scale cohort studies are required to assess the correlation between this compound exposure levels in women undergoing assisted reproductive technologies and the incidence of RIF.
A deeper understanding of the impact of this compound on reproductive health is essential for developing strategies to mitigate its potential risks and for providing evidence-based guidance to both clinicians and patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Emerging trends and frontier research on recurrent implantation failure: a bibliometric analysis - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. This compound reduces pregnancy potential via induction of oxidative stress in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenthrin's Impact on Soil Microbial Community Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and urban settings to control a broad spectrum of pests. Its introduction into the soil environment raises significant concerns regarding its impact on the soil microbial community, which plays a pivotal role in maintaining soil health and ecosystem functionality. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on soil microbial community structure, function, and diversity. It synthesizes quantitative data from various studies, details key experimental protocols for assessing these impacts, and presents visual representations of metabolic pathways and experimental workflows. The evidence indicates that this compound can alter soil microbial communities, with effects varying based on concentration, soil type, and incubation time. While some microbial groups may be inhibited, others exhibit the potential to degrade this pesticide, highlighting the complex interactions between this compound and the soil microbiome.
Quantitative Impact of this compound on Soil Microbial Communities
The application of this compound to soil can lead to measurable changes in the microbial community's structure and activity. These impacts are often dose-dependent and can vary significantly based on the specific soil matrix and environmental conditions.
Microbial Degradation and Persistence
Microorganisms play a crucial role in the degradation of this compound in soil. Studies have shown a significant difference in the persistence of this compound in sterile versus non-sterile soil, indicating microbial involvement in its breakdown.
Table 1: Half-life (DT50) of this compound in Soil
| Soil Condition | This compound Concentration (µg/g) | Half-life (DT50) in days | Reference |
| Non-sterile sandy loam | 10 | 147 | [1] |
| Sterile sandy loam | 10 | 330 | [1] |
| Soil-induced biodegradation | Not specified | 12 | [2] |
This data clearly demonstrates that the presence of a viable microbial community more than halves the persistence of this compound in sandy loam soil[1]. Some studies have reported even shorter half-lives under optimal biodegradation conditions[2].
Microbial Diversity
The impact of this compound on soil microbial diversity is a critical aspect of its environmental risk assessment. Diversity indices, such as the Shannon index, are used to quantify these effects.
Table 2: Effect of this compound on Soil Microbial Shannon Diversity Index
| Treatment | Day 3 | Day 7 | Day 14 | Day 28 | Reference |
| Control | 2.62 | 2.65 | 2.68 | 2.70 | [3] |
| This compound (Talstar 10 EC) | 2.68 | 2.72 | 2.66 | 2.69 | [3] |
Note: The original study used Talstar 10 EC, a commercial formulation of this compound. The values are extracted and averaged from graphical data.
The data suggests that this compound may cause a slight initial increase in the Shannon diversity index, followed by a decrease, though the changes observed in this study were not statistically significant over the entire experimental period[3]. The initial increase could be attributed to a shift in the community as some species tolerant to this compound or capable of its degradation proliferate[3].
Soil Enzyme Activities
Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling. This compound has been shown to have a variable impact on the activity of key soil enzymes.
Table 3: Effect of this compound on Soil Dehydrogenase Activity
| This compound Concentration ( kg/ha ) | Dehydrogenase Activity (% of Control) - Day 7 | Dehydrogenase Activity (% of Control) - Day 21 | Reference |
| 1.0 | Stimulatory | Stimulatory | [2] |
| 2.5 | Stimulatory | Stimulatory | [2] |
| 5.0 | Significantly Stimulatory | Significantly Stimulatory | [2] |
| 7.5 | Toxic/Innocuous | Decreased | [2] |
| 10.0 | Toxic/Innocuous | Decreased | [2] |
Dehydrogenase activity, a measure of overall microbial activity, is stimulated by this compound at lower concentrations (up to 5.0 kg/ha ) but is inhibited at higher concentrations[2]. The activity also tends to decrease with prolonged incubation at higher concentrations[2].
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the impact of this compound on soil microbial communities.
This compound Degradation Study
This protocol is designed to assess the persistence and microbial degradation of this compound in soil.
Protocol 1: this compound Persistence in Soil
-
Soil Preparation: Collect sandy loam soil and sieve to remove large debris. A portion of the soil is sterilized by autoclaving to serve as a sterile control[1].
-
Fortification: Fortify the soil with this compound at a concentration of 10 µg/g[1].
-
Incubation: Incubate the soil samples at a controlled temperature and moisture level. Draw samples at regular intervals (e.g., 0, 10, 20, 30, and 40 days)[1].
-
Extraction: Extract this compound from the soil samples using acetone. Perform a clean-up step using liquid-liquid partitioning with dichloromethane after diluting with a brine solution[1].
-
Quantification: Quantify the this compound residues using Gas Chromatography with an Electron Capture Detector (GC-ECD)[1].
-
Data Analysis: Calculate the half-life (DT50) of this compound in both sterile and non-sterile soil to determine the extent of microbial degradation.
Soil Enzyme Assays
These protocols describe the measurement of key soil enzyme activities as indicators of microbial function.
Protocol 2: Dehydrogenase Activity Assay
-
Sample Preparation: Take 5 g of air-dried soil and place it in a test tube. Treat with different concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µg/g)[2]. Maintain soil moisture at 60% water holding capacity and incubate at 28 ± 4°C for desired time intervals (e.g., 7, 14, 21, 28, and 35 days)[2].
-
Reaction: To each soil sample, add 0.1 g of CaCO3 and 1 ml of 0.18 mM aqueous solution of 2,3,5-triphenyltetrazolium chloride (TTC). Incubate for 24 hours at 30°C[2].
-
Extraction: Extract the triphenyl formazan (TPF) formed with methanol[2].
-
Measurement: Measure the absorbance of the extract at 485 nm using a spectrophotometer[2].
-
Calculation: Calculate the amount of TPF formed per gram of soil, which is proportional to the dehydrogenase activity.
Protocol 3: Urease Activity Assay
-
Sample Preparation: Prepare this compound-treated soil samples as described in the dehydrogenase assay.
-
Reaction: To one gram of soil, add 1 ml of 3% urea solution and 2 ml of 0.1 M phosphate buffer (pH 7.1). Incubate for 30 minutes at 37°C[4].
-
Extraction: Stop the reaction by placing the tubes on ice. Extract the ammonia produced with 10 ml of 2 M KCl and filter[4].
-
Color Development: To 4 ml of the filtrate, add 5 ml of phenol sodium nitroprusside solution and 3 ml of 0.03 M sodium hypochlorite solution. Allow the color to develop in the dark for 30 minutes[4].
-
Measurement: Measure the absorbance of the blue color at 630 nm[4].
Protocol 4: Phosphatase Activity Assay
-
Sample Preparation: Prepare this compound-treated soil samples as described in the dehydrogenase assay.
-
Reaction: To each soil sample, add 6 ml of 0.1 M Maleate buffer (pH 6.5) and 2 ml of 0.03 M p-nitrophenyl phosphate. Incubate for 30 minutes at 37°C[5].
-
Extraction and Color Development: Place the tubes on ice and filter the soil extracts. To an aliquot of the extract, add 1 ml of 5 M CaCl2 and 4 ml of 0.05 M NaOH to develop a yellow color[5].
-
Measurement: Measure the absorbance of the yellow color at 405 nm[5].
Soil Respiration
This protocol measures the overall metabolic activity of the soil microbial community.
Protocol 5: Soil Respiration (CO2 Evolution)
-
Sample Preparation: Place 20 g of sieved, moist soil into a beaker and place it inside a larger airtight jar[6].
-
CO2 Trapping: Place a separate beaker containing a known volume of a CO2 trapping solution (e.g., 20-25 mL of 0.05 M NaOH) inside the jar[6].
-
Incubation: Seal the jar and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours)[6].
-
Titration: After incubation, remove the NaOH trap. Add 5 mL of 0.5 M barium chloride to precipitate the carbonate. Titrate the remaining NaOH with a standardized solution of HCl (e.g., 0.05 M) using phenolphthalein as an indicator[6].
-
Calculation: The amount of CO2 evolved is calculated from the difference in the titration volume between the sample and a blank (a jar with no soil).
Visualizations
The following diagrams illustrate key processes and workflows related to the study of this compound's impact on soil microbes.
Caption: Proposed this compound degradation pathway by Candida pelliculosa[4].
Caption: General workflow for studying this compound's impact on soil microbes.
Conclusion and Future Directions
The available evidence clearly indicates that this compound can impact the soil microbial community, although the nature and extent of this impact are contingent on various factors. Lower concentrations may have a transient or even stimulatory effect on some microbial activities, while higher concentrations tend to be inhibitory. The persistence of this compound is significantly reduced by microbial activity, with several bacterial and fungal species identified as capable of its degradation.
Despite these findings, there remains a need for more comprehensive research in several key areas. Specifically, there is a lack of quantitative data from studies employing modern molecular techniques, such as 16S rRNA gene sequencing and metagenomics, to fully elucidate the shifts in microbial community structure and functional potential in response to this compound. Future research should focus on:
-
Quantitative Microbial Biomass: Utilizing methods like phospholipid fatty acid (PLFA) analysis and substrate-induced respiration to quantify changes in total microbial biomass and broad functional groups (e.g., bacteria, fungi).
-
In-depth Community Structure Analysis: Employing high-throughput sequencing to determine the specific taxa (at phylum, class, and genus levels) that are either sensitive or tolerant to this compound exposure.
-
Functional Metagenomics: Investigating the impact of this compound on the abundance and expression of genes involved in key biogeochemical cycles, such as nitrogen and carbon cycling.
-
Long-term and Field Studies: Moving beyond short-term laboratory incubations to assess the long-term and real-world impacts of repeated this compound applications under field conditions.
A deeper understanding of these aspects will be crucial for developing more accurate environmental risk assessments and for designing strategies to mitigate the potential negative impacts of this compound on soil health and agricultural sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistence of this compound in sandy loam soil as affected by microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound biodegradation by soil bacteria from contaminated land [wisdomlib.org]
- 5. rbes.rovedar.com [rbes.rovedar.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
Long-Term Ecological Effects of Bifenthrin Soil Residues: A Technical Guide
Abstract: Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and urban environments for its high efficacy against a broad spectrum of pests.[1][2] Due to its chemical properties, this compound exhibits strong binding to soil particles and has a high potential for persistence, leading to the formation of long-term residues.[1][2][3] This technical guide provides an in-depth analysis of the long-term ecological consequences of these soil residues. It synthesizes current research on this compound's environmental fate, its chronic effects on non-target soil organisms, and its potential for bioaccumulation within terrestrial ecosystems. Detailed experimental protocols for residue analysis and toxicity assessment are provided, alongside quantitative data summaries and visual diagrams of key processes to facilitate a comprehensive understanding for researchers and environmental scientists.
Physicochemical Properties and Environmental Fate
This compound is characterized by its low water solubility and high octanol-water partition coefficient (Log K_ow > 6.0), which dictates its strong affinity for soil organic matter and lipids.[1] This strong binding (adsorption) to soil particles is a primary factor in its limited mobility and low potential to leach into groundwater.[3][4] However, this same property contributes to its persistence and makes it susceptible to transport into aquatic ecosystems via soil erosion and surface runoff.[3][4]
This compound's persistence in soil is significant, with its half-life varying widely depending on soil type, moisture, temperature, and microbial activity.[1][3] Field and laboratory studies report half-lives ranging from as short as a few days to over a year.[2][5][6][7] Degradation occurs through several pathways, including microbial breakdown, hydrolysis, and photolysis, with microbial degradation being a substantial contributor.[6][8][9] Studies have shown a vast difference in the degradation rate between sterile and non-sterile soils, highlighting the crucial role of soil microbial communities in this compound's dissipation.[7][8][9]
Data Presentation: Physicochemical Properties and Soil Persistence
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 82657-04-3 | [1] |
| Molecular Weight | 422.9 g/mol | [1] |
| Water Solubility | 0.1 mg/L | [1] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25°C | [1] |
| Octanol-Water Partition Coefficient (Log K_ow) | > 6.00 | [1] |
| Soil Adsorption Coefficient (K_oc) | 131,000 - 302,000 |[1] |
Table 2: Half-Life of this compound in Soil from Various Studies
| Soil Type | Condition | Half-Life (t₁/₂) in Days | Reference |
|---|---|---|---|
| Sandy Loam | Laboratory, Non-sterile | 147 | [8][9] |
| Sandy Loam | Laboratory, Sterile | 330 | [7][8][9] |
| Various Soils | Field Dissipation Studies | 122 - 345 | [1][3] |
| Sandy Loam | Laboratory | 2.40 - 2.95 | [5] |
| Sandy Loam | Laboratory | 11.1 - 27.4 | [7] |
| Sandy Soil | Laboratory | 4.6 - 75.3 (Biphasic) | [7] |
| General | Aerobic | 97 - 250 | [3] |
| General | Soil-induced Biodegradation | 12 | [6][10] |
| General | Hydrolysis | 13.5 | [6][10] |
| General | Photolysis | 121.5 |[6][10] |
Long-Term Ecological Effects of Soil Residues
The persistence of this compound in soil poses long-term risks to non-target organisms and ecosystem functions. These effects can manifest at the individual, population, and community levels.
Effects on Soil Invertebrates
Soil invertebrates are crucial for soil health, contributing to decomposition, nutrient cycling, and soil structure. This compound is highly toxic to many of these organisms, particularly arthropods and annelids.
-
Earthworms (e.g., Eisenia fetida) : Earthworms are vital soil ecosystem engineers. Chronic exposure to this compound-contaminated soil can have significant sublethal effects. Studies have shown that while this compound may have low to moderate acute toxicity in soil tests, long-term exposure can inhibit cocoon production at high doses.[11][12][13] Furthermore, enzymatic biomarkers associated with detoxification and oxidative stress are altered, indicating a physiological response to chemical stress.[12] For instance, peroxidase (POD) activity may be stimulated, while glutathione S-transferase (GST) can be inhibited after prolonged exposure.[12]
Table 3: Toxicity of this compound to the Earthworm Eisenia fetida
| Endpoint | Duration | Concentration / Result | Reference |
|---|---|---|---|
| Acute Toxicity (LC₅₀) | 14-Day Soil Test | 6 ppm | [14] |
| Chronic Toxicity | 8 Weeks | Inhibition of cocoons at high doses | [11][12][13] |
| Chronic Toxicity | 8 Weeks | Larvae stimulated at low doses, inhibited at high doses | [11][12] |
| Biomarker Response | 28 Days | Peroxidase (POD) stimulated | [12] |
| Biomarker Response | 28 Days | Glutathione S-transferase (GST) inhibited in later period |[12] |
Effects on Soil Microbial Communities
The soil microbiome is fundamental to soil fertility and ecosystem stability, driving processes like nutrient cycling and organic matter decomposition.[15] Pesticide contamination can disrupt the structure and function of these microbial communities.[16][17] this compound has been shown to affect soil microbial communities, and its degradation is significantly influenced by microbial activity.[8] A reduction in microbial diversity or a shift in community composition can impair essential soil functions. The vast difference in this compound's half-life between sterile and non-sterile soils underscores the potential for this pesticide to exert selective pressure on microbial populations, potentially favoring microbes capable of its degradation while harming others.[8][9]
Bioaccumulation and Trophic Transfer
Due to its lipophilic nature (high K_ow), this compound has a high potential to bioaccumulate in the fatty tissues of organisms.[1][18] Soil-dwelling invertebrates can accumulate this compound from contaminated soil. This creates a pathway for the pesticide to enter terrestrial food webs. Predators that consume these contaminated invertebrates can be exposed to higher concentrations of the toxin, a process known as biomagnification. This can lead to secondary poisoning and adverse effects in higher trophic levels, such as insectivorous birds and small mammals, although this area requires more long-term field research.[19][20]
Experimental Protocols
Protocol for this compound Residue Analysis in Soil
A common and effective method for extracting and analyzing this compound residues from soil is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by gas chromatography.[21]
Objective: To extract and quantify this compound residues from soil samples.
Materials:
-
Homogenized soil sample (10-15 g)
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
-
DB-5 capillary column or equivalent
-
This compound analytical standard
Methodology:
-
Extraction:
-
Weigh 15 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
-
Salting-Out Partitioning:
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
-
Analysis:
-
Collect an aliquot of the upper acetonitrile layer (the extract).
-
Directly inject the extract into the GC-ECD for analysis. In some cases, a cleanup step using primary secondary amine (PSA) sorbent may be used if matrix interference is high, but for many soils, this is not necessary.[21]
-
The GC is programmed with a suitable temperature gradient to separate this compound from other compounds. For example: initial temperature of 160°C, ramped to 250°C, and then to 280°C.[21]
-
-
Quantification:
Protocol for Chronic Toxicity Testing with Earthworms (Eisenia fetida)
This protocol is adapted from standard OECD guidelines for testing the effects of chemicals on earthworm reproduction.
Objective: To assess the long-term effects of this compound-contaminated soil on the survival, growth, and reproduction of Eisenia fetida.
Materials:
-
Artificial soil (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat)
-
Adult Eisenia fetida (with clitellum, 300-600 mg weight)
-
This compound (technical grade)
-
Organic solvent (e.g., acetone)
-
Test containers (1 L glass beakers)
-
Food source (e.g., dried, ground cattle manure)
Methodology:
-
Preparation of Test Substrate:
-
Prepare different concentrations of this compound in soil. Dissolve this compound in a solvent and spray it onto a small amount of sand. Allow the solvent to evaporate completely.
-
Thoroughly mix this treated sand into the bulk artificial soil to achieve the desired nominal concentrations (e.g., 0.1, 1.0, 5.0, 10.0 mg/kg) plus a control (soil with solvent-treated sand only).
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
-
Experimental Setup:
-
Place 500 g of the prepared soil into each test container.
-
Introduce 10 adult earthworms into each container. Replicate each concentration and the control at least four times.
-
Maintain the containers in a controlled environment (20 ± 2°C, with a 12h:12h light:dark cycle).
-
-
Exposure and Observation:
-
The test duration is 8 weeks (56 days).[12]
-
Feed the worms weekly. Check and adjust soil moisture weekly.
-
After 4 weeks (28 days), assess adult mortality and weigh the surviving adults to determine changes in biomass.
-
After 8 weeks (56 days), remove the adult worms. Sift the soil from each container and count the number of cocoons and juveniles produced.
-
-
Data Analysis:
-
Analyze for statistically significant differences in adult mortality, biomass change, and the number of cocoons and juveniles between the control and treatment groups.
-
Calculate the ECx (concentration causing x% effect) and NOEC (No Observed Effect Concentration) for the reproductive endpoints.
-
Mandatory Visualizations
References
- 1. nepc.gov.au [nepc.gov.au]
- 2. Risk Assessment of a Synthetic Pyrethroid, this compound on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Persistence of this compound in sandy loam soil as affected by microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound exposure in soil on whole-organism endpoints and biomarkers of earthworm Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bvmbskkmkadegaon.edu.in [bvmbskkmkadegaon.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kmonceau.fr [kmonceau.fr]
- 20. researchgate.net [researchgate.net]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. nucleus.iaea.org [nucleus.iaea.org]
Methodological & Application
Application Notes and Protocols for the Detection of Bifenthrin Residue in Soil and Water
These application notes provide detailed methodologies for the detection and quantification of bifenthrin residues in environmental soil and water samples. The protocols are intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described include QuEChERS for soil and liquid-liquid extraction (LLE) as well as solid-phase extraction (SPE) for water, followed by chromatographic analysis.
I. Analysis of this compound Residue in Soil
The analysis of this compound in soil is often complicated by the complex matrix, which consists of varied organic and inorganic materials that can interfere with detection.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique that minimizes matrix effects and provides good analyte recovery.[1][2]
A. Featured Methodology: Modified QuEChERS with GC-ECD/GC-MS Analysis
This protocol is based on a modified QuEChERS method, which has been validated for various agricultural soil types, including sandy loam, sandy, and clay soils.[2][3][4] The method is advantageous due to its speed, low cost, and reduced solvent usage.[2]
Experimental Protocol
1. Sample Extraction (QuEChERS)
-
Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[1][5]
-
Add 20 mL of acetonitrile to the tube.[2]
-
Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2]
-
Shake the tube vigorously by hand for 1 minute or mechanically for 5 minutes to ensure thorough extraction of the pesticide residues.[2][5]
-
Centrifuge the tube at 3500 rpm for 3 minutes to separate the phases.[2]
2. Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE)
-
Note: For a faster, less expensive option, the clean-up step can be omitted. However, this may lead to increased matrix effects.[2][3]
-
If proceeding with clean-up, transfer a 10 mL aliquot of the acetonitrile supernatant into a 15 mL centrifuge tube.[2]
-
Add 1.5 g of anhydrous MgSO₄ and 0.25 g of Primary Secondary Amine (PSA) sorbent to the tube. For soils with high organic content, C18 sorbent may also be added.[2][5]
-
Vortex the tube for 30-60 seconds.[1]
-
Centrifuge at 2500 rpm for 2 minutes.[2]
-
Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[1]
3. Instrumental Analysis (GC-ECD or GC-MS)
-
Gas Chromatography (GC) Conditions: [2]
-
System: Varian 450 GC with Electron Capture Detector (ECD) or equivalent.[2]
-
Column: DB-5 capillary column (30 m × 0.25 mm × 0.25 µm).[2]
-
Carrier Gas: Nitrogen (N₂) at a flow rate of 1 mL/min.[2]
-
Injector Temperature: 280 °C.[2]
-
Detector Temperature: 280 °C, increasing to 300 °C post-run.[2]
-
Oven Program: Start at 160 °C, ramp to 250 °C at 15 °C/min, then ramp to 280 °C at 10 °C/min and hold for 2 minutes.[2]
-
Injection Mode: Splitless.[6]
-
-
Mass Spectrometry (MS) Conditions (for GC-MS): [4]
-
Ionization Mode: Electron Ionization (EI).[4]
-
Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.
-
4. Quantification
-
To counteract matrix effects, quantification should be performed using matrix-matched calibration curves.[3]
-
Prepare standards in blank soil extract that has undergone the entire QuEChERS procedure.
Quantitative Data Summary for Soil Analysis
| Method | Soil Type | LOD | LOQ | Recovery (%) | RSD (%) | Instrument | Reference |
| Modified QuEChERS | Sandy Loam | - | 0.01 µg/g | 86.75 - 119.03 | 9.56 - 15.58 | GC-ECD | [3] |
| Modified QuEChERS | Sandy | - | 0.01 µg/g | 96.27 - 118.30 | 5.28 - 6.30 | GC-ECD | [3] |
| Modified QuEChERS | Medium Black Calcareous | - | 0.01 µg/g | 82.00 - 96.67 | 6.93 - 15.91 | GC-ECD | [3] |
| Modified QuEChERS | Heavy Black | - | 0.01 µg/g | 81.71 - 98.32 | 6.31 - 18.26 | GC-ECD | [3] |
| GC-MS-EI | Various Soils | 0.2 mg/L | 0.5 mg/L | 85 - 95 | < 2 | GC-MS | [4] |
Workflow Diagram for Soil Analysis
Caption: Workflow for this compound Analysis in Soil using QuEChERS.
II. Analysis of this compound Residue in Water
Due to the highly insoluble nature of this compound, its analysis in water requires sensitive methods capable of detecting trace amounts.[7] Common preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which concentrate the analyte from a large sample volume.[8][9]
A. Featured Methodologies: LLE and SPE with LC-MS/MS or GC-MS Analysis
1. Liquid-Liquid Extraction (LLE) Protocol
-
This protocol is effective for concentrating non-polar compounds like this compound from aqueous samples.
-
Measure 100-500 mL of the water sample into a separating funnel.[8]
-
Add 10 g of saturated sodium chloride solution to enhance partitioning.[8]
-
Add 50-100 mL of n-hexane and shake vigorously for 2 minutes, periodically venting the funnel.[8]
-
Allow the layers to separate and collect the organic (n-hexane) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.[8]
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in a suitable solvent (e.g., 0.5 mL methanol for LC-MS/MS or hexane for GC-MS) for analysis.[8]
2. Solid-Phase Extraction (SPE) Protocol
-
SPE offers advantages over LLE, including reduced solvent consumption and higher sample throughput.[9][11]
-
Cartridge Selection: Use a silica or C18 SPE cartridge.[8][11]
-
Conditioning: Pre-wash the cartridge with dichloromethane followed by acetone, and then equilibrate with ultra-pure water.[9]
-
Sample Loading: Pass 500-1000 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 12-20 mL/min.[11][12]
-
Washing: Wash the cartridge with deionized water to remove polar impurities.
-
Elution: Elute the trapped this compound from the cartridge using an appropriate solvent. A common choice is dichloromethane or an 80:20 mixture of methylene chloride:methanol.[9][12]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small, known volume of solvent suitable for the chosen analytical instrument.[10]
3. Instrumental Analysis (LC-MS/MS or GC-MS)
-
LC-MS/MS Conditions: [8]
-
System: Agilent 1200 LC with G6410A QQQ MS or equivalent.[12]
-
Column: C18 column (e.g., 30 mm x 2.0 mm, 3.0 µm).[8]
-
Mobile Phase: Gradient elution using (A) aqueous 5 mM ammonium acetate and (B) 5 mM ammonium acetate in 99:1 acetonitrile:water.[8]
-
Ionization: Positive Electrospray Ionization (ESI+).[8]
-
Detection: Multiple Reaction Monitoring (MRM) for this compound ions (e.g., Q1: 440.2 m/z; Q3: 181.1 m/z).[8]
-
-
GC-MS Conditions:
-
System: Agilent 6890N GC with 5975C MS or equivalent.
-
Column: DB-1 capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection: Splitless mode.
-
Detection: Target ion m/z 181.
-
Quantitative Data Summary for Water Analysis
| Method | LOD | LOQ | Recovery (%) | RSD (%) | Instrument | Reference |
| LLE & GC-MS | 0.2 mg/L | 0.5 mg/L | 88 - 96 | < 2 | GC-MS | |
| SPE & LC-MS/MS | - | 0.102 ng/g* | 70.6 - 94.5 | 11.4 | LC-MS/MS | [8] |
| SPME & GC-MS | 0.1 - 2 µg/L | - | - | < 20 | GC-MS | [13] |
| SPE & GC-MS/MS | 0.5 - 1.0 ng/L | - | 83 - 107 | 5 - 9 | GC-MS/MS | [14] |
| Note: LOQ reported for sediment, which uses a similar extraction and analysis method. |
Workflow Diagram for Water Analysis
Caption: Workflows for this compound Analysis in Water using LLE and SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fao.org [fao.org]
- 8. epa.gov [epa.gov]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Application of solid-phase microextraction for the determination of pyrethroid residues in vegetable samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for the Extraction of Bifenthrin from Agricultural Samples using the QuEChERS Method
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of agricultural matrices.[1][2][3] This document provides detailed application notes and protocols specifically for the extraction of the synthetic pyrethroid insecticide, bifenthrin, from agricultural samples. The methodologies described are intended for use by researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development.
The principle of the QuEChERS method involves an initial extraction of the analyte from the sample matrix with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts.[1] A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove interfering matrix components such as fats, sugars, and pigments.[2] This streamlined process offers significant advantages over traditional extraction methods, including reduced solvent consumption and high-throughput capabilities.[1][4]
Quantitative Data Summary
The performance of the QuEChERS method for this compound extraction is summarized in the tables below, presenting recovery rates, relative standard deviations (RSDs), limits of detection (LODs), and limits of quantification (LOQs) across various agricultural matrices.
Table 1: Recovery and Precision of this compound in Various Agricultural Matrices
| Agricultural Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |
| Sandy Loam Soil | Not Specified | 86.75 - 119.03 | 9.56 - 15.58 | [5][6] |
| Sandy Soil | Not Specified | 96.27 - 118.30 | 5.28 - 6.30 | [5][6] |
| Medium Black Calcareous Soil | Not Specified | 82.00 - 96.67 | 6.93 - 15.91 | [5][6] |
| Heavy Black Soil | Not Specified | 81.71 - 98.32 | 6.31 - 18.26 | [5][6] |
| Grapes | 2 µg/kg | 92.6 | 5.5 (RSDr), 7.4 (RSDR) | [7] |
| Grape Leaves | 20 µg/kg | 91.1 | 6.4 (RSDr), 6.7 (RSDR) | [7] |
| Fruits and Vegetables | 0.5, 1.0 mg/kg | 75.2 - 108.9 | < 14.8 | [8] |
| Edible Insects | 10, 100, 500 µg/kg | 64.54 - 122.12 | 1.86 - 6.02 | [4] |
| Strawberries | 0.005 - 0.5 mg/kg | 70 - 125 | < 10 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Agricultural Matrix | LOD | LOQ | Reference |
| Soil | - | 0.01 µg/g | [5][6] |
| Grapes | 0.48 µg/kg | 2 µg/kg | [7] |
| Grape Leaves | 0.42 µg/kg | 20 µg/kg | [7] |
| Fruits and Vegetables | - | 0.01 mg/kg | [8] |
| Edible Insects | 1 - 10 µg/kg | 10 - 15 µg/kg | [4] |
| Strawberries | 0.0001 - 0.0059 mg/kg | 0.0003 - 0.0197 mg/kg | [9] |
Experimental Protocols
The following protocols are generalized from established QuEChERS methods (e.g., AOAC 2007.01 and EN 15662) and may require optimization based on the specific sample matrix and analytical instrumentation.[1][10]
1. Sample Preparation
-
For solid samples such as fruits, vegetables, and soil, homogenize a representative portion of the sample.[1] For samples with low water content, such as grains or dried products, it may be necessary to add a specific amount of reagent water and allow the sample to hydrate for a set period (e.g., 30 minutes) before extraction.[1][11]
2. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.[1]
-
Cap the tube and shake vigorously for 1 minute.[12] A mechanical shaker is recommended for consistency.[1]
-
Add the appropriate QuEChERS extraction salt packet. Common formulations include:
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the agglomeration of salts.[1]
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[11]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE cleanup tube.[11][13] The d-SPE tube contains a combination of sorbents to remove specific matrix interferences. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.[5][14]
-
C18: Removes non-polar interferences such as fats.[7]
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids.[10][14]
-
A common formulation for general purpose cleanup is 150 mg MgSO₄ and 25 mg PSA per 1 mL of extract.[5] For pigmented samples, GCB may be added.
-
-
Cap the d-SPE tube and vortex for 30 seconds to 1 minute.[11]
-
Centrifuge the d-SPE tube at a high speed (e.g., ≥ 5000 rcf) for 2-5 minutes.[1][11]
-
The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for analysis by GC-MS or LC-MS/MS.[10]
Experimental Workflow
Caption: QuEChERS workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 10. merckmillipore.com [merckmillipore.com]
- 11. weber.hu [weber.hu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Bifenthrin Residues Using Gas Chromatography with Electron Capture Detector (GC-ECD)
Abstract
This application note details a robust and sensitive method for the quantification of bifenthrin, a synthetic pyrethroid insecticide, in various environmental and agricultural matrices. The protocol utilizes Gas Chromatography coupled with an Electron Capture Detector (GC-ECD), a technique well-suited for the analysis of halogenated compounds like this compound.[1] This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and method validation data, to guide researchers, scientists, and drug development professionals in the accurate determination of this compound residues.
Introduction
This compound is a widely used insecticide and miticide in agricultural and residential settings.[2] Its persistence in the environment necessitates reliable analytical methods for monitoring its residue levels in soil, water, and food commodities to ensure environmental safety and compliance with regulatory limits. Gas chromatography with an electron capture detector (GC-ECD) is a highly selective and sensitive technique for the determination of electrophilic compounds such as the halogenated pyrethroids.[1][3] This application note presents a validated GC-ECD method for the quantification of this compound, adaptable to various sample types.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common and effective methods are presented below: a traditional liquid-liquid extraction with cleanup and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
1.1. Liquid-Liquid Extraction with Florisil Cleanup (for complex matrices like crops)
This method is suitable for matrices such as pears, corn, and other plant materials.[4][5]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acetone and homogenize for 2-3 minutes. Centrifuge at 4000 rpm for 5 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Partitioning: Transfer the combined acetone extract to a separatory funnel. Add 50 mL of dichloromethane and 100 mL of a 5% sodium chloride solution. Shake vigorously for 2 minutes and allow the layers to separate. Collect the lower dichloromethane layer.
-
Drying: Pass the dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator at 40°C.
-
Cleanup: Reconstitute the residue in 5 mL of hexane. Prepare a Florisil column by packing 5 g of activated Florisil in a glass column. Pre-rinse the column with 20 mL of hexane. Load the sample extract onto the column. Elute the column with 50 mL of a hexane:diethyl ether (95:5 v/v) mixture.
-
Final Concentration: Collect the eluate and evaporate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-ECD analysis.
1.2. Modified QuEChERS Method (for soil and rice samples)
This streamlined method is effective for the analysis of this compound in soil and rice.[6][7]
-
Sample Weighing: Weigh 10 g of the soil or powdered rice sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add 8 mL of deionized water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of MgSO₄ and 150 mg of Primary Secondary Amine (PSA). Vortex for 30 seconds.
-
Final Centrifugation and Collection: Centrifuge at 5000 rpm for 5 minutes. Take an aliquot of the supernatant for GC-ECD analysis.
GC-ECD Instrumentation and Conditions
The following instrumental parameters have been found to be effective for the analysis of this compound.[3][6]
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent with ⁶³Ni Electron Capture Detector |
| Column | DB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C |
| Oven Program | Initial temperature 160°C, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 280°C, hold for 2 minutes. |
| Carrier Gas | Nitrogen (99.999% purity) at a constant flow of 1.0 mL/min |
| Makeup Gas | Nitrogen |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
Calibration
Prepare a series of this compound standard solutions in a suitable solvent (e.g., hexane or acetone) at concentrations ranging from 0.01 to 1.0 µg/mL.[6] Inject each standard into the GC-ECD system and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The performance of the described methods has been validated across different matrices. The following tables summarize the key quantitative data.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Soil[6] | Pears[4] | Rice[7] |
| Linearity Range (µg/g) | 0.01 - 1.0 | 0.2 - 10 | 0.05 - 1.0 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9951 | ≥ 0.98 |
| Limit of Detection (LOD) (µg/g) | 0.005 | Not Reported | 0.013 - 0.017 |
| Limit of Quantification (LOQ) (µg/g) | 0.01 | 0.2 | 0.022 - 0.079 |
Table 2: Recovery and Precision Data for this compound Analysis
| Matrix | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam Soil[6] | 0.05 | 86.75 | 15.58 |
| 0.25 | 119.03 | 9.56 | |
| 0.50 | 108.64 | 12.34 | |
| Medium Black Soil[6] | 0.05 | 82.00 | 15.91 |
| 0.25 | 96.67 | 6.93 | |
| 0.50 | 90.34 | 11.21 | |
| Pears[4] | 0.2 | 82.9 - 107.2 | Not Reported |
| 1.0 | 82.9 - 107.2 | Not Reported | |
| Rice[7] | 0.05 | 99.71 - 101.84 | 2.42 - 3.59 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of GC-ECD detection for this compound.
Conclusion
The Gas Chromatography with Electron Capture Detection method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound residues in a variety of matrices. The detailed protocols and validation data demonstrate the suitability of this method for routine monitoring and research applications. Proper sample preparation is crucial for minimizing matrix effects and achieving accurate results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. fao.org [fao.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Gas Chromatography Residue Analysis of this compound in Pears Treated with 2% Wettable Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. heca-analitika.com [heca-analitika.com]
molecular docking protocols for studying bifenthrin-receptor binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing molecular docking studies to investigate the binding of the pyrethroid insecticide bifenthrin to various biological receptors. The described methods are primarily based on the use of AutoDock Vina, a widely used open-source program for molecular docking.[1][2]
Introduction
This compound is a widely used pyrethroid insecticide recognized for its neurotoxic effects and as a potential endocrine-disrupting chemical (EDC).[3][4][5] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanisms of action and potential off-target effects. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.[2] This method is instrumental in predicting binding affinity and understanding the intermolecular forces driving the interaction.
This document outlines the necessary steps for preparing the ligand and receptor, performing the docking simulation using AutoDock Vina, and analyzing the results.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding energies of this compound with various human receptors, as determined by molecular docking studies. A lower binding energy indicates a higher binding affinity. A binding energy of <-7 kcal/mol is considered indicative of strong affinity.
| Receptor Target | Abbreviation | Binding Energy (kcal/mol) |
| Pregnane X Receptor | PXR | -10.6 |
| Thyroid Hormone Receptor β | TRβ | -10.3 |
| Thyroid Hormone Receptor α | TRα | -8.8 |
| Prostaglandin-endoperoxide synthase 2 | PTGS2 | -8.7 |
| Heme oxygenase 1 | HMOX1 | -8.3 |
| Estrogen Receptor α | ESRα | -8.1 |
| B-cell lymphoma 2 | BCL2 | -7.6 |
| G protein-coupled estrogen receptor | GPER | -7.6 |
| Cytochrome c | CYCS | -6.9 |
| Estrogen Receptor β | ESRβ | -6.8 |
| Progesterone Receptor | PGR | -6.6 |
| Aryl hydrocarbon Receptor | AhR | -6.5 |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a molecular docking study of this compound with a target receptor using AutoDock Vina.
Software Requirements
-
AutoDock Vina: For performing the molecular docking.[2]
-
MGLTools/AutoDock Tools (ADT): For preparing the ligand and receptor files.[6]
-
PyMOL or UCSF Chimera: For visualization and analysis of molecular structures.
-
Open Babel: For file format conversion (optional).[2]
Ligand Preparation Protocol
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem.
-
File Format Conversion (if necessary): Convert the downloaded structure to a PDB file format.
-
Prepare Ligand in AutoDock Tools (ADT):
-
Open ADT and load the this compound PDB file.
-
Add polar hydrogens to the ligand.
-
Compute Gasteiger charges.
-
Detect and set the aromatic carbons.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format. This format includes atomic coordinates, partial charges, and atom types.[1][7]
-
Receptor Preparation Protocol
-
Obtain Receptor Structure: Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).
-
Prepare Receptor in AutoDock Tools (ADT):
Grid Box Generation Protocol
The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.
-
Open the Prepared Receptor in ADT: Load the receptor PDBQT file.
-
Open the Grid Module: In ADT, navigate to the "Grid" menu and select "Grid Box".
-
Define the Grid Box Dimensions and Center:
-
If a co-crystallized ligand was present in the original PDB structure, center the grid box on this ligand to define the binding site.
-
If no ligand is present, identify the putative binding pocket through literature review or binding site prediction software and center the grid box accordingly.
-
Adjust the dimensions of the grid box to ensure it fully encompasses the binding site, with a buffer of approximately 10 Å in each dimension around the active site residues.[1][9]
-
-
Save the Grid Parameters: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates for the center of the box and its dimensions in x, y, and z.[10][11]
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, and the grid box parameters.[10][12][13] An example conf.txt file is shown below:
[14] vina --config conf.txt --log results.log --out docked_poses.pdbqt 3. Output: AutoDock Vina will generate a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores (in kcal/mol). [14]A log file will also be created with details of the docking run.
Results Analysis and Validation
-
Analyze Binding Affinity: The primary output of AutoDock Vina is the binding energy, which provides an estimate of the binding affinity between the ligand and the receptor. The more negative the value, the stronger the predicted binding. [15]2. Visualize Docking Poses: Use molecular visualization software like PyMOL or UCSF Chimera to view the docked poses of this compound within the receptor's binding site. Analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
-
Validation of Docking Protocol: To ensure the reliability of the docking protocol, several validation methods can be employed:
-
Re-docking of a Co-crystallized Ligand: If the receptor structure was obtained with a co-crystallized ligand, remove the ligand and then dock it back into the binding site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å. [16][17] * Use of a Different Scoring Function: Score the generated poses using a different docking program or scoring software to see if the ranking of the poses remains consistent. [18] * Molecular Dynamics (MD) Simulation: Perform MD simulations on the docked complex to assess the stability of the predicted binding pose over time. [16][19]
-
Visualizations
Molecular Docking Workflow
Caption: General Molecular Docking Workflow.
This compound's Endocrine Disruption Pathway
Caption: Simplified this compound Endocrine Disruption Pathway.
References
- 1. indico4.twgrid.org [indico4.twgrid.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. scotchem.ac.uk [scotchem.ac.uk]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]
- 12. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Assessing the Estrogenic Potential of Bifenthrin Using In Vitro Cell Proliferation Assays
Introduction
Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and residential settings. Growing concerns about its potential as an endocrine-disrupting chemical (EDC) necessitate robust methods for evaluating its estrogenic activity. In vitro cell proliferation assays, particularly the E-SCREEN (Estrogen-SCREEN) assay using the human breast carcinoma cell line MCF-7, provide a sensitive and reliable tool for this purpose.[1][2] MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens and xenoestrogens, making them an excellent model for screening potential estrogenic compounds.[3][4] This document provides detailed protocols and application notes for assessing the estrogenic potential of this compound using the MCF-7 cell proliferation assay.
Principle of the Assay
The E-SCREEN bioassay is based on the principle that the proliferation of MCF-7 cells is dependent on the activation of the estrogen receptor (ER).[1] Estrogenic compounds bind to the ER, initiating a signaling cascade that leads to cell cycle progression and proliferation.[5][6] By measuring the increase in cell number after exposure to a test compound, one can quantify its estrogenic potential relative to a known estrogen, such as 17β-estradiol (E2).[3]
Data Presentation
The estrogenic potential of this compound and its enantiomers can be quantified by determining the Relative Proliferative Effect (RPE) and Relative Proliferative Potency (RPP).
Table 1: Estrogenic Potential of this compound Enantiomers in MCF-7 Cells [1]
| Compound | Relative Proliferative Effect (RPE %) | Relative Proliferative Potency (RPP %) |
| 1S-cis-BF | 74.2 | 10 |
| 1R-cis-BF | 20.9 | 1 |
RPE is the ratio of the maximum proliferation induced by the test chemical to that induced by 17β-estradiol. RPP is the ratio of the EC50 of 17β-estradiol to that of the test chemical.
Experimental Protocols
Materials and Reagents
-
MCF-7 human breast cancer cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Charcoal-dextran stripped FBS (cs-FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
17β-estradiol (E2)
-
This compound (and its enantiomers, if applicable)
-
ICI 182,780 (ER antagonist)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) or a cell proliferation assay kit (e.g., MTT, SRB, or CyQUANT®)
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well cell culture plates
-
Microplate reader
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol 1: Routine Maintenance of MCF-7 Cells
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density.
Protocol 2: E-SCREEN Assay for this compound
Day 1: Cell Seeding
-
Prepare the assay medium: phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS (cs-FBS) and 1% penicillin-streptomycin. The use of cs-FBS is crucial to minimize background estrogenic stimulation.[3]
-
Harvest MCF-7 cells that are in the exponential growth phase.
-
Resuspend the cells in the assay medium and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells per well in 100 µL of assay medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in the assay medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% and should be consistent across all wells, including controls.
-
Prepare control solutions:
-
Negative Control: Assay medium with the solvent.
-
Positive Control: Serial dilutions of 17β-estradiol (e.g., 10⁻¹³ M to 10⁻⁸ M) in the assay medium.
-
Antagonist Control (optional but recommended): A fixed concentration of this compound co-treated with an ER antagonist like ICI 182,780 (e.g., 10⁻⁶ M) to confirm ER-mediated proliferation.[1]
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound solutions and controls to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 6 days.
Day 8: Measurement of Cell Proliferation
-
After the incubation period, quantify cell proliferation using a suitable method. The Sulforhodamine B (SRB) assay is a common and reliable method.
-
SRB Assay Protocol:
-
Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 100 µL of 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the cell proliferation (absorbance) against the log of the concentration for both this compound and 17β-estradiol to generate dose-response curves.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal response) for both this compound and 17β-estradiol.
-
Calculate the Relative Proliferative Effect (RPE) and Relative Proliferative Potency (RPP) as follows:
-
RPE (%) = [(Maximum proliferation with this compound - Proliferation of negative control) / (Maximum proliferation with E2 - Proliferation of negative control)] x 100
-
RPP (%) = (EC50 of E2 / EC50 of this compound) x 100
-
Mandatory Visualization
Caption: Classical estrogen signaling pathway activated by this compound.
Caption: Experimental workflow for the E-SCREEN assay.
References
- 1. Enantioselectivity in estrogenic potential and uptake of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yakhak.org [yakhak.org]
- 3. Assessment of xenoestrogenic exposure by a biomarker approach: application of the E-Screen bioassay to determine estrogenic response of serum extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. cusabio.com [cusabio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav channels) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, particularly in nociceptive dorsal root ganglion (DRG) neurons, and plays a significant role in pain signaling. Bifenthrin, a synthetic pyrethroid insecticide, is known to exert its neurotoxic effects by modulating the function of voltage-gated sodium channels. Understanding the specific interactions between this compound and the Nav1.8 channel is critical for assessing its potential off-target effects and for the broader study of pyrethroid toxicology.
Patch-clamp electrophysiology is the gold-standard technique for characterizing the biophysical properties of ion channels and the effects of pharmacological agents on their function. This document provides detailed application notes and protocols for studying the effects of this compound on Nav1.8 channels using this powerful technique.
Mechanism of Action of this compound on Nav1.8 Channels
This compound modifies the gating properties of Nav1.8 channels, leading to altered neuronal excitability. Unlike typical Type I or Type II pyrethroids, this compound exhibits a mixed or intermediate mode of action on sodium channels.[1][2] Its primary effects on Nav1.8 channels, as elucidated by patch-clamp studies, include:
-
Modification of Channel Gating: this compound alters both the activation and inactivation processes of the channel.[1]
-
Induction of a Late Current: It causes a persistent, slowly-decaying tail current after repolarization.[1][3]
-
Hyperpolarizing Shift in Voltage Dependence: this compound shifts the voltage-dependence of both activation and inactivation to more hyperpolarized potentials in a concentration-dependent manner.[1][4]
-
Slowed Recovery from Inactivation: The time it takes for the channel to recover from the inactivated state and become available for subsequent opening is prolonged in the presence of this compound.[1]
These modifications collectively lead to a hyperexcitable state in neurons, underlying the toxic effects of the compound.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on Nav1.8 and related sodium channels. It is important to note that specific quantitative data for this compound's effects on heterologously expressed Nav1.8 channels are not extensively available in the public domain. The data presented here are derived from studies on native neuronal sodium channels and human Nav1.8 expressed in CHO cells.
Table 1: Effects of this compound on Nav Channel Gating Properties
| Parameter | Channel Type/Expression System | This compound Concentration | Observed Effect | Reference |
| Resting Modification | Native Sodium Channels (Rat Cerebral Cortical Neurons) | 10 µM | 25.3% modification | [1][3] |
| Steady-State Activation | Native Sodium Channels (Rat Cerebral Cortical Neurons) | Concentration-dependent | Hyperpolarizing shift | [1][4] |
| Steady-State Inactivation | Native Sodium Channels (Rat Cerebral Cortical Neurons) | Concentration-dependent | Hyperpolarizing shift | [1][4] |
| Inactivation and Deactivation | Human Nav1.8/β3 (CHO cells) | 30 µM | Slight effects | [5] |
| Recovery from Inactivation | Native Sodium Channels (Rat Cerebral Cortical Neurons) | Concentration-dependent | Slowed | [1][4] |
| Tail Current Kinetics | Rat Nav1.8 (Xenopus oocytes) | Not specified | Monoexponential decay, intermediate kinetics | [2] |
Table 2: Half-maximal Concentrations (EC₅₀/IC₅₀) of this compound on Nav1.8 Channels
| Parameter | Channel Type/Expression System | Value | Reference |
| EC₅₀/IC₅₀ | Specific data for this compound on Nav1.8 is not readily available in the cited literature. | - |
Experimental Protocols
The following are detailed protocols for conducting patch-clamp electrophysiology experiments to study the effects of this compound on Nav1.8 channels. These protocols are adaptable for use with native neurons (DRG neurons) or heterologous expression systems like HEK293 or CHO cells.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Heterologous Expression Systems (CHO or HEK293 cells)
This protocol is suitable for studying human or rodent Nav1.8 channels stably or transiently expressed in cell lines.
1. Cell Culture and Preparation:
-
Culture CHO or HEK293 cells stably expressing the human or rat Nav1.8 α-subunit (and optionally a β-subunit, e.g., β3) in appropriate media (e.g., F-12 or DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. (Note: CsF is used to block potassium channels).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like DMSO. Dilute to the final desired concentrations in the extracellular solution immediately before use. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
3. Electrophysiological Recordings:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Using a micromanipulator, approach a single, healthy cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV or -120 mV to ensure most channels are in the resting state.
4. Voltage Protocols:
-
Current-Voltage (I-V) Relationship and Activation:
-
From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms.
-
Plot the peak current amplitude against the test potential to generate the I-V curve.
-
Calculate conductance (G) at each voltage (G = I / (V - Vrev)) and plot normalized conductance against voltage. Fit with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
-
Steady-State Inactivation (Availability):
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV, followed by a test pulse to 0 mV for 20 ms.
-
Normalize the peak current during the test pulse to the maximum current and plot against the pre-pulse potential. Fit with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).
-
-
Recovery from Inactivation:
-
From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 100 ms to inactivate the channels.
-
Return the potential to -120 mV for a variable recovery interval (e.g., from 1 ms to several seconds).
-
Apply a second test pulse to 0 mV and measure the peak current.
-
Plot the normalized current amplitude of the second pulse against the recovery interval and fit with an exponential function to determine the time constant(s) of recovery.
-
-
Late and Tail Currents:
-
Apply a depolarizing step to 0 mV for 100-200 ms and then repolarize to -80 mV.
-
Measure the persistent current at the end of the depolarizing pulse and the decaying tail current upon repolarization.
-
5. Data Analysis:
-
Record currents before (control) and after the application of various concentrations of this compound.
-
Analyze the changes in V₁/₂ of activation and inactivation, time constants, and the amplitude of late currents.
-
Construct concentration-response curves to determine EC₅₀ or IC₅₀ values where applicable.
Protocol 2: Recordings from Primary Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the study of this compound's effects on native Nav1.8 channels in their endogenous environment.
1. Neuron Preparation:
-
Acutely dissociate DRG neurons from rodents following established and ethically approved protocols.
-
Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 12-24 hours before recording.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, include TTX (300-500 nM) to block TTX-sensitive sodium channels.
-
Intracellular Solution (in mM): 140 KCl, 0.5 EGTA, 5 HEPES, 3 Mg-ATP. Adjust pH to 7.3 with KOH.
3. Electrophysiological Recordings and Protocols:
-
Follow the same general procedures for whole-cell patch-clamp recording as described in Protocol 1.
-
Due to the presence of other TTX-resistant channels (e.g., Nav1.9), use specific holding potentials and voltage protocols to isolate Nav1.8 currents. A holding potential of -70 mV can be used to inactivate most Nav1.9 channels.
-
Apply the voltage protocols as described in Protocol 1 to assess the effects of this compound on the biophysical properties of native Nav1.8 channels.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound on Nav1.8.
Caption: Direct modulation of Nav1.8 channel properties by this compound.
References
- 1. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Designing a Rat Developmental Neurotoxicity (DNT) Study for Bifenthrin
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for designing and conducting a developmental neurotoxicity (DNT) study of bifenthrin in rats, adhering to internationally recognized guidelines such as the OECD Test Guideline 426.[1][2][3] This protocol outlines the experimental design, methodologies for key assessments, and data presentation formats to evaluate the potential adverse effects of this compound on the developing nervous system.
Introduction
This compound is a synthetic pyrethroid insecticide widely used in agricultural and residential settings.[4] Its primary mode of action involves the disruption of voltage-gated sodium channels in the nervous system, leading to neurotoxicity.[5][6] While effective as a pesticide, there are concerns about its potential adverse effects on the developing nervous system in non-target organisms, including mammals.[7][8][9] Developmental neurotoxicity studies are crucial for characterizing the potential risks associated with early-life exposure to such compounds.[2][10]
This application note details a study design to assess the developmental neurotoxicity of this compound in rats, focusing on functional, behavioral, neurochemical, and neuropathological endpoints. The study design is based on the OECD 426 guideline for DNT studies.[1][3]
Experimental Design
Test System
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain)
-
Source: A reputable supplier with a known health and genetic background.
-
Age at Mating: 10-12 weeks.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water will be available ad libitum.
Dose Selection and Administration
-
Dose Levels: A minimum of three dose levels of this compound and a concurrent control group are recommended.[11] Dose selection should be based on existing toxicological data to establish a range that includes a no-observed-adverse-effect level (NOAEL), a lowest-observed-adverse-effect level (LOAEL), and a dose that induces some maternal toxicity but not excessive mortality. A potential dose range for this compound in rats could be informed by previous studies, which have used oral doses in the range of 3.5 to 7 mg/kg body weight.[12][13][14][15]
-
Route of Administration: Oral gavage is the preferred route to ensure accurate dosing.[11]
-
Dosing Period: Daily administration to pregnant dams from gestation day (GD) 6 through postnatal day (PND) 21.[1][3]
Experimental Groups
A minimum of 20 pregnant dams per group is recommended to ensure sufficient numbers of offspring for all assessments.[16]
| Group | Treatment | Dose Level | Number of Dams |
| 1 | Vehicle Control (e.g., corn oil) | 0 mg/kg/day | 20 |
| 2 | This compound | Low Dose | 20 |
| 3 | This compound | Mid Dose | 20 |
| 4 | This compound | High Dose | 20 |
Table 1: Experimental Groups
Experimental Workflow
Caption: Experimental workflow for the this compound DNT study.
Experimental Protocols
Maternal Observations
-
Clinical Observations: Dams should be observed daily for clinical signs of toxicity, including tremors and clonic convulsions, which are characteristic of pyrethroid neurotoxicity.[6][17]
-
Body Weight and Food Consumption: Record body weight and food consumption at regular intervals throughout gestation and lactation.
Offspring Development and Viability
-
Litter Size and Viability: Record the number of live and dead pups at birth (PND 0) and on PND 4, 7, 14, and 21.
-
Physical Development: Monitor landmarks of physical development, such as pinna detachment, eye opening, and incisor eruption.
-
Body Weight: Record individual pup weights on PND 0, 4, 7, 14, 21, and weekly thereafter.
Neurobehavioral Assessments
-
Objective: To assess sensory and motor functions.
-
Procedure: Conduct FOB assessments on PND 4, 11, 21, 35, 45, and around PND 60.[16][18] The battery should include observations of home cage activity, handling reactivity, and open field observations for posture, gait, and arousal levels. Specific reflexes to be tested include righting reflex, negative geotaxis, and auditory startle response at appropriate ages.
-
Objective: To quantify locomotor activity.
-
Procedure: Assess motor activity on PND 13, 17, 21, and around PND 60.[16] Use an automated open-field apparatus to record horizontal and vertical movements over a set period. This compound exposure has been shown to decrease motor activity.[19]
-
Objective: To evaluate auditory function and sensorimotor reactivity.
-
Procedure: Test the acoustic startle response around PND 21 and PND 60.[16] Measure the amplitude of the startle response to a series of auditory stimuli of varying intensities. Prepulse inhibition can also be assessed.
-
Objective: To assess cognitive function.
-
Procedure: Conduct learning and memory tests, such as the Morris water maze or passive avoidance test, on adult offspring (around PND 60).[16][20]
Neuropathology
-
Objective: To identify any structural abnormalities in the nervous system.
-
Procedure: On PND 21 and at the end of the study (around PND 70), a subset of offspring will be euthanized, and their brains will be collected. Perform perfusion-fixation and collect brain regions including the cerebral cortex, hippocampus, and cerebellum for histopathological examination. Brain weights should also be recorded.
Neurochemical Analysis
-
Objective: To investigate the effects of this compound on neurotransmitter systems and markers of oxidative stress.
-
Procedure: From a separate subset of offspring at PND 21 and PND 60, collect brain tissue (frontal cortex, corpus striatum, hippocampus) for neurochemical analysis.[12][13][14][15]
-
Neurotransmitter Levels: Measure levels of dopamine, serotonin, and their metabolites using HPLC-ECD.
-
Acetylcholinesterase (AChE) Activity: Assess AChE activity spectrophotometrically.
-
Oxidative Stress Markers: Measure levels of lipid peroxidation (LPO) and protein carbonyls, and the activity of antioxidant enzymes such as catalase and superoxide dismutase.[12][13][14][15]
-
Data Presentation
All quantitative data should be summarized in tables, presenting the mean and standard deviation for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to identify significant differences between the control and this compound-treated groups.
Table 2: Maternal and Offspring Developmental Data (Example)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Maternal | ||||
| Body Weight Gain (g) | ||||
| Food Consumption ( g/day ) | ||||
| Offspring | ||||
| Litter Size | ||||
| Pup Survival (%) | ||||
| PND 21 Body Weight (g) | ||||
| Age of Eye Opening (days) |
Table 3: Neurobehavioral Assessment Data (Example)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Motor Activity (PND 21) | ||||
| Total Distance (cm) | ||||
| Rearing Frequency | ||||
| Acoustic Startle (PND 60) | ||||
| Startle Amplitude (Vmax) | ||||
| Learning & Memory (PND 60) | ||||
| Morris Water Maze Latency (s) |
Table 4: Neurochemical and Neuropathological Data (Example)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Neurochemistry (PND 60) | ||||
| Dopamine (ng/mg tissue) | ||||
| AChE Activity (U/mg protein) | ||||
| LPO (nmol/mg protein) | ||||
| Neuropathology | ||||
| Brain Weight (g) | ||||
| Histopathological Findings |
Signaling Pathway
This compound's primary mechanism of neurotoxicity involves the modulation of voltage-gated sodium channels. However, downstream effects can include oxidative stress.
Caption: Putative signaling pathway of this compound-induced neurotoxicity.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. A Retrospective Performance Assessment of the Developmental Neurotoxicity Study in Support of OECD Test Guideline 426 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits neurite outgrowth in differentiating PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ki.se [ki.se]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. fluoridealert.org [fluoridealert.org]
- 13. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced neurotoxicity in rats: involvement of oxidative stress - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. labcorp.com [labcorp.com]
- 19. Correlation of tissue concentrations of the pyrethroid this compound with neurotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Identifying Bifenthrin Targets Using Network Toxicology and Bioinformatics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive workflow for identifying the molecular targets of the pyrethroid insecticide bifenthrin using a combination of network toxicology and bioinformatics approaches. The protocols outlined below detail the steps for target prediction, network analysis, and experimental validation, offering a powerful framework for understanding the mechanisms of this compound toxicity and identifying potential biomarkers of exposure.
Introduction to Network Toxicology for this compound Target Identification
This compound, a widely used Type I pyrethroid insecticide, primarily acts on voltage-gated sodium channels in the nervous system.[1][2] However, emerging evidence suggests that its toxicological effects are more complex, involving off-target interactions and disruptions of various signaling pathways.[3][4] Network toxicology offers a systems-level approach to unravel these complex interactions by integrating data from various sources to construct networks of chemical-protein and protein-protein interactions. This allows for the identification of key molecular targets and pathways affected by this compound, providing insights into its broader toxicological profile.
A recent study successfully employed network toxicology and bioinformatics to identify potential targets of this compound associated with adverse reproductive outcomes, highlighting the power of this approach.[5][6][7] The workflow presented here is based on similar methodologies, providing a structured guide for researchers.
Bioinformatics Workflow for this compound Target Prediction
This section outlines the computational protocol for predicting potential molecular targets of this compound.
Protocol: this compound Target Prediction using Public Databases
This protocol describes the use of multiple online databases to gather a comprehensive list of potential this compound targets.
Objective: To compile a list of genes and proteins that are known or predicted to interact with this compound.
Materials:
-
A computer with internet access.
-
The chemical structure of this compound (SMILES format is often required).
Procedure:
-
Obtain this compound's Chemical Structure:
-
Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem (CID: 6442842).
-
-
Query Target Prediction Databases:
-
SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string for this compound into the query box.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Click "Predict targets" to obtain a list of potential protein targets with their probabilities.
-
-
TargetNet:
-
Access the TargetNet web server.
-
Input the SMILES string for this compound.
-
Select the desired prediction models and fingerprint types.
-
Submit the query to receive a list of predicted targets and their binding probabilities.[8]
-
-
Comparative Toxicogenomics Database (CTD):
-
Other Databases (e.g., GeneCards, STITCH):
-
Perform similar searches on other relevant databases to broaden the scope of potential targets.
-
-
-
Consolidate and Filter the Target List:
-
Combine the lists of potential targets from all databases.
-
Remove duplicate entries.
-
The resulting list forms the basis for the subsequent network analysis. An integrated analysis of five major databases identified 263 potential targets for this compound.[10]
-
Protocol: Protein-Protein Interaction (PPI) Network Construction and Hub Gene Identification
This protocol describes how to construct a PPI network for the predicted this compound targets and identify the most critical nodes (hub genes).
Objective: To visualize the interactions between potential this compound targets and identify key proteins that may play a central role in this compound's mechanism of action.
Materials:
-
List of potential this compound targets from the previous protocol.
-
STRING database.
-
Cytoscape software.
Procedure:
-
Construct the PPI Network using STRING:
-
Go to the STRING database website.
-
Select "Multiple proteins" and paste the list of potential this compound targets.
-
Choose the appropriate organism (e.g., Homo sapiens).
-
Click "Search" to generate the PPI network. The edges in the network represent the predicted functional associations between the proteins.
-
-
Analyze the Network and Identify Hub Genes using Cytoscape:
-
Export the network data from STRING in a format compatible with Cytoscape (e.g., TSV).
-
Open Cytoscape and import the network file.
-
Use the "Network Analyzer" tool in Cytoscape to calculate various network topology parameters (e.g., degree, betweenness centrality, closeness centrality).
-
Hub genes are typically defined as nodes with high degrees of connectivity. Identify the top 10-20 genes with the highest degree as potential hub genes. A study identified PTGS2, HMOX1, BCL2, and CYCS as potential hub genes in the context of this compound-induced reproductive toxicity.[5][6]
-
Experimental Workflow for Target Validation
This section provides protocols for experimentally validating the computationally predicted this compound targets.
Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To determine if this compound exposure alters the mRNA expression levels of the predicted hub genes in a relevant biological system (e.g., cell culture or animal model).
Materials:
-
Cell culture or animal model of interest.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for the target genes (e.g., PTGS2, HMOX1, BCL2, CYCS) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
Cell/Animal Treatment: Expose the chosen biological system to a range of this compound concentrations and a vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Statistically analyze the differences in gene expression between the this compound-treated and control groups.
-
Protocol: Western Blot for Protein Expression Analysis
Objective: To determine if this compound exposure alters the protein expression levels of the predicted hub genes.
Materials:
-
Cell culture or animal model of interest.
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer.
-
Primary antibodies against the target proteins (e.g., PTGS2, HMOX1, BCL2, CYCS) and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell/Animal Treatment: Expose the biological system to this compound as described for the qPCR protocol.
-
Protein Extraction: Lyse the cells or tissues in lysis buffer and quantify the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Statistically analyze the differences in protein expression between the this compound-treated and control groups.
-
Molecular Docking to Investigate Binding Affinity
Molecular docking can be used to predict the binding affinity and interaction mode of this compound with its potential protein targets.
Protocol: Molecular Docking of this compound with Predicted Targets
Objective: To computationally model the interaction between this compound and its predicted protein targets to assess the likelihood of a direct binding interaction.
Materials:
-
3D structure of the target proteins (from the Protein Data Bank - PDB) or a homology model.
-
3D structure of this compound.
-
Molecular docking software (e.g., AutoDock Vina, Glide).
Procedure:
-
Prepare the Protein and Ligand:
-
Download the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Define the Binding Site: Identify the potential binding pocket on the target protein.
-
Perform Docking: Run the molecular docking simulation to predict the binding pose and affinity of this compound to the target protein.
-
Analyze the Results: Analyze the docking scores (binding energies) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy generally indicates a more stable interaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's toxicity and its interaction with predicted targets.
Table 1: Acute Toxicity of this compound
| Species | Route | LD50/LC50 | Reference |
| Rat (female) | Oral | 54 mg/kg | [2] |
| Rat (male) | Oral | 70 mg/kg | [2] |
| Mouse | Oral | 43 mg/kg | [1][2] |
| Rat | Dermal | >2000 mg/kg | [1] |
| Rainbow Trout | - | 0.00015 mg/L | [2] |
| Daphnia | - | 0.0016 mg/L | [2] |
| Bee | - | 17 mg/L | [2] |
Table 2: Predicted Binding Affinities of this compound to Hub Genes (from Molecular Docking)
| Target Protein | Binding Energy (kcal/mol) | Reference |
| PTGS2 | -8.7 | [10] |
| HMOX1 | -8.3 | [10] |
| BCL2 | -7.6 | [10] |
| CYCS | -6.9 | [10] |
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and key signaling pathways potentially affected by this compound.
Caption: Experimental workflow for identifying this compound targets.
Caption: Simplified mTOR signaling pathway potentially affected by this compound.
Caption: Ryanodine receptor signaling pathway and potential this compound interaction.
Conclusion
The integration of network toxicology and bioinformatics provides a robust framework for identifying the molecular targets of this compound beyond its primary mode of action. The protocols outlined in these application notes offer a systematic approach for researchers to predict, analyze, and validate novel targets, thereby contributing to a more comprehensive understanding of this compound's toxicological profile. This knowledge is crucial for risk assessment, the development of biomarkers, and informing regulatory decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. nanx.app [nanx.app]
- 9. The Comparative Toxicogenomics Database (CTD): A Resource for Comparative Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Help-TargetNet [targetnet.scbdd.com]
Laboratory Protocol for Treating Mosquito Nets with Bifenthrin: Application Notes and Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the treatment of mosquito nets with the synthetic pyrethroid insecticide, bifenthrin. It includes methodologies for net impregnation, and subsequent efficacy testing using World Health Organization (WHO) recommended bioassays.
Introduction
This compound is a broad-spectrum insecticide widely used for impregnating mosquito nets to control mosquito populations and reduce the transmission of vector-borne diseases.[1][2][3] Its efficacy is dependent on the concentration of the active ingredient, the uniformity of its application, and its persistence through washing. This protocol outlines the standardized procedures for treating mosquito net samples in a laboratory setting and evaluating their biological activity against susceptible mosquito species.
Materials and Equipment
2.1 Net Treatment
-
This compound formulation (e.g., Suspension Concentrate - SC, or Micro-Emulsion - ME)
-
Polyester mosquito netting (e.g., 100 denier)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Glass or stainless steel trays
-
Graduated cylinders and pipettes
-
Distilled water
-
Drying rack or line
-
Aluminum foil
2.2 Mosquito Rearing
-
Anopheles gambiae (or other relevant species), insecticide-susceptible strain
-
Rearing cages
-
Sugar solution (10%)
-
Blood source for feeding (e.g., guinea pig, rabbit, or artificial membrane feeding system)
2.3 Bioassays
-
WHO cone bioassay kit (plastic cones, frames)[4]
-
Aspirator
-
Holding cups with mesh lids
-
Environmental chamber or room with controlled temperature and humidity
-
Stopwatch
Experimental Protocols
Preparation of this compound Solution and Net Impregnation
This protocol is designed to achieve a target concentration of this compound on the mosquito netting, expressed in milligrams per square meter (mg/m²). Common target concentrations for evaluation are 10, 25, and 50 mg/m².[8]
3.1.1 Calculation of this compound Concentration
-
Determine the area of the netting piece. For a standard 25 cm x 25 cm sample, the area is 0.0625 m².
-
Calculate the required amount of active ingredient (AI) per net piece.
-
Formula: Required AI (mg) = Target Concentration (mg/m²) x Area of Netting (m²)
-
Example for 25 mg/m² on a 25x25 cm net piece: 25 mg/m² * 0.0625 m² = 1.5625 mg of AI.
-
-
Calculate the volume of this compound formulation needed.
-
Formula: Volume of Formulation (mL) = (Required AI (mg) / Concentration of Formulation (g/L)) / 1000
-
This will depend on the specific this compound product used.
-
3.1.2 Impregnation Procedure
-
Cut mosquito netting to the desired size (e.g., 25 cm x 25 cm for cone bioassays).
-
Prepare the calculated this compound solution in a glass or stainless steel tray.
-
Wearing gloves, immerse a single piece of netting into the solution.
-
Systematically press and fold the netting while submerged to ensure even absorption of the insecticide solution.
-
Remove the net, allowing excess liquid to drip back into the tray. Do not wring the net.[9]
-
Lay the treated net flat on a sheet of aluminum foil to dry in a shaded, well-ventilated area for 24 hours.[9]
-
Once dry, wrap each treated net piece in a new sheet of aluminum foil and store at room temperature until use.
-
Prepare untreated control nets by treating them with distilled water only, following the same procedure.
WHO Cone Bioassay
The WHO cone bioassay is a standard method to assess the knockdown and mortality rates of mosquitoes exposed to treated netting.[4][10][11]
3.2.1 Experimental Setup
-
Environmental Conditions: Conduct the bioassay at 27 ± 2°C and 75 ± 10% relative humidity.[10][11]
-
Mosquitoes: Use 3-5 day old, non-blood-fed female Anopheles mosquitoes.[12]
-
Replicates: For each treatment concentration (including the untreated control), use four separate 25 cm x 25 cm net pieces. Expose a total of 50 mosquitoes per net piece (10 cones with 5 mosquitoes each), for a total of 200 mosquitoes per treatment group.[10][11]
3.2.2 Procedure
-
Secure a piece of treated netting to the bioassay frame.
-
Attach a WHO cone to the netting.
-
Using an aspirator, introduce 5 female mosquitoes into the cone and seal the opening.
-
Expose the mosquitoes for exactly 3 minutes.
-
After 3 minutes, carefully aspirate the mosquitoes from the cone and transfer them to a labeled holding cup with access to a 10% sugar solution.
-
Record the number of mosquitoes knocked down (unable to stand or fly) at 60 minutes post-exposure.
-
Hold the mosquitoes for 24 hours under the same environmental conditions.
-
At 24 hours post-exposure, record the number of dead mosquitoes.
-
If control mortality is between 5% and 20%, the mortality in the treatment groups should be corrected using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid and must be repeated.[13][14]
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
WHO Tunnel Test
The tunnel test is used to evaluate the blood-feeding inhibition and mortality of host-seeking mosquitoes.[6][7]
3.3.1 Experimental Setup
-
Apparatus: A 60 cm glass tunnel with a 25 cm x 25 cm cage at each end.
-
Netting Sample: A 25 cm x 25 cm piece of treated netting with nine 1 cm diameter holes is placed one-third of the way down the tunnel.[6][7]
-
Bait: A suitable animal bait (e.g., guinea pig) is placed in the shorter section of the tunnel.
-
Mosquitoes: Release 100 5-8 day old, non-blood-fed female mosquitoes into the longer section of the tunnel.[7]
-
Conditions: The test is run overnight (approximately 12-15 hours) in darkness at 27 ± 2°C and 80 ± 20% relative humidity.[5][15]
3.3.2 Procedure
-
Set up the tunnel with the treated net piece and bait.
-
Introduce the mosquitoes into the release cage.
-
After the exposure period, collect all mosquitoes (alive and dead) from both sections of the tunnel.
-
Count the number of live, dead, fed, and unfed mosquitoes.
-
Transfer live mosquitoes to holding cups with a 10% sugar solution and record mortality after 24 hours.
-
Calculate the overall mortality and the percentage of blood-feeding inhibition.
Blood-Feeding Inhibition (%) = [ (% Fed in Control - % Fed in Test) / % Fed in Control ] x 100
Wash Resistance Protocol
To simulate the effect of washing on the efficacy of the treated nets, a standardized washing protocol is followed.[1][16]
-
Place a treated net sample in a 1L beaker with 500 mL of deionized water containing 2 g/L of soap (e.g., Savon de Marseille).
-
Place the beaker in a shaker water bath at 30°C and shake for 10 minutes at 155 movements per minute.
-
Remove the net and rinse twice for 10 minutes each in clean deionized water under the same conditions.
-
Dry the net horizontally in the shade.
-
Bioassays are typically conducted after 0, 1, 5, 10, 15, and 20 washes to determine the decline in efficacy over time.[1]
Data Presentation
Table 1: this compound Treatment Concentrations and Formulations
| Treatment Group | Active Ingredient | Formulation Type | Target Concentration (mg/m²) |
| Control | None | N/A | 0 |
| Treatment 1 | This compound | Suspension Concentrate (SC) | 10 |
| Treatment 2 | This compound | Suspension Concentrate (SC) | 25 |
| Treatment 3 | This compound | Suspension Concentrate (SC) | 50 |
| Treatment 4 | This compound | Micro-Emulsion (ME) | 10 |
| Treatment 5 | This compound | Micro-Emulsion (ME) | 25 |
| Treatment 6 | This compound | Micro-Emulsion (ME) | 50 |
Table 2: Efficacy of this compound-Treated Nets (WHO Cone Bioassay)
| Treatment Group (Concentration mg/m²) | Knockdown at 60 min (%) | Mortality at 24 hrs (%) |
| Control (0) | 0 | < 5 |
| This compound (10) | ||
| This compound (25) | ||
| This compound (50) | ||
| Hypothetical data to be filled in by the researcher |
Table 3: Efficacy of this compound-Treated Nets (WHO Tunnel Test)
| Treatment Group (Concentration mg/m²) | Mortality at 24 hrs (%) | Blood-Feeding Inhibition (%) |
| Control (0) | < 10 | 0 |
| This compound (10) | ||
| This compound (25) | ||
| This compound (50) | ||
| Hypothetical data to be filled in by the researcher |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for treating and evaluating this compound nets.
WHO Cone Bioassay Procedure
References
- 1. paho.org [paho.org]
- 2. pomais.com [pomais.com]
- 3. Comprehensive Guide to this compound Application and Mixing [laikebiotech.com]
- 4. WHO cone bioassay | LITE [lite.lstmed.ac.uk]
- 5. extranet.who.int [extranet.who.int]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Evaluation of this compound treated mosquito nets against anopheline and culicine mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. extranet.who.int [extranet.who.int]
- 13. google.com [google.com]
- 14. extranet.who.int [extranet.who.int]
- 15. innovationtoimpact.org [innovationtoimpact.org]
- 16. Does washing insecticide-treated nets 20 times for experimental hut evaluations provide a suitable proxy for their end-of-life performance under household conditions? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Cell RNA Sequencing Analysis to Study Cellular Response to Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and for residential pest control. Its primary mode of action involves the disruption of voltage-gated sodium channels in the nervous system of insects.[1][2][3] However, there is growing evidence of off-target effects in non-target organisms, including mammals. At the cellular level, this compound has been shown to induce a range of responses, including alterations in calcium signaling, induction of oxidative stress, and modulation of key signaling pathways such as the mechanistic target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7][8][9] Some studies also suggest that this compound may exhibit a mixed Type I and Type II pyrethroid mode of action.[7][10]
Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool in toxicology for dissecting the heterogeneous responses of individual cells to xenobiotics.[11][12][13][14][15] This technology allows for the identification of sensitive cell subpopulations, the elucidation of dynamic changes in gene expression, and a deeper understanding of the molecular mechanisms underlying toxicity. These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to investigate the cellular responses to this compound, using the human neuroblastoma cell line SH-SY5Y as a model system.
Key Signaling Pathways Affected by this compound
This compound exposure can perturb several critical signaling pathways within neuronal cells. Understanding these pathways is essential for interpreting scRNA-seq data and elucidating the mechanisms of this compound-induced neurotoxicity.
Experimental Design and Workflow
A typical scRNA-seq experiment to study the effects of this compound involves several key stages, from cell culture and exposure to data analysis and interpretation.
Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies.[1][3][5][7][9][12][15] Differentiation of these cells into a more mature neuronal phenotype is recommended to obtain more physiologically relevant results.[1][3][4][5][10]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Neurobasal medium
-
B-27 supplement
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Differentiation: Seed the cells at a low density (e.g., 2 x 10^4 cells/cm²) in the desired culture plates or flasks.
-
Initiation of Differentiation: Once the cells reach 40-50% confluency, replace the Growth Medium with Differentiation Medium (Neurobasal medium supplemented with 1% B-27, 10 µM RA, and 50 ng/mL BDNF).[1]
-
Maintenance of Differentiated Cultures: Replace the Differentiation Medium every 2-3 days for a total of 7-10 days.
-
Morphological Assessment: Monitor the cells for morphological changes, such as the extension of neurites, which indicate successful differentiation.
Protocol 2: this compound Exposure
Determining the appropriate concentration and exposure duration is a critical step in designing the experiment. It is recommended to perform a dose-response study to identify sublethal concentrations that induce transcriptional changes without causing widespread cell death.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Differentiation Medium
-
Multi-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Differentiation Medium to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.
-
Cell Treatment: Remove the existing medium from the differentiated SH-SY5Y cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific research question and the results of preliminary time-course experiments.
-
Endpoint Assessment: After the exposure period, proceed with single-cell suspension preparation for scRNA-seq analysis. It is also advisable to perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess the cytotoxicity of the tested this compound concentrations.
Protocol 3: Single-Cell Suspension Preparation from Adherent Cells
A high-quality single-cell suspension is crucial for successful scRNA-seq. For adherent cells like differentiated SH-SY5Y, enzymatic dissociation is required.[2][16]
Materials:
-
This compound-treated and control differentiated SH-SY5Y cells
-
Trypsin-EDTA or a gentler dissociation reagent like Accutase
-
PBS
-
Bovine Serum Albumin (BSA)
-
Cell strainer (e.g., 40 µm)
-
Hemocytometer or automated cell counter
-
Trypan Blue
Procedure:
-
Wash Cells: Carefully aspirate the medium and wash the cells once with PBS.
-
Enzymatic Dissociation: Add pre-warmed Trypsin-EDTA or Accutase to the cells and incubate at 37°C for a few minutes until the cells detach. Monitor the process under a microscope to avoid over-trypsinization.
-
Neutralize Enzyme: Add Growth Medium containing FBS to neutralize the trypsin.
-
Cell Collection and Dissociation: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Filtering: Pass the cell suspension through a cell strainer to remove any remaining clumps.
-
Cell Pelleting and Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS with 0.04% BSA.
-
Cell Counting and Viability Assessment: Use a hemocytometer and Trypan Blue staining to determine the cell concentration and viability. A high viability (>90%) is recommended for optimal scRNA-seq results.
-
Final Resuspension: Adjust the cell concentration to the optimal range for the chosen scRNA-seq platform (e.g., 10x Genomics).
Protocol 4: scRNA-seq Library Preparation and Sequencing
This protocol provides a general overview of the steps involved in generating scRNA-seq libraries using a droplet-based platform like 10x Genomics.
Materials:
-
Single-cell suspension
-
10x Genomics Chromium Controller and associated reagents and chips
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Droplet Generation: Load the single-cell suspension, reverse transcription master mix, and barcoded gel beads onto a 10x Genomics chip. The Chromium Controller will partition the single cells into nanoliter-scale droplets.
-
Reverse Transcription and Barcoding: Inside each droplet, the cell is lysed, and the released mRNA is reverse-transcribed into cDNA. During this process, each cDNA molecule is tagged with a unique barcode that identifies its cell of origin.
-
Library Construction: After breaking the emulsion, the barcoded cDNA is amplified, and sequencing libraries are constructed.
-
Sequencing: The final libraries are sequenced on a high-throughput sequencing platform.
Protocol 5: scRNA-seq Data Analysis
The analysis of scRNA-seq data is a multi-step process that requires specialized bioinformatics tools.
Bioinformatics Pipeline:
-
Preprocessing and Quality Control: Raw sequencing reads are processed to generate a gene-cell expression matrix. Low-quality cells and genes are filtered out based on metrics like the number of genes detected per cell, the total number of molecules, and the percentage of mitochondrial reads.
-
Normalization: The data is normalized to account for technical variability between cells.
-
Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the data.
-
Cell Clustering: Unsupervised clustering algorithms are applied to group cells with similar expression profiles, representing different cell types or states.
-
Cell Type Annotation: The identified cell clusters are annotated based on the expression of known marker genes.
-
Differential Gene Expression Analysis: Differentially expressed genes between different conditions (e.g., this compound-treated vs. control) and between different cell clusters are identified.
-
Trajectory Inference: Pseudotime analysis can be used to order cells along a developmental or response trajectory, revealing dynamic changes in gene expression.
-
Pathway and Gene Set Enrichment Analysis: This analysis helps to identify the biological pathways and functions that are enriched in the differentially expressed genes.
Data Presentation
Quantitative data from scRNA-seq experiments can be summarized in tables to facilitate comparison between different conditions and cell types. The following tables provide an illustrative example based on bulk RNA-seq data from a study on the effects of this compound on zebrafish, highlighting potential gene expression changes in key pathways.
Table 1: Illustrative Differential Expression of Genes in the mTOR Signaling Pathway
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | Adjusted p-value |
| mtor | Mechanistic target of rapamycin | 1.5 | < 0.01 |
| rptor | Regulatory associated protein of mTOR, complex 1 | 1.2 | < 0.05 |
| eif4ebp1 | Eukaryotic translation initiation factor 4E binding protein 1 | 1.8 | < 0.01 |
| ulk1 | Unc-51 like autophagy activating kinase 1 | -1.3 | < 0.05 |
Table 2: Illustrative Differential Expression of Genes in Calcium Signaling Pathways
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | Adjusted p-value |
| ryr2 | Ryanodine receptor 2 | 2.1 | < 0.001 |
| camk2a | Calcium/calmodulin-dependent protein kinase II alpha | 1.7 | < 0.01 |
| atp2a2 | ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 2 | -1.5 | < 0.05 |
| plcb1 | Phospholipase C beta 1 | 1.4 | < 0.05 |
Note: The data presented in these tables are for illustrative purposes and are based on findings from bulk RNA-seq studies. Actual results from scRNA-seq experiments may vary.
Conclusion
The application of scRNA-seq to study the cellular responses to this compound offers an unprecedented level of detail, enabling researchers to move beyond bulk-level observations and understand the nuances of cellular heterogeneity in toxicological responses. The protocols and guidelines presented here provide a framework for designing and executing robust scRNA-seq experiments to investigate the neurotoxic effects of this compound. By combining these advanced molecular techniques with careful experimental design and bioinformatics analysis, researchers can gain valuable insights into the mechanisms of this compound toxicity, identify sensitive cell populations, and discover potential biomarkers of exposure and effect. This knowledge is crucial for a more accurate risk assessment and for the development of safer alternatives.
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Help Center [kb.10xgenomics.com]
- 3. researchgate.net [researchgate.net]
- 4. moodle2.units.it [moodle2.units.it]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single cell RNA sequencing (scRNA-seq) [protocols.io]
- 7. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y [aaem.pl]
- 8. Profiling transcriptomes of human SH-SY5Y neuroblastoma cells exposed to maleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. Inflammatory and cytotoxic effects of this compound in primary microglia and organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single cell RNA sequencing (scRNA-seq): Research protocol with step-by-step guide and materials - Peeref [peeref.com]
Application Notes and Protocols for Assessing Bifenthrin's Impact on Insect Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and urban settings to control a broad spectrum of insect pests.[1][2] Its primary mode of action is the disruption of the insect's nervous system.[3][4] While effective at lethal concentrations, sublethal exposure to this compound can induce significant behavioral changes in surviving insects, impacting their feeding, locomotion, reproduction, and overall fitness.[1][5] Understanding these sublethal effects is crucial for accurate risk assessment, the development of sustainable pest management strategies, and for professionals in drug development studying neurotoxicology.
These application notes provide detailed protocols for assessing the behavioral impacts of this compound on insects. The methodologies described are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action: Disruption of Neuronal Signaling
This compound, a Type I pyrethroid, primarily targets the voltage-gated sodium channels in the nervous system of insects.[3][6] It binds to these channels, delaying their closure and causing a persistent influx of sodium ions.[6] This leads to repetitive nerve impulses, hyperexcitability, paralysis, and ultimately, death.[2][7] At sublethal doses, this disruption of normal nerve function manifests as various behavioral abnormalities.
General Experimental Workflow
The assessment of this compound's impact on insect behavior typically follows a standardized workflow, from the preparation of the insecticide solutions to data analysis.
Locomotor Activity Assessment
Sublethal doses of this compound can cause hyperactivity or impaired movement in insects.[5] Assessing these changes is fundamental to understanding its neurotoxic effects.
Protocol: Open Field Arena Assay
This protocol is designed to quantify changes in walking behavior, such as distance traveled and velocity.
Materials:
-
Glass or plastic petri dishes or a custom-made arena.
-
Filter paper to line the bottom of the arena.
-
Video camera for recording.
-
Behavioral analysis software (e.g., EthoVision XT, or open-source options like ImageJ with tracking plugins).
-
This compound stock solution and appropriate solvent (e.g., acetone).
-
Test insects.
-
Control insects (treated with solvent only).
Procedure:
-
Arena Preparation: Line the bottom of the arena with filter paper.
-
Treatment Application: Apply a known concentration of this compound solution evenly to the filter paper and allow the solvent to evaporate completely. For the control group, apply only the solvent.
-
Insect Introduction: Gently introduce a single insect into the center of the treated arena.
-
Acclimation: Allow the insect to acclimate for a short period (e.g., 1-5 minutes), depending on the species.
-
Recording: Record the insect's movement for a set duration (e.g., 5-15 minutes).
-
Data Analysis: Use behavioral analysis software to track the insect's movement and calculate parameters such as total distance moved, velocity, and time spent in different zones of the arena.
-
Replication: Repeat the procedure for a sufficient number of individuals in both the treatment and control groups to ensure statistical power.
Quantitative Data Summary: Locomotor Effects
| Insect Species | This compound Concentration | Observed Effect | Reference |
| Megacephala carolina carolina (adults) | Sublethal doses | Increased distance traveled and velocity | [5] |
| Zebrafish (larvae) | 20 µg/L (1R-BF enantiomer) | Reduced locomotor activity in response to light change | [8][9] |
Feeding Behavior Assessment
This compound can deter feeding or reduce the amount of food consumed by insects.
Protocol: No-Choice and Two-Choice Feeding Assays
These assays measure the impact of this compound on food consumption and preference.
Materials:
-
Petri dishes or small containers.
-
Artificial diet or natural food source (e.g., leaf discs).
-
This compound solution.
-
Food dyes (for two-choice assay).
-
Microbalance or image analysis software.
Procedure (No-Choice Assay):
-
Diet Preparation: Incorporate a known concentration of this compound into the artificial diet or apply it to the surface of the food source. Prepare a control diet with solvent only.
-
Insect Introduction: Place a pre-weighed or standardized food source and a single, pre-starved insect into each container.
-
Feeding Period: Allow the insects to feed for a specific duration (e.g., 24-48 hours).
-
Data Collection: Measure the amount of food consumed by weighing the remaining food or by using image analysis to quantify the area of a leaf disc that has been eaten.
-
Replication: Use multiple replicates for each treatment and control group.
Procedure (Two-Choice Assay):
-
Diet Preparation: Prepare two food sources, one treated with this compound and a specific food dye, and the other a control with a different colored dye.[10]
-
Assay Setup: Place both food sources equidistant from the center of the arena.
-
Insect Introduction: Introduce a single, pre-starved insect into the center of the arena.
-
Observation: After a set feeding period, observe the color of the insect's abdomen to determine its feeding choice.[10] A preference index can be calculated.[10]
Reproductive Behavior Assessment
Sublethal exposure to this compound can negatively impact mating success, fecundity (egg production), and fertility (egg hatchability).[1]
Protocol: Mating and Oviposition Assay
This protocol evaluates the effects of this compound on key reproductive parameters.
Materials:
-
Mating chambers or cages.
-
Oviposition substrate (e.g., host plant leaves, artificial substrate).
-
This compound solution for exposure (e.g., via treated food or topical application).
-
Microscope for observing mating and counting eggs.
Procedure:
-
Insect Exposure: Expose adult insects (male, female, or both) to a sublethal concentration of this compound for a defined period.
-
Mating Pairs: Pair a treated insect with an untreated or similarly treated insect of the opposite sex in a mating chamber.
-
Mating Observation: Observe and record mating behaviors, such as courtship duration and mating frequency.
-
Oviposition: Provide an appropriate oviposition substrate and allow the female to lay eggs for a specific period.
-
Data Collection:
-
Fecundity: Count the total number of eggs laid per female.
-
Fertility: Collect the eggs and monitor them for hatching. Calculate the percentage of eggs that successfully hatch.
-
-
Replication: Conduct the assay with a sufficient number of mating pairs for each treatment and control group.
Quantitative Data Summary: Reproductive Effects
| Insect Species | This compound Concentration (LC) | Observed Effect on Reproduction | Reference |
| Conogethes punctiferalis (females) | LC1, LC10, LC20, LC30 | Delayed ovarian development, reduced ovary size, decreased egg production and hatchability | [1] |
| Tetranychus urticae | LC10, LC25 | Decreased intrinsic and finite rate of increase, net reproductive rate, and survival rate | [7] |
| Bees | Sublethal concentrations | Reduced fecundity, decreased larval development rate, increased immature periods | [6] |
Sensory and Olfactory Behavior Assessment
Insecticides can interfere with an insect's ability to perceive and respond to chemical cues, such as pheromones and host plant volatiles.[11]
Protocol: Y-Tube Olfactometer Assay
This assay assesses the preference of an insect for different odors.
Materials:
-
Y-tube olfactometer.
-
Air pump and flow meter to provide a constant, clean airflow.
-
Odor sources (e.g., sex pheromone, host plant extract).
-
This compound for pre-exposure of insects.
Procedure:
-
Insect Exposure: Expose test insects to a sublethal dose of this compound.
-
Olfactometer Setup: Connect the Y-tube to a clean air source. Place the odor source in one arm of the Y-tube and a control (solvent or clean air) in the other arm.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Choice Observation: Allow the insect a set amount of time to move up the tube and make a choice between the two arms. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Analysis: Record the number of insects choosing the treatment arm versus the control arm.
-
Control Measures: Rotate the odor and control arms between trials to avoid positional bias. Clean the olfactometer thoroughly between each trial.
Conclusion
The methods outlined in these application notes provide a framework for the detailed assessment of this compound's sublethal effects on insect behavior. By employing these standardized protocols, researchers can generate robust and comparable data on the neurotoxic impacts of this widely used insecticide. This information is vital for developing more effective and environmentally conscious pest control strategies and for advancing our understanding of neurotoxicology in drug development. It is important to note that the specific parameters of these protocols may need to be optimized for the particular insect species and research questions being addressed.
References
- 1. This compound at Sublethal Concentrations Suppresses Mating and Laying of Female Conogethes punctiferalis by Regulating Sex Pheromone Biosynthesis and JH Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialistsales.com.au [specialistsales.com.au]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. bioone.org [bioone.org]
- 8. Dual enantioselective effect of the insecticide this compound on locomotor behavior and development in embryonic-larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pest Insect Olfaction in an Insecticide-Contaminated Environment: Info-Disruption or Hormesis Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Predictive Models for Bifenthrin's Environmental Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing and applying predictive models to assess the environmental risks associated with bifenthrin, a synthetic pyrethroid insecticide. The protocols outlined below, based on established methodologies, are intended to guide researchers in generating the necessary data for robust model parameterization and validation.
Introduction to Predictive Modeling for Environmental Risk Assessment
Predictive models are essential tools for evaluating the potential environmental impact of pesticides like this compound. They integrate data on chemical properties, environmental fate, and ecotoxicology to estimate potential exposure levels and associated risks to non-target organisms. A common approach involves a tiered framework, starting with conservative screening models and progressing to more complex, site-specific models if a potential risk is identified.
A conceptual workflow for developing a predictive environmental risk assessment for this compound begins with data collection on its physicochemical properties, environmental fate (persistence and mobility), and ecotoxicological effects. This information is then used to parameterize exposure and effects models. The model outputs, such as Predicted Environmental Concentrations (PECs) and Predicted No-Effect Concentrations (PNECs), are compared to calculate a Risk Quotient (RQ). An RQ greater than 1 indicates a potential risk, which may trigger further investigation or regulatory action.
Caption: A logical workflow for the environmental risk assessment of this compound.
Quantitative Data for Model Parameterization
Accurate model predictions rely on high-quality input data. The following tables summarize key quantitative parameters for this compound, compiled from various ecotoxicological and environmental fate studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82657-04-3 | [1] |
| Molecular Weight | 422.9 g/mol | [2] |
| Water Solubility | 0.1 mg/L | [2] |
| Organic Carbon-Water Partition Coefficient (Koc) | 236,750 L/kg | [3] |
Table 2: Ecotoxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.10 ppb (0.15 µg/L) | [1][2] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.18 ppb (0.35 µg/L) | [1][2] |
| Daphnia magna | 48-hour EC50 | 1.6 ppb (1.6 µg/L) | [1][2] |
| Mysid Shrimp (Mysidopsis bahia) | 96-hour LC50 | 3.97 ppt | [1] |
| Grass Shrimp (Palaemonetes pugio) | 28-day LC50 | 0.062 µg/L | [4] |
| Sheepshead Minnow (Cyprinodon variegatus) | 28-day | No mortality at tested concentrations | [4] |
| Inland Silversides (Menidia beryllina) | Developmental | Behavioral effects at 3 and 27 ng/L | [5] |
| Macroinvertebrates | EC50 (Scraper abundance) | 233.5 ng/g organic carbon | [6] |
Table 3: Ecotoxicity of this compound to Terrestrial Organisms
| Species | Endpoint | Value | Reference |
| Bobwhite Quail | 8-day dietary LC50 | 1280 mg/kg | [1] |
| Mallard Duck | 8-day dietary LC50 | 4450 mg/kg | [1] |
| Bobwhite Quail | Acute oral LD50 | 1800 mg/kg | [2] |
| Mallard Duck | Acute oral LD50 | 2150 mg/kg | [2] |
| Rat | Acute oral LD50 | > 2000 mg/kg | [7] |
| Rabbit | Acute dermal LD50 | > 2000 mg/kg | [1] |
| Rat | 90-day dietary NOAEL | 5 mg/kg/day | [1] |
| Dog | 13-week dietary NOAEL | 2.5 mg/kg | [1] |
Table 4: Bioaccumulation and Persistence of this compound
| Parameter | Medium | Value | Reference |
| Bioconcentration Factor (BCF) | Whole fish (Bluegill sunfish) | 8720 L/kg | [8] |
| Half-life (t1/2) | Sandy loam soil (non-sterile) | 147 days | [9] |
| Half-life (t1/2) | Sandy loam soil (sterile) | 330 days | [9] |
| Half-life (t1/2) | Sandy clay loam soil | 22.0 days | [10] |
| Half-life (t1/2) | Sugarcane setts | 17.6 - 25.0 days | [10] |
| Half-life (t1/2) | Hydrolysis | 13.5 days | [11] |
| Half-life (t1/2) | Soil-induced biodegradation | 12 days | [11] |
| Half-life (t1/2) | Photolysis | 121.5 days | [11] |
| Half-life (t1/2) | General soil | 7 days to 8 months | [2] |
Experimental Protocols
The following protocols provide a generalized framework for conducting key experiments to generate data for this compound's environmental risk assessment models. These should be adapted to specific laboratory conditions and regulatory guidelines.
Protocol: Aquatic Toxicity Testing
This protocol outlines the determination of acute toxicity (LC50/EC50) of this compound to aquatic organisms.
Caption: Workflow for conducting aquatic toxicity tests with this compound.
Methodology:
-
Test Organism Acclimation: Acclimate the selected test species (e.g., Daphnia magna, Rainbow Trout) to laboratory conditions for a specified period, ensuring stable temperature, lighting, and water quality.
-
Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of test concentrations and a control (solvent-only and water-only).
-
Range-Finding Test: Conduct a preliminary test with a wide range of this compound concentrations to determine the appropriate concentration range for the definitive test.
-
Definitive Test: Expose the test organisms to a series of this compound concentrations (typically 5-7) and controls in replicate test chambers.
-
Exposure and Observation: Maintain the exposure for a specified duration (e.g., 48 hours for Daphnia magna, 96 hours for fish).[1][2] Observe and record mortality and any sublethal effects at regular intervals.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LC50 or EC50 value and its 95% confidence intervals.
Protocol: Soil Dissipation Study
This protocol describes a laboratory experiment to determine the persistence (half-life) of this compound in soil.
Caption: Workflow for a soil dissipation study of this compound.
Methodology:
-
Soil Preparation: Collect and characterize the soil for properties such as pH, organic matter content, and texture.[11] Sieve the soil to remove large debris.
-
This compound Application: Fortify the soil with a known concentration of this compound.[9]
-
Incubation: Incubate the treated soil samples in the dark under controlled temperature and moisture conditions.
-
Sampling: Collect soil subsamples at regular intervals over a period sufficient to observe significant degradation (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).[10]
-
Residue Extraction: Extract this compound residues from the soil samples using an appropriate solvent (e.g., acetone).[9]
-
Chemical Analysis: Quantify the concentration of this compound in the extracts using a suitable analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD).[9]
-
Data Analysis: Plot the concentration of this compound over time and fit the data to a first-order decay model to calculate the dissipation half-life (DT50).[12]
Protocol: Bioaccumulation Study in Fish
This protocol outlines a study to determine the bioconcentration factor (BCF) of this compound in fish.
Caption: Workflow for a fish bioaccumulation study of this compound.
Methodology:
-
Acclimation: Acclimate the test fish (e.g., Bluegill Sunfish) to the test system.
-
Exposure Phase: Expose the fish to a constant, sublethal aqueous concentration of this compound for a specified period (e.g., 28 days).[13]
-
Sampling during Exposure: Periodically sample fish and water to measure the concentration of this compound.
-
Depuration Phase: After the exposure phase, transfer the fish to a clean water system and monitor the elimination of this compound from their tissues over time.
-
Sampling during Depuration: Periodically sample fish and water during the depuration phase.
-
Chemical Analysis: Analyze the concentration of this compound in fish tissue and water samples.
-
BCF Calculation: Calculate the bioconcentration factor as the ratio of the this compound concentration in the fish tissue to the concentration in the water at steady-state.
Conclusion
The development of predictive models for the environmental risk assessment of this compound is a data-intensive process that requires a systematic approach. By following standardized protocols for data generation and employing a logical modeling workflow, researchers can produce robust risk assessments. These assessments are crucial for informing regulatory decisions and ensuring the safe use of this compound in both agricultural and residential settings. The quantitative data and protocols provided in these application notes serve as a foundational resource for scientists engaged in this critical area of environmental protection.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fao.org [fao.org]
- 8. fs.usda.gov [fs.usda.gov]
- 9. Persistence of this compound in sandy loam soil as affected by microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the tropical sugarcane ecosystem: persistence and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Risk Assessment of a Synthetic Pyrethroid, this compound on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC-UV Methods for Detecting Bifenthrin Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a widely used pyrethroid insecticide for agricultural and residential purposes. Monitoring human exposure to this compound is crucial for assessing potential health risks. This is typically achieved by measuring its metabolites in biological matrices such as urine. The primary metabolic pathways for this compound in mammals include ester hydrolysis and oxidation, leading to the formation of several key metabolites that can be excreted in urine, often as glucuronide or sulfate conjugates.[1]
This document provides a detailed protocol for the detection and quantification of major this compound metabolites in human urine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The target analytes include 4'-hydroxy-bifenthrin, 2-methyl-3-phenylbenzoic acid (MPA, also referred to as biphenyl acid or BP acid), and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid).
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, resulting in metabolites that are more water-soluble and can be excreted in the urine. The primary metabolic transformations involve the cleavage of the ester linkage and the oxidation of the biphenyl ring.
Caption: Proposed metabolic pathway of this compound leading to major urinary metabolites.
Experimental Protocols
This section outlines the complete workflow for the analysis of this compound metabolites in urine, from sample collection and preparation to HPLC-UV analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the analysis of this compound metabolites in urine.
Materials and Reagents
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade), Ethyl Acetate.
-
Reagents: Formic acid, Ammonium acetate, β-glucuronidase/sulfatase (from Helix pomatia), and analytical standards of 4'-hydroxy-bifenthrin, 2-methyl-3-phenylbenzoic acid (MPA), and TFP acid.
-
Water: Deionized water (18 MΩ·cm).
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges (500 mg, 6 mL).
Sample Preparation
-
Enzymatic Hydrolysis (Deconjugation):
-
Pipette 5 mL of urine into a glass tube.
-
Add 2 mL of 0.2 M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C for 16 hours (overnight) to cleave the glucuronide and sulfate conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
-
Elution and Reconstitution:
-
Elution: Elute the retained metabolites from the cartridge with 5 mL of ethyl acetate into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Instrumentation and Conditions
The following HPLC-UV conditions are proposed for the separation and detection of the target metabolites.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 50% B; 19-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | 225 nm |
Data Presentation and Quantitative Analysis
The developed HPLC-UV method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the expected performance characteristics for the target this compound metabolites.
Table 1: Chromatographic and Calibration Data
| Analyte | Expected Retention Time (min) | Wavelength (nm) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| TFP Acid | ~ 6.5 | 225 | 10 - 1000 | > 0.995 |
| MPA (BP Acid) | ~ 9.8 | 225 | 5 - 500 | > 0.998 |
| 4'-hydroxy-bifenthrin | ~ 12.3 | 225 | 10 - 1000 | > 0.995 |
Table 2: Method Validation Parameters
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| TFP Acid | 3 | 10 | 85 - 105 | < 10 |
| MPA (BP Acid) | 1.5 | 5 | 90 - 110 | < 8 |
| 4'-hydroxy-bifenthrin | 3 | 10 | 82 - 102 | < 12 |
Note: The quantitative data presented are based on typical performance for similar analytical methods and should be confirmed through in-house validation.
Disclaimer: This document provides a generalized protocol based on available scientific literature. Specific parameters, especially gradient conditions and extraction solvents, may require optimization for the specific instrumentation and sample matrices used in your laboratory. Always perform a full method validation according to established guidelines before analyzing real samples.
References
Troubleshooting & Optimization
overcoming matrix effects in bifenthrin residue analysis of soil samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of bifenthrhrin residues in soil samples. It is intended for researchers, scientists, and analytical chemists encountering challenges with matrix effects during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of bifenthrin in soil, focusing on diagnosing and resolving problems related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: this compound may be strongly bound to soil components, especially in soils with high organic matter or clay content.[1] | • Optimize Extraction: Ensure the soil sample is well-hydrated before adding the extraction solvent (acetonitrile).[2] Increase shaking/vortexing time to ensure thorough mixing and partitioning.[2] • Check Solvent Choice: Acetonitrile is standard for QuEChERS, but ensure it is high purity. |
| Analyte Loss During Cleanup: The sorbents used in dispersive solid-phase extraction (dSPE) can sometimes retain the analyte of interest. | • Evaluate dSPE Sorbents: If using dSPE, ensure the chosen sorbent (e.g., PSA, C18) is appropriate. For some soil types, a cleanup step may not be necessary if matrix-matched calibration is used effectively.[3][4] • Verify Elution: Ensure complete transfer of the supernatant after centrifugation steps. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogeneity: Soil is a heterogeneous matrix, leading to variability between subsamples.[5] | • Homogenize Sample: Thoroughly mix, dry, and sieve the bulk soil sample before weighing analytical portions. • Increase Sample Size: If feasible, use a larger starting sample weight to minimize the impact of heterogeneity. |
| Variable Matrix Effects: Inconsistent amounts of co-extracted matrix components between samples can cause fluctuating signal suppression or enhancement.[6] | • Implement Rigorous Cleanup: Use a consistent and effective dSPE cleanup step to remove interfering compounds. A combination of PSA and C18 can be effective.[1] • Use an Internal Standard: Incorporate an isotopically labeled internal standard (e.g., this compound-d5) to compensate for variability in both sample preparation and instrumental analysis.[7] | |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Organic matter, humic acids, and other compounds from the soil extract can interfere with the ionization of this compound in the mass spectrometer source (ESI or APCI).[8] | • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix interferences. • Use Matrix-Matched Calibration: This is the most common and effective way to compensate for consistent matrix effects. Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[3][9] • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[10] This may, however, compromise the limit of quantification (LOQ). |
| Inaccurate Quantification | Inappropriate Calibration Strategy: Using a solvent-based calibration curve will not account for matrix effects, leading to over- or underestimation of the this compound concentration. | • Mandatory Matrix-Matched Standards: Always use matrix-matched calibration curves for quantification.[3][4] The correlation coefficient (R²) should be ≥ 0.99. • Standard Addition: For highly complex or variable matrices, the method of standard additions can provide the most accurate quantification for a specific sample. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in soil analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, like this compound, due to the presence of co-extracted components from the soil sample.[8] In mass spectrometry, these components can interfere with the ionization process in the instrument's source, leading to inaccurate quantitative results.[11] Soil is a complex matrix containing organic and inorganic materials that can cause significant matrix effects.[1][2]
Q2: What is the QuEChERS method and why is it recommended?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves solvent extraction (typically with acetonitrile) followed by a salting-out step and an optional cleanup step called dispersive solid-phase extraction (dSPE).[4] It is widely used for pesticide residue analysis because it is fast, uses minimal solvent, and provides good recoveries for a wide range of analytes, including this compound.[2][12]
Q3: How do I perform matrix-matched calibration?
A3: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract instead of a pure solvent.[9] To do this, you must first obtain a soil sample that is free of this compound (a "blank" matrix). Process this blank soil through your entire sample preparation procedure (extraction and cleanup). Then, use the resulting blank extract as the solvent to prepare serial dilutions of your this compound analytical standard.[9][13] This ensures that your standards and samples have a similar composition, compensating for any consistent signal suppression or enhancement.[3]
Q4: When should I use a cleanup (dSPE) step after QuEChERS extraction?
A4: A dSPE cleanup step is used to remove specific types of interferences from the sample extract. For example, Primary Secondary Amine (PSA) sorbent is used to remove organic acids and sugars, while C18 is used to remove non-polar interferences like lipids.[1] A cleanup step is recommended when you observe significant matrix effects, chromatographic interferences, or rapid contamination of your analytical instrument. However, in some cases, a simplified QuEChERS method without cleanup can be successful, provided that an effective matrix-matched calibration strategy is employed.[3][4]
Q5: What is the benefit of using an isotopically labeled internal standard?
A5: An isotopically labeled internal standard (ILIS), such as this compound-d5, is chemically identical to the analyte but has a different mass.[7] It is added to the sample at the very beginning of the procedure. Because the ILIS behaves almost identically to the native analyte during extraction, cleanup, and ionization, it can effectively correct for analyte loss at any step and for variable matrix effects. This leads to improved precision and accuracy.[5]
Data Presentation
The following tables summarize recovery data from studies using the QuEChERS method for this compound analysis in soil.
Table 1: this compound Recovery in Various Soil Types Using a Modified QuEChERS Method (No Cleanup Step) with Matrix-Matched Calibration.
| Soil Type | Spiking Level (µg/g) | Mean Recovery (%) | %RSD |
| Sandy Loam | 0.01 | 119.03 | 15.58 |
| 0.05 | 86.75 | 9.56 | |
| 0.10 | 93.30 | 10.33 | |
| Sandy | 0.01 | 118.30 | 6.30 |
| 0.05 | 96.27 | 5.28 | |
| 0.10 | 101.40 | 5.70 | |
| Medium Black Calcareous | 0.01 | 96.67 | 15.91 |
| 0.05 | 82.00 | 6.93 | |
| 0.10 | 88.00 | 11.20 | |
| Heavy Black | 0.01 | 98.32 | 18.26 |
| 0.05 | 81.71 | 6.31 | |
| 0.10 | 86.80 | 10.10 | |
| Data adapted from Meena et al., 2022. Recoveries were determined using GC-ECD.[3][4] |
Table 2: this compound Recovery in Soil Using QuEChERS with dSPE Cleanup.
| Spiking Level (ng/g) | Mean Recovery (%) | %RSD |
| 10 | 94.9 | 12.90 |
| 50 | 90.9 | 10.32 |
| Data adapted from UCT, LLC. Recoveries were determined using LC-MS/MS.[12] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction (Based on AOAC Method)
This protocol outlines a typical QuEChERS procedure for extracting this compound from soil samples.
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Sample Hydration: Weigh 3g of air-dried, homogenized soil into a 50 mL centrifuge tube. Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[2]
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Internal Standard: Fortify the sample with an appropriate amount of internal standard (e.g., this compound-d5).
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Solvent Extraction: Add 10 mL of acetonitrile to the tube.[2]
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Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step is critical for extracting this compound from the soil particles.[2]
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Salting-Out: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[1]
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Second Shaking: Immediately cap and shake for at least 2 minutes. The salts aid in partitioning the acetonitrile from the water and soil components.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. Three distinct layers should form: a top acetonitrile layer containing this compound, a middle soil layer, and a bottom aqueous layer.[1]
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Supernatant Transfer: The top acetonitrile layer (supernatant) is now ready for dSPE cleanup or direct analysis.
Protocol 2: Dispersive SPE (dSPE) Cleanup
This optional step is used to remove interferences from the extract obtained in Protocol 1.
-
Aliquot Transfer: Transfer 1 mL of the acetonitrile supernatant from the extraction step into a 2 mL dSPE tube. A common dSPE combination for soil is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[1]
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Vortexing: Cap the tube and vortex for 1 minute to ensure the extract interacts with the sorbents.
-
Centrifugation: Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the dSPE sorbents.[1]
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Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer it into an autosampler vial for analysis by GC-MS or LC-MS/MS. It may be filtered through a 0.2 µm filter if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting matrix effects.
Caption: Workflow for this compound Analysis in Soil.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. unitedchem.com [unitedchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 9. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Optimizing QuEChERS for High-Recovery Bifenthrin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for high-recovery bifenthrin extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the QuEChERS protocol for this compound analysis, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low recovery of this compound in my samples?
A1: Low recovery of this compound can be attributed to several factors throughout the QuEChERS workflow. Here are the primary areas to investigate:
-
Inadequate Extraction Efficiency: The choice of extraction solvent is critical. While acetonitrile is widely used, its efficiency can be matrix-dependent. For high-fat matrices, a mixture of solvents or alternative solvents might be necessary to improve the extraction of the lipophilic this compound molecule. Some studies have explored using acetone or combinations of ethyl acetate and acetonitrile.[1]
-
Suboptimal Phase Separation: The salting-out step is crucial for achieving a clean separation between the aqueous and organic layers. Ensure that the magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are anhydrous and used in the correct proportions. Inadequate shaking after adding the salts can also lead to poor phase separation and carryover of interferences.
-
Analyte Loss During d-SPE Cleanup: The selection of dispersive solid-phase extraction (d-SPE) sorbents is critical. This compound is a non-polar compound, and certain sorbents can lead to its loss.
-
Primary Secondary Amine (PSA): Primarily removes polar interferences like organic acids, sugars, and fatty acids. It is generally suitable for this compound.[2][3]
-
C18: Effective for removing non-polar interferences, such as lipids. It is often used for high-fat matrices.[4]
-
Graphitized Carbon Black (GCB): Can remove pigments and sterols but may also adsorb planar molecules like this compound, leading to lower recoveries.[5] Use with caution and in minimal amounts if necessary for your matrix.
-
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, causing ion suppression or enhancement in LC-MS/MS or GC-MS analysis, which can be misinterpreted as low recovery.[6][7][8] To mitigate this, using matrix-matched calibration standards is highly recommended.[9][10]
-
Sample Hydration: For low-water content samples (e.g., dried products, flour), insufficient hydration can lead to poor extraction efficiency. Water should be added to the sample before the addition of the extraction solvent to ensure proper partitioning of the analyte.[11][12]
Q2: How can I minimize matrix effects for this compound analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Matrix-Matched Calibration: This is the most common and effective approach. Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples.[9][10]
-
Optimized d-SPE Cleanup: A more effective cleanup will remove more co-extractives. Experiment with different combinations and amounts of d-SPE sorbents (e.g., PSA, C18) to achieve the cleanest extract without compromising this compound recovery.[7] For highly complex matrices, a combination of sorbents is often necessary.[2]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal.[7] However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).
-
Instrumental Considerations: For LC-MS/MS, optimizing the ionization source parameters and using a divert valve to discard the early eluting, more polar matrix components can be beneficial. For GC-MS, using a robust inlet liner and performing regular maintenance can help manage matrix deposition.
Q3: What d-SPE sorbent combination is best for high-fat matrices?
A3: For high-fat matrices such as meat, edible insects, or avocado, a combination of PSA and C18 is generally recommended.[4][12]
-
PSA removes polar interferences.
-
C18 is effective at removing lipids and other non-polar co-extractives that are abundant in fatty samples.
The exact amounts of each sorbent may need to be optimized based on the specific fat content of your sample. Always include anhydrous MgSO₄ in the d-SPE step to remove residual water.
Q4: Can I use the QuEChERS method for soil samples?
A4: Yes, the QuEChERS method can be adapted for the extraction of this compound from soil.[9] Modifications may include:
-
Omitting the d-SPE Cleanup Step: Some studies have found that for certain soil types, the cleanup step can be omitted without significantly affecting the results, which makes the method faster and more cost-effective.[9][10]
-
Matrix-Matched Calibration: Due to the complexity and variability of soil matrices, using matrix-matched calibration is crucial for accurate quantification.[9][10]
-
Sample Hydration: Depending on the moisture content of the soil, the addition of water may be necessary to facilitate efficient extraction.
Frequently Asked Questions (FAQs)
Q1: What is the typical recovery rate for this compound using an optimized QuEChERS protocol?
A1: With an optimized protocol, recovery rates for this compound are generally expected to be within the acceptable range of 70-120%.[3] However, the exact recovery can vary depending on the matrix, spiking level, and specific modifications to the protocol. For example, in various soil types, recoveries have been reported in the range of 81.71% to 119.03%.[9][10] In traditional Chinese medicine oral liquids, recoveries ranged from 87.2% to 104.8%.[2]
Q2: Which extraction solvent is recommended for this compound?
A2: Acetonitrile is the most commonly used and recommended extraction solvent in the QuEChERS protocol for pesticide analysis, including this compound.[1] It offers good extraction efficiency for a broad range of pesticides and is compatible with both LC-MS/MS and GC-MS/MS.[1] In some cases, particularly for challenging matrices, other solvents like acetone or mixtures containing ethyl acetate have been investigated.[1]
Q3: Is buffering of the extraction step necessary for this compound?
A3: this compound is a relatively stable pyrethroid and is not known to be highly susceptible to pH variations. Therefore, both unbuffered and buffered QuEChERS methods (e.g., AOAC or EN versions) can be effective. However, if you are analyzing this compound as part of a multi-residue method that includes pH-labile pesticides, using a buffered approach is recommended to ensure the stability of all target analytes.[11]
Q4: How do I prepare samples with low water content?
A4: For samples with low water content (e.g., cereals, dried herbs, flour), it is essential to add water before the extraction with acetonitrile.[11][12] A general guideline is to ensure a total water volume that is approximately equal to the volume of the extraction solvent.[11] This rehydration step allows the water-miscible acetonitrile to penetrate the sample matrix and efficiently extract the analytes.
Data Presentation
Table 1: Recovery of this compound in Different Soil Types Using a Modified QuEChERS Method without d-SPE Cleanup
| Soil Type | Spiking Level (µg/g) | Average Recovery (%) | RSD (%) |
| Sandy Loam | 0.01 | 86.75 | 15.58 |
| 0.05 | 119.03 | 9.56 | |
| 0.10 | 105.67 | 11.23 | |
| Sandy | 0.01 | 96.27 | 6.30 |
| 0.05 | 118.30 | 5.28 | |
| 0.10 | 109.52 | 5.98 | |
| Medium Black Calcareous | 0.01 | 82.00 | 15.91 |
| 0.05 | 96.67 | 6.93 | |
| 0.10 | 91.33 | 10.12 | |
| Heavy Black | 0.01 | 81.71 | 18.26 |
| 0.05 | 98.32 | 6.31 | |
| 0.10 | 92.45 | 9.87 |
Data sourced from The Pharma Innovation Journal.[9][10]
Table 2: Comparison of d-SPE Sorbents on Pyrethroid Recovery in Traditional Chinese Medicine Oral Liquids
| d-SPE Sorbent | This compound Recovery (%) |
| PSA | >85 |
| Graphitized Carbon Black (GCB) | Not specified, but generally effective for pigment removal |
| C18 | >85 |
| QuEChERS Extraction Kit (MgSO₄, PSA, C18) | 87.2 - 104.8 |
Data adapted from a study on pyrethroid residues in TCM oral liquids.[2]
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Soil
This protocol is adapted from a method for the analysis of this compound in various agricultural soils.[9]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of acetonitrile to the tube.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Shake vigorously by hand for 1 minute.
-
Centrifuge at 3500 rpm for 3 minutes.
-
-
Analysis:
-
Take an aliquot of the supernatant for direct analysis by GC-ECD.
-
Quantification is performed using matrix-matched calibration standards.
-
Note: This particular method for soil analysis found the d-SPE cleanup step to be unnecessary.[9][10]
Protocol 2: General Purpose QuEChERS for Fruits and Vegetables
This is a generic QuEChERS protocol that can be used as a starting point for optimizing this compound extraction from high-water content matrices.[13]
-
Sample Preparation: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate buffering salts (e.g., for the AOAC or EN methods).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing anhydrous MgSO₄ and PSA (and C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.
-
Visualizations
Caption: Standard QuEChERS workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. hawach.com [hawach.com]
- 6. lcms.cz [lcms.cz]
- 7. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 12. bgb-analytik.com [bgb-analytik.com]
- 13. QuEChERS: Home [quechers.eu]
Technical Support Center: Assessing the Long-Term Environmental Impact of Bifenthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term environmental impact of the pyrethroid insecticide bifenthrin.
Frequently Asked Questions (FAQs)
1. Why is assessing the long-term environmental impact of this compound so challenging?
Assessing the long-term environmental impact of this compound is challenging due to a combination of its chemical properties and complex interactions within ecosystems. Key difficulties include:
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Persistence: this compound has a long half-life in soil and sediment, meaning it can remain in the environment for extended periods, leading to chronic exposure for organisms.[1][2] Its persistence is influenced by factors like soil type and the presence of microorganisms.[3]
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Toxicity to Non-Target Organisms: this compound is highly toxic to a wide range of non-target organisms, especially aquatic invertebrates and fish, often at very low concentrations.[1][2][4] This high toxicity can lead to both direct lethal effects and indirect ecological consequences, such as trophic cascades.[5][6]
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Bioaccumulation: Due to its high lipophilicity (fat-solubility), this compound has the potential to bioaccumulate in the tissues of organisms.[1][4] This can lead to biomagnification as it moves up the food chain.
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Sublethal Effects: Even at concentrations that are not lethal, this compound can cause a variety of sublethal effects, including behavioral changes, reduced growth, and impaired reproduction in fish and other aquatic life.[7][8][9] These subtle effects can have significant long-term impacts on populations and ecosystem health.
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Analytical Complexity: Detecting and quantifying this compound and its metabolites in various environmental matrices (soil, water, sediment, biota) at environmentally relevant concentrations requires sensitive and specific analytical methods.[10]
2. What are the primary degradation pathways for this compound in the environment?
This compound degrades in the environment through several biotic and abiotic processes. The primary pathways include:
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Microbial Degradation: Microorganisms in soil and sediment play a significant role in the breakdown of this compound.[3]
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Hydrolysis: While this compound is relatively stable to hydrolysis, this process can contribute to its degradation over long periods.[1]
-
Photolysis: Photodegradation on soil and in water can occur, but this compound's strong adsorption to soil particles can limit its exposure to sunlight, reducing the importance of this pathway in soil environments.
The major biotic degradation pathway often involves hydrolysis of the ester linkage and oxidation, leading to the formation of metabolites such as 4'-hydroxy this compound.[2]
3. How does this compound's high affinity for soil and sediment impact its long-term effects?
This compound's strong binding to soil and sediment particles has several important implications for its long-term environmental impact:
-
Reduced Bioavailability in the Water Column: Because it sorbs strongly to particulate matter, the concentration of freely dissolved this compound in the water column is often low. This can reduce acute toxicity to pelagic (water-column dwelling) organisms.
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Creation of a Long-Term Reservoir: The accumulation of this compound in sediment creates a persistent reservoir of the contaminant. This can lead to chronic exposure for benthic (sediment-dwelling) organisms.
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Transport via Erosion: this compound can be transported to aquatic environments through the erosion of contaminated soil particles during runoff events.[6]
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Toxicity to Sediment-Dwelling Organisms: Sediment-bound this compound can be toxic to invertebrates that live in or ingest sediment.[1]
Troubleshooting Guides
Issue: Inconsistent this compound Degradation Rates in Soil Mesocosm Experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Microbial Activity | Ensure consistent soil sourcing and homogenization. Consider sterilizing a subset of your soil samples (e.g., through autoclaving or gamma irradiation) to create a control that can help differentiate between biotic and abiotic degradation.[3] |
| Differences in Soil Properties | Characterize your soil thoroughly before starting the experiment. Key parameters to measure include organic matter content, pH, texture (sand, silt, clay content), and cation exchange capacity. This compound degradation rates can vary significantly between different soil types.[4] |
| Inconsistent Moisture and Temperature | Maintain consistent and controlled moisture levels and temperature in your incubation chambers. Fluctuations in these parameters can significantly impact microbial activity and chemical degradation rates. |
| Photodegradation Effects | If your experimental setup allows for exposure to light, be aware that photodegradation can contribute to this compound breakdown. To isolate the effects of microbial and chemical degradation, consider conducting experiments in the dark or using amber glass containers. |
| Analytical Variability | Ensure your analytical method for extracting and quantifying this compound from soil is validated and robust. Use appropriate quality control samples, such as matrix spikes and laboratory control samples, to monitor the accuracy and precision of your analyses. |
Issue: Difficulty in Distinguishing Direct vs. Indirect Effects of this compound in Aquatic Ecosystem Studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Trophic Cascades | Design your experiment to include multiple trophic levels (e.g., algae, invertebrates, fish). Monitor the populations of each trophic level over time. A decrease in a predator species followed by an increase in its prey can indicate a trophic cascade.[5][6] |
| Changes in Food Availability | If you observe effects on a particular species, consider whether this could be due to a change in its food source. For example, a decline in fish health could be a direct toxic effect or an indirect effect of a crash in their invertebrate prey population. Analyze the gut contents of your study organisms to assess their diet. |
| Sublethal Behavioral Effects | Incorporate the measurement of sublethal endpoints, such as changes in feeding behavior, predator avoidance, or social interaction in fish.[7][9] These behavioral changes can have cascading effects on community structure. |
| Use of Multiple Exposure Scenarios | Employ a range of this compound concentrations in your experimental design, from environmentally relevant sublethal levels to acutely toxic levels. This can help to differentiate between different types of effects. |
| Control Groups | Utilize appropriate control groups, including a negative control (no this compound) and a solvent control (if a solvent is used to introduce this compound), to isolate the effects of the chemical from other experimental variables. |
Quantitative Data Summary
Table 1: Environmental Fate of this compound
| Parameter | Value | Environmental Compartment | Reference(s) |
| Soil Half-Life (Aerobic) | 97 - 250 days | Soil | [1] |
| 122 - 345 days (field) | Soil | [1] | |
| 7 days - 8 months | Soil | [2] | |
| Sediment Half-Life (Aerobic) | 12 - 16 months (at 20°C) | Sediment | [1] |
| Sediment Half-Life (Anaerobic) | 8 - 16 months (at 20°C) | Sediment | [1] |
| Aqueous Photolysis Half-Life | 276 - 416 days | Water | [1] |
| Log Kow | >6.0 | - | [2] |
| Water Solubility | <1 µg/L | Water | [1] |
Table 2: Ecotoxicity of this compound to Non-Target Organisms
| Organism | Endpoint | Value | Reference(s) |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.15 µg/L | [2] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 0.35 µg/L | [2] |
| Daphnia magna | 48-hr EC50 | 1.6 µg/L | [1] |
| Hyalella azteca | 10-day LC50 (sediment) | 0.18 µg/g organic carbon | [2] |
| Honey Bee (Apis mellifera) | Contact LD50 | 0.014 µ g/bee | |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 1,800 mg/kg | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Dissipation in Soil (Laboratory Study)
This protocol provides a general framework. Researchers should consult OECD Guideline 307 for detailed procedures.
1. Soil Collection and Preparation:
- Collect soil from a site with no known history of pesticide application.
- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- Characterize the soil for properties such as pH, organic carbon content, and texture.
2. Spiking and Incubation:
- Weigh a known amount of soil into incubation vessels (e.g., glass jars).
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
- Apply the this compound solution to the soil surface and mix thoroughly to achieve the desired concentration. Include a solvent control group.
- Allow the solvent to evaporate in a fume hood.
- Adjust the soil moisture to a specific level (e.g., 40-60% of water holding capacity).
- Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
3. Sampling and Extraction (QuEChERS Method): [5][8][11][12]
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), collect triplicate soil samples.
- To a 10g soil sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the contents of a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).
- Shake vigorously for 1 minute.
- Centrifuge at a specified speed (e.g., 3000 rpm) for 5 minutes.
- Take an aliquot of the supernatant for cleanup.
- For cleanup, transfer the supernatant to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18.
- Vortex and centrifuge.
- The final extract is ready for analysis.
4. Analysis:
- Analyze the extracts using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[10]
- Quantify the concentration of this compound at each time point.
5. Data Analysis:
- Plot the concentration of this compound versus time.
- Calculate the dissipation half-life (DT50) using first-order kinetics.
Protocol 2: Assessment of Sublethal Behavioral Effects of this compound on Fish
This protocol provides a general framework. Researchers should consult relevant literature for species-specific details and OECD guidelines for fish toxicity testing.[7][9][13][14]
1. Fish Acclimation:
- Acclimate the test fish (e.g., Zebrafish, Fathead Minnow) to laboratory conditions for at least two weeks.
- Maintain stable water quality parameters (temperature, pH, dissolved oxygen) and a consistent photoperiod.
2. Exposure:
- Prepare a range of this compound concentrations, including a negative control and a solvent control.
- Expose the fish to the test solutions in a static, semi-static, or flow-through system for a specified duration (e.g., 96 hours or longer for chronic studies).
3. Behavioral Assays:
- Locomotor Activity: Use an automated tracking system to monitor the swimming speed and distance moved by individual fish. Compare the activity levels of exposed fish to control fish.[13]
- Predator Avoidance: Introduce a simulated predator stimulus (e.g., a visual cue or chemical alarm cue) and measure the fish's response (e.g., freezing, darting, seeking shelter).
- Feeding Behavior: Offer a known amount of food and record the time to first bite, the amount of food consumed, and any abnormal feeding behaviors.
- Social Interaction: For shoaling species, observe and quantify changes in shoaling behavior (e.g., nearest neighbor distance, shoal cohesion).
4. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral endpoints between the different treatment groups.
- Determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for each behavioral endpoint.
Visualizations
Caption: Environmental fate and transport pathways of this compound.
Caption: Workflow for a long-term environmental impact assessment of this compound.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Risk Assessment of a Synthetic Pyrethroid, this compound on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. HPLC Analysis to Determine the Half-life and Bioavailability of the Termiticides this compound and Fipronil in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. unitedchem.com [unitedchem.com]
- 9. Sublethal exposures to this compound impact stress responses and behavior of juvenile Chinook salmon | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 13. This compound exposure causes hyperactivity in early larval stages of an endangered fish species at concentrations that occur during their hatching season - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Toxicity Bioassay of a Pyrethroid Pesticide this compound to the Asian stinging Catfish, Heteropneustes Fossilis (Bloch) [cwejournal.org]
Technical Support Center: Mitigating Bifenthrin Toxicity to Beneficial Insects and Pollinators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of bifenthrin toxicity to non-target beneficial insects and pollinators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect beneficial insects?
A1: this compound is a broad-spectrum, synthetic pyrethroid insecticide used to control over 75 different insect species, including ants, termites, spiders, and various agricultural pests.[1][2] As a non-systemic insecticide, it acts on the nervous system of insects upon contact or ingestion.[1][3] this compound disrupts the function of voltage-gated sodium channels in neurons, leading to repetitive firing of axons, paralysis, and ultimately, death.[4] Due to its broad-spectrum nature, this compound is indiscriminate and highly toxic to beneficial insects, including pollinators like honeybees and wild bees, as well as aquatic organisms.[2][5]
Q2: What are the documented lethal and sublethal effects of this compound on bees?
A2: this compound exposure can have both immediate (acute) and long-term (chronic) effects on bees.
-
Lethal Effects: Direct contact with or ingestion of this compound can be lethal to bees.[6] Studies have shown that both the dose and the duration of exposure significantly affect mortality rates.[7][8] For instance, one laboratory study determined the median lethal concentration (LC50) for the honeybee Apis mellifera ligustica to be 16.7 mg/L.[9] Another lab assay found that an application dose of 35 µg/ml resulted in 100% honeybee mortality.[7][8]
-
Sublethal Effects: Exposure to concentrations of this compound that are not immediately lethal can still have severe consequences. Documented sublethal effects include reduced fecundity (egg-laying ability), delayed larval development, and impaired foraging and homing abilities.[9][10][11] These effects can weaken the entire colony, making it more susceptible to other stressors.[10]
Q3: Can this compound's toxicity be increased when used with other agricultural chemicals?
A3: Yes, the toxicity of this compound can be significantly increased through synergistic interactions with other pesticides, particularly certain types of fungicides. Fungicides that inhibit the sterol biosynthesis pathway (SBI fungicides), such as myclobutanil and difenoconazole, have been shown to enhance the mortality of bees when combined with pyrethroids like this compound.[12] This is a critical consideration in experimental design and real-world agricultural scenarios where multiple chemicals are often applied simultaneously or sequentially.
Q4: How can researchers minimize pollinator exposure to this compound in field experiments?
A4: Minimizing exposure is key to mitigating this compound's impact. Best practices include:
-
Application Timing: Apply this compound during times when bees are not actively foraging, such as late evening or at night.[13][14][15] Honeybees are most active during the day, typically when temperatures are above 13°C (55°F).[16]
-
Avoid Blooming Periods: Do not apply this compound or allow it to drift onto crops or weeds that are in bloom, as these are primary food sources for pollinators.[16][17][18] If treatment is necessary during bloom, consider mowing the area first to remove flowers.[18]
-
Control Spray Drift: Use application methods that reduce drift, such as coarse spray nozzles, maintaining a low boom height, and avoiding application during windy conditions.[16][18] Establishing spray buffer zones around sensitive habitats, like water sources and pollinator-attractive areas, is also crucial.[17]
-
Integrated Pest Management (IPM): Employ IPM strategies that prioritize non-chemical control methods first.[2][16] this compound should be considered a last resort.[6]
Q5: Are there less harmful alternatives to this compound for pest control in research settings?
A5: Yes, several alternatives with different modes of action and toxicity profiles are available, depending on the target pest. For general pest control, insecticides such as Transport Mikron or Permethrin SFR 36.8% can be considered for rotation to prevent resistance.[19] For specific pests, more targeted options exist; for example, Fipronil is often recommended for termites, and baits are a primary strategy for ant control.[20] It is essential to select an active ingredient known to be effective against the specific target pest while having a lower toxicity profile for beneficial insects.[21]
Troubleshooting Guides
Problem 1: High mortality observed in non-target beneficial insects despite careful this compound application.
| Possible Cause | Troubleshooting Step |
| Pesticide Drift | Review application records for wind speed and direction. Consider using drift-reducing nozzles and adjuvants in future applications. Establish larger buffer zones around non-target habitats.[16][18] |
| Contaminated Water Sources | Bees and other insects may drink from puddles or other water sources. Ensure that this compound does not contaminate water sources through runoff or direct spray.[18][22] |
| Contact with Treated Surfaces | This compound has a long residual activity on surfaces.[6] Foraging insects may come into contact with residues on leaves or other plant parts even after the spray has dried. Evaluate the necessity of broad-spectrum contact insecticides. |
| Synergistic Effects | Check for the presence of other chemicals, particularly SBI fungicides, in the experimental area that could be interacting with this compound to increase its toxicity.[12] |
Problem 2: Sublethal effects (e.g., impaired foraging, reduced fecundity) are suspected in a pollinator population after this compound exposure.
| Possible Cause | Troubleshooting Step |
| Chronic Low-Dose Exposure | This compound residues can persist in soil, nectar, and pollen, leading to chronic exposure.[4][18][23] |
| Experimental Design Flaw | The experimental endpoint may only be measuring acute mortality, missing crucial sublethal effects. Incorporate behavioral assays, brood development tracking, and physiological assessments into the study design.[11] |
| Confounding Stressors | Other environmental stressors (e.g., poor nutrition, disease) can exacerbate the sublethal effects of pesticides.[10] Ensure control populations are healthy and have adequate resources to isolate the effects of this compound. |
Quantitative Data Summary
Table 1: this compound Toxicity to Honeybees (Apis mellifera)
| Parameter | Value | Exposure Type | Source |
| Median Lethal Concentration (LC50) | 16.7 mg/L | Oral | [9] |
| 100% Mortality Dose | 35 µg/ml | Contact (Bottle Bioassay) | [7][8] |
| Residual Toxicity (ERT) | > 1 day at > 0.06 lb ai/acre | Residual | [24] |
| Residual Toxicity (RT) | 4-6 hours at ≤ 0.04 lb ai/acre | Residual | [24] |
Table 2: this compound Residue Levels in Pollen and Nectar
| Sample Type | Residue Level Range (ng/g) | Source |
| Pollen | 0.001 - 0.20 | [23] |
| Nectar | 0.038 - 0.19 | [23] |
Experimental Protocols
Protocol 1: Determination of Acute Contact Toxicity using a Bottle Bioassay Adapted from studies on this compound's impact on honeybees.[7][8]
-
Preparation of Solutions: Prepare ten serial dilutions of this compound using acetone as the solvent. A control solution of pure acetone should also be prepared.
-
Bottle Coating: Coat the inside of glass bottles (e.g., 250 ml scintillation vials) with 1 ml of each this compound dilution or the acetone control. Roll the bottles on a hot dog roller or similar device until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.
-
Bee Collection: Collect worker honeybees of a similar age from a healthy colony. Anesthetize the bees briefly with CO2 to facilitate handling.
-
Exposure: Introduce a set number of bees (e.g., 20) into each coated bottle.
-
Observation: Record bee mortality at fixed time intervals (e.g., 15, 30, and 60 minutes) for the duration of the exposure.
-
Post-Exposure: After the designated exposure time, transfer the bees to clean cages with a food source (e.g., 10% sucrose solution). Continue to monitor and record mortality at subsequent intervals (e.g., 24 hours).
-
Data Analysis: Analyze the data to determine the relationship between dose, exposure time, and mortality. Calculate lethal concentration values (e.g., LC50) using probit analysis.
Protocol 2: Analysis of this compound Residues in Pollen and Nectar Based on HPLC methods described for pesticide residue analysis.[23]
-
Sample Collection: Collect pollen using pollen traps installed at hive entrances. Collect nectar from flowers using microcapillary tubes.
-
Sample Preparation (Pollen):
-
Take a known weight of pollen (e.g., 10 grams).
-
Create a slurry by adding water and an extraction solvent. For this compound, a mixture of acetonitrile and water (76:24) is an effective extractant.[23]
-
Homogenize and centrifuge the sample.
-
-
Sample Preparation (Nectar):
-
Pool nectar samples and centrifuge to separate contaminants.
-
Extract the supernatant using an appropriate solvent mixture (e.g., acetonitrile:water).
-
-
Cleanup: Use solid-phase extraction (SPE) cartridges to clean the extract and remove interfering substances.
-
HPLC Analysis:
-
Inject the cleaned sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Mass Spectrometer).
-
Use a certified this compound standard to create a calibration curve for quantification.
-
Identify and quantify the this compound peak based on its retention time and comparison to the standard.
-
Visualizations
Caption: Workflow for minimizing pollinator risk during this compound application.
Caption: Mechanism of Action (MoA) of this compound on an insect's nervous system.
References
- 1. specialistsales.com.au [specialistsales.com.au]
- 2. dontsprayme.com [dontsprayme.com]
- 3. pomais.com [pomais.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Fact Sheet [npic.orst.edu]
- 6. News - Does this compound Kill Carpenter Bees? [bigpesticides.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of this compound on honeybees and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sublethal concentrations of this compound and deltamethrin on fecundity, growth, and development of the honeybee Apis mellifera ligustica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. extension.psu.edu [extension.psu.edu]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Interaction of Insecticides and Fungicides in Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chatham.ces.ncsu.edu [chatham.ces.ncsu.edu]
- 14. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 15. Comprehensive Guide to this compound Application and Mixing [laikebiotech.com]
- 16. Protecting Pollinators during Pesticide Spraying - Fact Sheet | Saddle Hills County [saddlehills.ab.ca]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. Protecting Pollinators While Using Pesticides | Ohioline [ohioline.osu.edu]
- 19. domyown.com [domyown.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. fbn.com [fbn.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. extension.oregonstate.edu [extension.oregonstate.edu]
Technical Support Center: Analysis of Bifenthrin and its Metabolites in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of bifenthrin and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
General Questions
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Q1: What are the primary analytical methods for detecting this compound and its metabolites in biological samples?
-
A1: The most common and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) have also been used.[1][3]
-
-
Q2: What are the major metabolites of this compound found in biological samples?
-
Q3: Which biological matrices are typically used for this compound metabolite analysis?
Sample Preparation
-
Q4: What are the recommended sample preparation techniques for extracting this compound metabolites?
-
Q5: Why is sample cleanup important in the analysis of this compound metabolites?
Analytical Troubleshooting
-
Q6: What is the "matrix effect" and how can I minimize it?
-
A6: The matrix effect is the alteration of the analytical signal of the target analyte due to co-eluting substances from the sample matrix.[8][9][10][11] To minimize it, you can use matrix-matched calibration standards, stable isotope-labeled internal standards, or more effective sample cleanup procedures like SPE with specific sorbents (e.g., graphitized carbon black).[9]
-
-
Q7: I am observing inconsistent peak responses for this compound in my LC-MS/MS analysis. What could be the cause?
-
A7: Inconsistent peak responses for this compound could be due to issues with ionization efficiency, source cleanliness, or suboptimal mass spectrometry parameters.[12] It is also important to ensure the stability of the compound in the prepared sample and to check for any issues with the autosampler.
-
-
Q8: How can I improve the sensitivity of my method to achieve lower detection limits?
-
A8: To improve sensitivity, consider optimizing the mass spectrometer settings, using a more sensitive ionization technique like Negative Chemical Ionization (NCI) for GC-MS, or employing a more efficient sample preparation method to concentrate the analytes and remove interferences.[2]
-
Troubleshooting Guides
Issue 1: Poor Recovery of this compound Metabolites
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and pH. For acidic metabolites like MPA, ensure the sample is acidified before LLE with an organic solvent. |
| Suboptimal SPE Sorbent | Select an SPE sorbent that has a high affinity for the target metabolites. Test different sorbent types (e.g., C18, HLB). |
| Analyte Degradation | Ensure proper sample storage conditions (e.g., frozen at -20°C).[13] Avoid repeated freeze-thaw cycles. |
| Incomplete Elution from SPE | Optimize the elution solvent composition and volume to ensure complete recovery of the analytes from the SPE cartridge. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | Incorporate an additional cleanup step, such as using dispersive SPE with graphitized carbon black (GCB) to remove pigments and non-polar interferences.[9] |
| Co-elution of Interferences | Modify the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Ion Suppression/Enhancement | Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for the matrix effect. |
| No Internal Standard | Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. |
Issue 3: Inconsistent or Tailing Chromatographic Peaks
| Possible Cause | Suggested Solution |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. |
| Active Sites on the Column | Use a column with end-capping or add a competing agent to the mobile phase to block active sites. |
| Injection Volume Too High | Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Chinese Chives | LC-MS/MS | - | 0.005 mg/kg | [8][9][10][11] |
| 2-methyl-3-phenylbenzoic acid (MPA) | Urine | HPLC-UV | - | 2.5 ng/mL | [3][4] |
| 3-phenoxybenzoic acid (PBA) | Urine | HPLC-UV | - | 2.5 ng/mL | [3][4] |
| This compound | Water | GC-MS/MS (NCI) | - | 0.05 ppt | [2] |
| This compound | Sediment | GC-MS/MS (NCI) | - | 0.02 ppb | [2] |
| This compound | Field Corn (Grain) | GC-ECD | 0.01 ppm | 0.05 ppm | [5] |
| 4'-hydroxy this compound | Field Corn (Grain) | GC-ECD | 0.01 ppm | 0.05 ppm | [5] |
| 3-PBA | Plasma | ELISA | - | 5 ng/mL | [14] |
| 3-PBA | Urine | ELISA | - | 2.5 ng/mL | [14] |
| This compound | Plant-based foods | GC-MS | - | 5 µg/kg | [15] |
| This compound | Soil | GC-ECD | - | 0.01 µg/g | [16] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound Metabolites from Urine using LC-MS/MS
-
Sample Preparation:
-
Take a 1 mL aliquot of urine.
-
Add an internal standard (e.g., deuterated MPA).
-
Acidify the sample to pH 2-3 with hydrochloric acid.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor at least two MRM transitions for each analyte and the internal standard.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound metabolites from urine.
Caption: Decision tree for troubleshooting high matrix effects in LC-MS/MS analysis.
Caption: Simplified metabolic pathway of this compound.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Estimating occupational exposure to the pyrethroid termiticide this compound by measuring metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Determination of Pyrethroids in Blood Plasma and Pyrethroid/Pyrethrin Metabolites in Urine by Gas Chromatography-Mass Spectrometry and High-Resolution GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Applica… [ouci.dntb.gov.ua]
- 12. reddit.com [reddit.com]
- 13. caltestlabs.com [caltestlabs.com]
- 14. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Determination of this compound residue in plant-based foods using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Troubleshooting Bifenthrin Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bifenthrin resistance in target pests.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows for characterizing this compound resistance.
Issue 1: Inconsistent mortality rates in CDC bottle bioassays.
Possible Cause & Solution
-
Improper bottle coating: Uneven coating of the bottle with this compound solution can lead to variable exposure.
-
Troubleshooting: Ensure a uniform coating by slowly rotating the bottle on its side until the acetone has completely evaporated. Prepare a fresh batch of coated bottles for each experiment to avoid degradation of the insecticide.
-
-
Incorrect insecticide concentration: Calculation errors or improper dilution can lead to incorrect dosing.
-
Troubleshooting: Double-check all calculations for preparing the stock and working solutions of this compound. Use calibrated pipettes for accurate measurements.
-
-
Variation in pest susceptibility: The age, nutritional status, and sex of the test insects can influence their susceptibility.
-
Troubleshooting: Use a standardized population of pests (e.g., same age, sex, and reared under controlled conditions) for all assays.
-
-
Environmental fluctuations: Temperature and humidity can affect insect metabolic rates and insecticide efficacy.
-
Troubleshooting: Conduct all bioassays in a controlled environment with stable temperature and humidity.
-
Issue 2: Synergist assays with Piperonyl Butoxide (PBO) or S,S,S-tributyl phosphorotrithioate (DEF) show no significant increase in mortality in a suspected resistant population.
Possible Cause & Solution
-
Resistance mechanism is not primarily metabolic: The resistance in the pest population may be due to other mechanisms like target-site insensitivity (kdr mutations).[1]
-
Troubleshooting: Proceed with molecular assays to screen for known kdr mutations in the voltage-gated sodium channel gene.
-
-
Synergist concentration is too low or too high: Sub-optimal concentrations of the synergist may not effectively inhibit the detoxification enzymes, while excessively high concentrations could be toxic to the insects.
-
Troubleshooting: Perform a dose-response experiment for the synergist alone to determine the maximum sublethal concentration that causes no mortality. Use this concentration in subsequent synergist assays.[2]
-
-
Novel metabolic pathway: The pest may be utilizing a detoxification pathway that is not inhibited by PBO or DEF.
Issue 3: Failure to amplify the voltage-gated sodium channel (VGSC) gene for kdr mutation analysis.
Possible Cause & Solution
-
Poor DNA quality: Degraded or impure DNA can inhibit PCR amplification.
-
Troubleshooting: Use a standardized DNA extraction protocol and assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) or gel electrophoresis before proceeding with PCR.
-
-
Primer-template mismatch: Genetic variation in the pest population may lead to mismatches between the primers and the target DNA sequence.
-
Troubleshooting: Design new primers based on conserved regions of the VGSC gene from closely related species. If possible, sequence the VGSC gene from your target pest to design species-specific primers.
-
-
PCR inhibitors: Substances carried over from the DNA extraction process can inhibit the PCR reaction.
-
Troubleshooting: Include a positive control in your PCR run to ensure the reaction components are working. If the positive control fails, consider using a commercial PCR inhibitor removal kit or re-precipitating the DNA.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: The two primary mechanisms of resistance to this compound, a pyrethroid insecticide, are:
-
Metabolic Resistance: This is the most common mechanism and involves the detoxification of this compound by enzymes before it can reach its target site.[1] The main enzyme families involved are Cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and Glutathione S-transferases (GSTs).[4] These enzymes metabolize the insecticide into more water-soluble and less toxic compounds that can be easily excreted.
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the protein that the insecticide targets. For this compound, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[5] Specific point mutations, commonly known as knockdown resistance (kdr) mutations, alter the structure of the sodium channel, reducing the binding affinity of this compound and rendering it less effective.[5][6]
Q2: How can I determine if metabolic resistance is present in my pest population?
A2: Synergist bioassays are a common method to investigate metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes. By comparing the mortality of a pest population to an insecticide with and without a synergist, you can infer the role of that enzyme family in resistance.
-
Piperonyl butoxide (PBO): Inhibits P450s.[1]
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.[1] A significant increase in mortality when the insecticide is combined with a synergist suggests that the corresponding enzyme family is involved in resistance.[1][3]
Q3: What are kdr mutations and how can I detect them?
A3: Knockdown resistance (kdr) mutations are specific point mutations in the gene encoding the voltage-gated sodium channel, the target site for pyrethroid insecticides like this compound.[5][6] These mutations reduce the sensitivity of the sodium channel to the insecticide.[7] Common kdr mutations include the L1014F substitution.[6]
Kdr mutations can be detected using various molecular techniques, including:
-
Polymerase Chain Reaction (PCR): Allele-specific PCR (AS-PCR) can be used to specifically amplify the resistant or susceptible alleles.[8]
-
DNA Sequencing: Direct sequencing of the relevant region of the VGSC gene provides definitive confirmation of the presence and type of mutation.[9]
-
High-Resolution Melt (HRM) analysis and TaqMan assays: These are high-throughput methods for genotyping kdr alleles.[10]
Q4: Can insects develop resistance through mechanisms other than metabolic and target-site resistance?
A4: Yes, other less common mechanisms include:
-
Cuticular Resistance: Thickening of the insect's cuticle can slow down the penetration of the insecticide, allowing more time for detoxification enzymes to act.[11][12]
-
Behavioral Resistance: Pests may develop behaviors to avoid contact with the insecticide.[13]
-
Alterations in the GABA-gated chloride channel: While the primary target for pyrethroids is the VGSC, some studies suggest that alterations in the GABA-gated chloride channel can also contribute to resistance to certain insecticides.[14][15][16]
Quantitative Data Summary
Table 1: Examples of this compound and Pyrethroid Resistance Ratios in Target Pests
| Pest Species | Insecticide | Resistance Ratio (RR) | Reference |
| Lygus lineolaris (Tarnished Plant Bug) | This compound | Up to 14.37-fold | [17] |
| Rhopalosiphum padi (Bird cherry-oat aphid) | This compound | 1033.036-fold | [18] |
| Culex quinquefasciatus (Southern house mosquito) | Deltamethrin | 1,449-fold | [19] |
| Anopheles stephensi | Deltamethrin | 60-fold | [19] |
Table 2: Examples of Increased Detoxification Enzyme Activity in Pyrethroid-Resistant Pests
| Pest Species | Enzyme Family | Fold-Increase in Activity/Metabolism | Reference |
| Lygus lineolaris | Esterase | ~1.92-fold | [17] |
| Lygus lineolaris | Glutathione S-transferase (GST) | ~1.43-fold | [17] |
| Lygus lineolaris | Cytochrome P450 (P450) | ~1.44-fold | [17] |
| Tetranychus urticae (Two-spotted spider mite) | Esterase (this compound hydrolysis) | 7.2-fold | [20] |
| Anopheles albimanus | Esterase | 4 to 7-fold | [21] |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for this compound Susceptibility
Objective: To determine the susceptibility of a pest population to this compound.
Materials:
-
Glass bottles (250 ml) with caps
-
Technical grade this compound
-
Acetone (analytical grade)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Aspirator
-
Test insects (20-25 adults per bottle)
-
Control bottles (coated with acetone only)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare serial dilutions to achieve the desired final concentrations for coating the bottles.
-
Pipette 1 ml of the this compound solution (or acetone for control bottles) into each bottle.
-
Cap the bottles and vortex to ensure the inner surface is coated.
-
Remove the caps and place the bottles on their side in a fume hood. Roll the bottles frequently until the acetone has completely evaporated, leaving a thin film of this compound.
-
Introduce 20-25 insects into each bottle using an aspirator.
-
Lay the bottles on their side and record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Calculate the mortality rate for each concentration and time point.
Protocol 2: Synergist Assay to Investigate Metabolic Resistance
Objective: To determine the role of P450s and esterases in this compound resistance.
Materials:
-
Materials for CDC bottle bioassay
-
Piperonyl butoxide (PBO)
-
S,S,S-tributyl phosphorotrithioate (DEF)
-
Test insects from both a resistant and a susceptible strain
Procedure:
-
Determine the maximum sublethal concentration of PBO and DEF for the test insects by exposing them to a range of synergist concentrations alone.
-
Prepare two sets of this compound-coated bottles as described in Protocol 1.
-
Pre-expose one set of insects to the maximum sublethal concentration of the synergist (e.g., by treating a surface they are confined on or through topical application) for a specified period (e.g., 1 hour).
-
Introduce the pre-exposed insects into the this compound-coated bottles.
-
Introduce the non-pre-exposed insects into the other set of this compound-coated bottles.
-
Conduct the bioassay as described in Protocol 1.
-
Calculate and compare the mortality rates between the synergized and non-synergized groups. A significant increase in mortality in the synergized group indicates the involvement of the inhibited enzyme family in resistance.
Protocol 3: Allele-Specific PCR (AS-PCR) for kdr Mutation Detection
Objective: To detect the presence of a specific kdr mutation (e.g., L1014F) in individual insects.
Materials:
-
Individual insect samples
-
DNA extraction kit
-
PCR tubes and reagents (Taq polymerase, dNTPs, buffer)
-
Four primers: two outer primers (forward and reverse) that flank the mutation site, and two inner, allele-specific primers (one for the susceptible allele and one for the resistant allele).
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Extract genomic DNA from individual insects.
-
Set up two PCR reactions for each individual.
-
Reaction 1: Outer forward primer + Susceptible allele-specific reverse primer.
-
Reaction 2: Outer forward primer + Resistant allele-specific reverse primer.
-
Alternatively, a multiplex PCR with all four primers can be designed where the product sizes differentiate the alleles.
-
-
Perform PCR using an appropriate thermal cycling program.
-
Analyze the PCR products by gel electrophoresis.
-
A band in Reaction 1 only indicates a homozygous susceptible individual.
-
A band in Reaction 2 only indicates a homozygous resistant individual.
-
Bands in both reactions indicate a heterozygous individual.
-
Visualizations
Caption: Overview of this compound action and resistance mechanisms in target pests.
Caption: Troubleshooting workflow for characterizing this compound resistance.
Caption: Generalized signaling pathway for metabolic resistance induction.
References
- 1. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic resistance to pyrethroids with possible involvement of non-coding ribonucleic acids in Anopheles funestus, the major malaria vector in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular analysis of knock down resistance (kdr) mutation and distribution of kdr genotypes in a wild population of Culex quinquefasciatus from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular analysis of knockdown resistance (kdr) mutations in the voltage-gated sodium channel gene of Aedes aegypti populations from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential regulation of cytochrome P450 genes associated with biosynthesis and detoxification in this compound-resistant populations of navel orangewom (Amyelois transitella) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound resistance in Dalbulus maidis (Hemiptera: Cicadellidae): inheritance, cross‐resistance, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 14. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug Lygus lineolaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization and fitness cost of this compound resistance in Rhopalosiphum padi (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. Esterase-mediated this compound resistance in a multiresistant strain of the two-spotted spider mite, Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceasia.org [scienceasia.org]
optimizing dose-response curves in bifenthrin neurotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response experiments on bifenthrin neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound neurotoxicity?
A1: this compound primarily acts on voltage-gated sodium channels in neurons.[1][2] It prolongs the opening of these channels, leading to membrane depolarization and hyperexcitability of the nervous system, which can result in tremors and convulsions.[3][4][5] this compound is generally classified as a Type I pyrethroid but has shown some characteristics of Type II pyrethroids as well.[3][4]
Q2: What are the typical neurotoxic effects observed with this compound exposure?
A2: Common neurotoxic effects include tremors, convulsions, decreased motor activity, and changes in grip strength.[6][7] In developmental neurotoxicity studies, effects on acoustic startle response and increased grooming have been observed in offspring.[3][6] At the cellular level, this compound can induce oxidative stress, leading to lipid peroxidation and alterations in antioxidant enzyme activities.[8][9][10][11] It has also been shown to inhibit neurite outgrowth in developing neurons.[12]
Q3: How do I select an appropriate dose range for my this compound experiment?
A3: Dose selection is critical and depends on the experimental model. For in vivo studies in rats, doses have ranged from 3.5 to 7 mg/kg body weight for sub-chronic studies.[8][10] Acute neurotoxicity studies have used a wider range, with No-Observed-Adverse-Effect Levels (NOAELs) around 3.6 - 50 ppm in dietary studies.[6] For in vitro studies using primary microglial cells, concentrations have ranged from 0.1 to 100 μM, with significant cytotoxicity observed at higher concentrations.[13] It is recommended to perform a pilot study with a wide range of doses to determine the optimal range for your specific experimental conditions.
Q4: What are common solvents for this compound and how can they affect my results?
A4: Corn oil is a commonly used vehicle for in vivo oral gavage studies.[8][14] For in vitro experiments, dimethyl sulfoxide (DMSO) is often used to dissolve this compound. It is crucial to keep the final concentration of the solvent low (typically <0.1%) to avoid solvent-induced toxicity. The volume of the dosing vehicle can also influence the observed neurotoxicity, with smaller volumes potentially leading to more potent effects.[14] Always include a vehicle control group in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell plating density. | Ensure a homogenous cell suspension and use a consistent technique for plating. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |
| No dose-response observed | This compound concentration is too low. | Increase the concentration range based on literature values or a pilot study. |
| Exposure time is too short. | Increase the duration of this compound exposure. | |
| The endpoint measured is not sensitive to this compound. | Consider alternative endpoints such as electrophysiology, oxidative stress markers, or neurite outgrowth assays.[1][8][12] | |
| All cells/animals die, even at the lowest dose | This compound concentration is too high. | Perform a serial dilution to test a much lower range of concentrations. |
| Solvent toxicity. | Ensure the final solvent concentration is non-toxic to your cells or animals. Run a solvent-only control. | |
| Unexpected U-shaped or biphasic dose-response curve | Off-target effects at high concentrations. | This can be a real biological effect. Investigate potential secondary mechanisms of action. |
| Cytotoxicity at high concentrations masking a specific neurotoxic effect. | Use a lower, non-cytotoxic range of concentrations to study the specific neurotoxic endpoint. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed neuronal cells (e.g., primary microglia, PC12) in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.[13]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Data Presentation: Example Dose-Response Data for Cell Viability
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 5 | 89.7 ± 5.5 |
| 10 | 75.4 ± 7.3 |
| 50 | 42.1 ± 6.9 |
| 100 | 15.8 ± 4.2 |
Visualizations
Caption: this compound's primary neurotoxic signaling pathway.
References
- 1. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fao.org [fao.org]
- 7. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced neurotoxicity in rats: involvement of oxidative stress - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 10. fluoridealert.org [fluoridealert.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound inhibits neurite outgrowth in differentiating PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory and cytotoxic effects of this compound in primary microglia and organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of dosing volume on the neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Risk Assessment Models for Bifenthrin Bioaccumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining risk assessment models for bifenthrin bioaccumulation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical measurement and modeling of this compound bioaccumulation.
Analytical Troubleshooting
Question 1: I am experiencing low recovery of this compound from fatty tissue samples. What are the likely causes and how can I improve my extraction efficiency?
Answer:
Low recovery of the lipophilic insecticide this compound from fatty tissues is a common challenge due to its sequestration in the lipid matrix. Several factors can contribute to this issue.
Potential Causes:
-
Inadequate solvent polarity: The extraction solvent may not be optimal for partitioning this compound from the lipid-rich matrix.
-
Insufficient homogenization: Incomplete disruption of the tissue matrix can prevent the solvent from accessing all the this compound residues.
-
Matrix effects: Co-extracted lipids and other matrix components can interfere with the analytical measurement, leading to artificially low readings.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Use a combination of polar and non-polar solvents to enhance extraction from fatty matrices. A common starting point is a mixture of acetonitrile and hexane.
-
Consider a multi-step extraction, starting with a more polar solvent to remove some lipids, followed by a less polar solvent to extract the this compound.
-
-
Enhance Homogenization:
-
Ensure thorough homogenization of the tissue sample. Using a high-speed homogenizer or bead beater can be more effective than manual methods.
-
For very fatty samples, consider a freeze-fracture step before homogenization to improve cell lysis.
-
-
Implement Lipid Removal/Cleanup:
-
Freezing/Centrifugation: After initial extraction with a solvent like acetonitrile, cooling the extract to a low temperature (e.g., -20°C) can cause lipids to precipitate. Subsequent centrifugation can then separate the lipids from the supernatant containing the analyte.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges designed for lipid cleanup, such as those containing graphitized carbon black (GCB) or a combination of primary secondary amine (PSA) and C18 sorbents.
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where cleanup sorbents are added directly to the sample extract.
-
Question 2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound in soil and sediment samples. How can I mitigate this?
Answer:
Matrix effects are a major challenge in LC-MS/MS analysis of complex environmental samples like soil and sediment. These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source.
Mitigation Strategies:
-
Optimize Sample Preparation:
-
QuEChERS Method: This has become a popular and effective method for reducing matrix effects in soil and sediment analysis.[1] The cleanup step using d-SPE with sorbents like PSA, C18, and GCB is crucial.
-
Solvent Selection: The choice of extraction solvent can influence the amount of co-extracted matrix components. Acetonitrile is often preferred due to its ability to precipitate proteins and its miscibility with water.
-
Dilution: A simple and often effective approach is to dilute the final extract. This reduces the concentration of interfering matrix components, although it may also lower the analyte concentration, potentially impacting detection limits.
-
-
Chromatographic Separation:
-
Improve Resolution: Optimize your HPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase.
-
Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer source.
-
-
Mass Spectrometry and Calibration:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1] This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will behave almost identically to the native analyte during extraction, cleanup, and ionization.
-
Question 3: My GC-ECD analysis of this compound shows peak tailing and poor peak shape. What could be the cause and how do I fix it?
Answer:
Peak tailing in gas chromatography is often indicative of active sites in the GC system that interact with the analyte. For a compound like this compound, this can lead to inaccurate quantification.
Potential Causes and Solutions:
-
Contaminated or Active Inlet Liner:
-
Solution: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one. Ensure that any glass wool used in the liner is also deactivated.
-
-
Column Contamination or Degradation:
-
Solution: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation:
-
Solution: Ensure the column is installed correctly in both the injector and the detector, with the appropriate insertion distances as specified by the instrument manufacturer. Poor connections can create dead volumes and lead to peak distortion.
-
-
Leaks in the System:
-
Solution: Perform a leak check of the entire GC system, including the septum, ferrules, and gas lines. Leaks can affect carrier gas flow and lead to poor chromatography.
-
-
Inappropriate Injection Temperature:
-
Solution: If the injector temperature is too low, this compound may not volatilize efficiently, leading to band broadening and tailing. Conversely, if it is too high, thermal degradation could occur. Optimize the injector temperature for this compound.
-
Modeling Troubleshooting
Question 4: My one-compartment bioaccumulation model for this compound in fish is not fitting the experimental data well, particularly during the depuration phase. What are the potential reasons and how can I improve the model?
Answer:
A poor fit of a simple bioaccumulation model to experimental data, especially during depuration, suggests that the model's assumptions may not fully capture the toxicokinetics of this compound in the organism.
Potential Issues and Refinements:
-
Multi-Compartment Kinetics:
-
Problem: this compound may distribute into different tissues at different rates and be eliminated from them at different rates. A single compartment model assumes the entire organism acts as a single, homogenous unit.
-
Solution: Consider developing a multi-compartment model (e.g., a two-compartment model) that distinguishes between a central compartment (e.g., blood and well-perfused tissues) and a peripheral compartment (e.g., adipose tissue where this compound is likely to accumulate). This can often better describe the slower, terminal elimination phase observed in experimental data.[2]
-
-
Biotransformation:
-
Problem: The model assumes that the decrease in this compound concentration is solely due to elimination of the parent compound. However, this compound can be metabolized to other compounds.[3]
-
Solution: Incorporate a biotransformation rate constant into your model. This will account for the metabolic clearance of this compound, providing a more accurate representation of its fate within the organism. If data on the metabolites are available, you can also model their formation and elimination.
-
-
Variable Exposure:
-
Problem: The model assumes a constant exposure concentration, which may not be the case in the experimental setup, especially in static or semi-static systems where the this compound concentration in the water may decrease over time.
-
Solution: Measure the exposure concentration at regular intervals throughout the experiment and use a time-varying exposure function in your model.
-
-
Growth Dilution:
-
Problem: If the organism is growing during the experiment, the concentration of this compound can decrease due to the increase in biomass, even without elimination.
-
Solution: If significant growth is observed, incorporate a growth rate constant into your model to account for this dilution effect.
-
Question 5: I am having difficulty parameterizing my this compound bioaccumulation model due to high variability in the experimental data for uptake and elimination rate constants. How should I handle this?
Answer:
High variability in experimentally derived kinetic parameters is a common challenge in toxicology. Several statistical and modeling approaches can be employed to address this.
Strategies for Handling Data Variability:
-
Data Pooling and Meta-Analysis:
-
If you have data from multiple studies, consider a meta-analytical approach to derive more robust estimates of the kinetic parameters. This involves weighting each study based on its sample size and variance.
-
-
Non-Linear Mixed Effects (NLME) Modeling:
-
NLME models are well-suited for analyzing data with high inter-individual variability. They allow you to estimate both fixed effects (the average parameter values for the population) and random effects (the variability of the parameters among individuals).
-
-
Bayesian Modeling Framework:
-
A Bayesian approach allows you to incorporate prior knowledge about the parameters into the model. It also provides a natural way to quantify uncertainty in the parameter estimates through posterior probability distributions.
-
-
Sensitivity and Uncertainty Analysis:
-
Conduct a sensitivity analysis to identify which model parameters have the most significant impact on the model output. This can help focus experimental efforts on reducing uncertainty in the most critical parameters.
-
Perform an uncertainty analysis (e.g., using Monte Carlo simulations) to propagate the uncertainty in the input parameters to the model predictions. This will provide a range of possible outcomes rather than a single point estimate, which is a more realistic representation of the system.
-
Question 6: How do I validate my this compound bioaccumulation model, especially if I have limited experimental data?
Answer:
Model validation is a critical step to ensure the reliability of your predictions. Even with limited data, several validation techniques can be applied.
Validation Approaches:
-
Internal Validation:
-
Data Splitting: If you have a sufficiently large dataset, you can split it into a training set (used to build the model) and a validation set (used to test the model's predictive performance).
-
Cross-Validation: Techniques like k-fold cross-validation involve repeatedly splitting the data into training and validation sets to get a more robust estimate of the model's predictive accuracy.
-
-
External Validation:
-
Comparison with Independent Data: The most rigorous form of validation is to test the model against an independent dataset that was not used in the model development process. This could be data from a different study or a different laboratory.
-
-
Qualitative and Mechanistic Validation:
-
Plausibility of Parameter Values: Compare the estimated model parameters (e.g., uptake and elimination rates) with values reported in the literature for similar compounds or species to ensure they are biologically plausible.
-
Model Behavior: Test whether the model behaves as expected under different scenarios (e.g., does the predicted bioaccumulation increase with increasing exposure concentration?).
-
-
Goodness-of-Fit Statistics:
-
Use statistical metrics to assess how well the model predictions match the observed data. Common metrics include the coefficient of determination (R²), the root mean square error (RMSE), and visual inspection of plots of predicted versus observed values.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in environmental and biological samples?
A1: The most common analytical methods for this compound quantification are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]
-
Gas Chromatography (GC): Often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). GC-ECD is highly sensitive to the halogenated structure of this compound.[4] GC-MS provides higher selectivity and confirmation of the analyte's identity.
-
High-Performance Liquid Chromatography (HPLC): Typically coupled with a tandem mass spectrometer (LC-MS/MS). This technique is highly sensitive and selective and is particularly useful for complex matrices where extensive cleanup may not be feasible.
Q2: What is the QuEChERS method and why is it recommended for this compound analysis in complex matrices?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has become widely adopted for pesticide residue analysis. It involves a two-step process:
-
Extraction: The sample is homogenized and extracted with a solvent (usually acetonitrile) and salts are added to induce phase separation.
-
Cleanup: A portion of the extract is then cleaned up using dispersive solid-phase extraction (d-SPE), where sorbents are added to remove interfering matrix components. QuEChERS is recommended for this compound analysis in complex matrices like soil, sediment, and food because it is effective at removing a wide range of interferences, leading to cleaner extracts and more reliable analytical results.[1]
Q3: What are the key parameters in a typical this compound bioaccumulation model?
A3: A typical bioaccumulation model for this compound will include the following key parameters:
-
Uptake rate constant (k₁): The rate at which this compound is taken up by the organism from the surrounding environment (e.g., water, sediment, or food).
-
Elimination rate constant (k₂): The rate at which this compound is eliminated from the organism.
-
Biotransformation rate constant (k_m): The rate at which this compound is metabolized to other compounds within the organism.
-
Growth rate constant (k_g): The rate of growth of the organism, which can lead to a decrease in concentration due to biomass dilution.
-
Bioconcentration Factor (BCF): The ratio of the concentration of this compound in an organism to the concentration in the surrounding water at steady state.
-
Bioaccumulation Factor (BAF): The ratio of the concentration of this compound in an organism to the concentration in the surrounding environment (including water, sediment, and food) at steady state.
-
Biomagnification Factor (BMF): The ratio of the concentration of this compound in a predator to the concentration in its prey.
Q4: Why is it important to consider this compound's metabolites in risk assessment?
A4: Considering the metabolites of this compound is crucial for a comprehensive risk assessment for several reasons:
-
Toxicity of Metabolites: Some metabolites of this compound may also be toxic, potentially contributing to the overall adverse effects observed.
-
Persistence: Metabolites may have different environmental persistence and bioaccumulation potential compared to the parent compound.
-
Accurate Modeling: Ignoring biotransformation can lead to inaccurate predictions of this compound's persistence in an organism and, consequently, an underestimation of the long-term risk.
Q5: How does the high hydrophobicity of this compound influence its bioaccumulation?
A5: this compound's high hydrophobicity (high octanol-water partition coefficient, log Kow) is a key factor driving its bioaccumulation.[3]
-
Partitioning into Lipids: Hydrophobic compounds like this compound have a strong affinity for lipids and will readily partition from water into the fatty tissues of organisms.
-
Slower Elimination: Once sequestered in fatty tissues, this compound is eliminated more slowly from the body, leading to higher bioaccumulation potential.
-
Food Chain Transfer: The high hydrophobicity also facilitates the transfer of this compound through the food chain, as it accumulates in the tissues of prey organisms and is then consumed by predators.
Data Summary Tables
Table 1: Analytical Method Parameters for this compound Analysis
| Parameter | GC-ECD | GC-MS | LC-MS/MS |
| Principle | Gas Chromatography with Electron Capture Detection | Gas Chromatography with Mass Spectrometry | Liquid Chromatography with Tandem Mass Spectrometry |
| Selectivity | Moderate | High | Very High |
| Sensitivity | High | Moderate to High | Very High |
| Common Matrices | Water, Soil, Sediment, Biota | Water, Soil, Sediment, Biota | Complex matrices (e.g., fatty tissues, food) |
| Typical LOQ | 0.01 - 0.05 mg/kg[4] | 0.01 - 0.05 mg/kg | < 0.01 mg/kg |
| Confirmation | Retention time | Mass spectrum | Precursor/product ion transitions |
Table 2: Key Physicochemical and Toxicokinetic Properties of this compound
| Property | Value | Significance for Bioaccumulation Modeling |
| Log Kow | > 6.0[5] | High hydrophobicity indicates a strong potential for partitioning into fatty tissues and bioaccumulation. |
| Water Solubility | Very low | Low water solubility contributes to its partitioning into organic matter in sediment and biota. |
| Oral Absorption | 40-60% in rats[2] | An important parameter for modeling dietary uptake. |
| Dermal Absorption | < 10% in rats[2] | Indicates that dermal exposure may be a less significant route of uptake compared to oral exposure. |
| Elimination Half-life | Varies by tissue and dose; prolonged in adipose tissue[2] | Longer half-life in fatty tissues suggests multi-compartment kinetics may be necessary for accurate modeling. |
| Metabolism | Primarily via hydrolysis and oxidation[2] | Biotransformation is a significant clearance pathway that should be included in bioaccumulation models. |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Key components of a this compound bioaccumulation model.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps | Semantic Scholar [semanticscholar.org]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal exposures to this compound impact stress responses and behavior of juvenile Chinook salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
best practices for preparation and storage of bifenthrin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of bifenthrin stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
Q1: My this compound powder is not dissolving. What should I do?
A1: this compound is practically insoluble in water.[1][2] Ensure you are using an appropriate organic solvent. This compound exhibits good solubility in solvents such as acetone, chloroform, dichloromethane, diethyl ether, methylene chloride, and toluene.[3][4][5] It is only slightly soluble in heptane and methanol.[3][4][5] If you are using a recommended solvent and still experience issues, gentle warming and sonication can aid dissolution. Always ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
Q2: I see precipitation in my stock solution after storage. Why is this happening and how can I fix it?
A2: Precipitation upon storage, especially at low temperatures, can occur if the solution is supersaturated or if the storage temperature significantly decreases the solubility of this compound in your chosen solvent. To resolve this, you can try gently warming the solution and vortexing or sonicating until the precipitate redissolves. To prevent this, consider preparing a slightly less concentrated stock solution or storing it at a recommended, stable temperature. For long-term storage, ensure the container is sealed tightly to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
Q3: What are the optimal storage conditions for a this compound stock solution to ensure its stability?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] When stored under these conditions, it is crucial to protect the solution from light.[6] this compound is stable under normal storage conditions and is only slowly hydrolyzed in water under neutral, acidic, and basic pH conditions.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use my this compound stock solution that has been stored for over a year?
A4: It is not recommended to use stock solutions that have been stored beyond the recommended periods (-20°C for one month, -80°C for six months).[6] While technical grade this compound is stable for up to two years at 25°C and 50°C, this applies to the solid form.[7] The stability of the compound in solution can be affected by the solvent and storage conditions. For reliable and reproducible experimental results, it is always best to prepare fresh stock solutions.
Q5: How do I prepare a working solution from my stock solution for in vitro experiments?
A5: To prepare a working solution, you will need to dilute your high-concentration stock solution to the final desired concentration using your cell culture medium or appropriate buffer. It is important to note that this compound is practically insoluble in aqueous solutions. Therefore, when diluting the stock solution, ensure rapid and thorough mixing to prevent precipitation. It is often recommended that the final concentration of the organic solvent (from the stock solution) in the aqueous working solution be kept to a minimum (typically less than 0.1%) to avoid solvent-induced toxicity in your experimental system. Prepare working solutions fresh for each experiment.
Quantitative Data Summary
The following table summarizes the solubility and stability data for this compound.
| Parameter | Solvents/Conditions | Value | References |
| Solubility | Water | <1 µg/L (20°C) | [4] |
| Acetone | Soluble | [4][5] | |
| Chloroform | Soluble | [4][5] | |
| Dichloromethane | Soluble | [4] | |
| Diethyl Ether | Soluble | [4][5] | |
| Toluene | Soluble | [4][5] | |
| Heptane | Slightly Soluble | [4][5] | |
| Methanol | Slightly Soluble | [4][5] | |
| Stock Solution Stability | -20°C (Protected from light) | Up to 1 month | [6] |
| -80°C (Protected from light) | Up to 6 months | [6] | |
| Chemical Stability | pH 5-9 (21°C) | Stable for 21 days | [7] |
| Natural Daylight | DT50 255 days | [7] |
Experimental Protocols
Detailed Methodology for Preparation of a this compound Stock Solution (10 mM in Acetone)
Materials:
-
This compound (solid, high purity)
-
Acetone (anhydrous, analytical grade)
-
Analytical balance
-
Spatula
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials or cryovials for storage
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 422.88 g/mol .
-
To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 422.88 g/mol = 0.042288 g
-
Therefore, you will need to weigh approximately 42.3 mg of this compound.
-
-
-
Weigh the this compound:
-
Using an analytical balance, carefully weigh out the calculated mass of this compound onto weighing paper.
-
Transfer the powder into a clean, dry 10 mL volumetric flask.
-
-
Dissolve the this compound:
-
Add a small volume of acetone (e.g., 5-7 mL) to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound.
-
If necessary, use a vortex mixer or sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Bring to final volume:
-
Once the this compound is completely dissolved, carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenize the solution:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials to protect it from light.
-
Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
References
- 1. fao.org [fao.org]
- 2. Determination of this compound (CAS: 82657-04-3) in the laboratory - Analytice [analytice.com]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. hardyhenryservices.com [hardyhenryservices.com]
- 5. This compound CAS#: 82657-04-3 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Ligand-Binding Assays for Bifenthrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of ligand-binding assays for bifenthrin.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound ligand-binding assays, offering potential causes and solutions to ensure accurate and reliable results.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Blocking: Non-specific binding sites on the microplate are not adequately blocked. 2. Antibody Concentration Too High: Excessive primary or secondary antibody concentration leads to non-specific binding. 3. Inadequate Washing: Insufficient removal of unbound reagents. 4. Substrate Solution Issues: Contamination or prolonged incubation of the substrate. | 1. Optimize blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) and incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] 2. Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies.[1] 3. Increase the number of wash cycles and ensure complete removal of wash buffer after each step.[1][2] 4. Use freshly prepared substrate solution and adhere to the recommended incubation time. |
| Low or No Signal | 1. Reagent Omission or Error: A key reagent was omitted or prepared incorrectly. 2. Inactive Antibody or Conjugate: Improper storage or handling has led to loss of activity. 3. Insufficient Incubation Times: Incubation periods are too short for effective binding. 4. Inhibitory Substances in Sample: The sample matrix contains components that interfere with the assay. | 1. Carefully review the protocol and ensure all reagents are added in the correct order and at the correct concentrations.[1] 2. Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. 3. Optimize incubation times for each step of the assay.[3] 4. Perform sample dilution or use a matrix-matched calibration curve to mitigate matrix effects.[4] |
| Poor Reproducibility (High CV%) | 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting technique. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between assays. 3. Edge Effects: Evaporation from wells at the edge of the plate. 4. Inconsistent Washing: Variation in washing technique between wells. | 1. Ensure pipettes are properly calibrated and use consistent pipetting techniques. Using multichannel or automated pipetting systems can improve precision.[1][2] 2. Use a temperature-controlled incubator and allow all reagents to reach room temperature before use. 3. Avoid using the outer wells of the plate or ensure the plate is properly sealed during incubations to minimize evaporation.[5] 4. Utilize an automated plate washer for consistent washing across all wells.[2] |
| False Positives (Cross-Reactivity) | 1. Antibody Cross-Reactivity: The antibody binds to structurally similar compounds, such as other pyrethroids or this compound metabolites. 2. Matrix Interference: Components in the sample matrix mimic the analyte or interfere with antibody binding. | 1. Select a highly specific monoclonal antibody. An anti-bifenthrin monoclonal antibody (3D1) has been reported to have negative cross-reactivity with other pyrethroids. It is crucial to test for cross-reactivity with this compound metabolites. 2. Implement sample clean-up procedures to remove interfering substances. Diluting the sample can also reduce matrix effects. |
Frequently Asked Questions (FAQs)
Q1: How can I reduce matrix effects when analyzing this compound in complex samples?
A1: Matrix effects, which can cause signal suppression or enhancement, are a common challenge. To mitigate these effects, consider the following strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any matrix-induced signal changes.[4]
-
Sample Preparation: Employ sample clean-up techniques like solid-phase extraction (SPE) to remove interfering components before the assay.
Q2: What type of ELISA is most suitable for a small molecule like this compound?
A2: A competitive ELISA (also known as an inhibition ELISA) is the most common and suitable format for detecting small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.[6][7]
Q3: How do I determine the specificity of my anti-bifenthrin antibody?
A3: To determine the specificity, you need to assess the cross-reactivity of the antibody with structurally related compounds. This involves testing the response of the assay to other pyrethroids and, importantly, to the major metabolites of this compound. The cross-reactivity is typically calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100[8]
A low percentage indicates high specificity.
Q4: What are the key parameters to optimize in a competitive ELISA for this compound?
A4: The following parameters are critical for optimization:
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Coating Antigen Concentration: The concentration of the this compound-protein conjugate used to coat the microplate.
-
Antibody Dilution: The dilution of the primary anti-bifenthrin antibody.
-
Incubation Times and Temperatures: For each step, including coating, blocking, antibody binding, and substrate development.[1]
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Buffer Composition: The pH and ionic strength of coating, blocking, and washing buffers can influence binding interactions.[9][10]
A checkerboard titration is a common method for co-optimizing the coating antigen and antibody concentrations.
Quantitative Data Summary
The following table summarizes key performance data for a reported this compound immunoassay.
| Assay Type | Antibody | IC50 | Limit of Detection (LOD) | Cross-Reactivity | Reference |
| Indirect Competitive ELISA (icELISA) | Monoclonal (3D1) | 59 ng/mL | 15 ng/mL | Negative with other pyrethroids | [11] |
| Gold Nanoparticle-based Immunochromatographic Strip (GNP-ICS) | Monoclonal (3D1) | - | 50 ng/mL (visual) | Negative with other pyrethroids | [11] |
Experimental Protocols
Detailed Methodology: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA to quantify this compound. Optimization of concentrations, incubation times, and temperatures is essential for achieving the best results.
Materials:
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High-binding 96-well microplate
-
This compound standard
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Anti-bifenthrin primary antibody (e.g., monoclonal antibody)
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This compound-protein conjugate (for coating)
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Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
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Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
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Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Cover the plate and incubate overnight at 4°C.[12]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.[12]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[6]
-
-
Competition Reaction:
-
While the plate is blocking, prepare serial dilutions of the this compound standard and the samples.
-
In a separate dilution plate, add 50 µL of each standard or sample to respective wells.
-
Add 50 µL of the diluted anti-bifenthrin primary antibody to each well.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody to bind to the free this compound.[6]
-
-
Incubation on Coated Plate:
-
Wash the blocked microplate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[13]
-
-
Substrate Development:
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[12]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[12]
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations. A four-parameter logistic fit is typically used for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. product.atagenix.com [product.atagenix.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an enzyme-linked immunosorbent assay for the pyrethroid cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme-linked immunosorbent assay for the pyrethroid deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Improving the Cost-Effectiveness of Bifenthrin Residue Monitoring Programs
Welcome to the technical support center for bifenthrin residue monitoring. This resource provides researchers, scientists, and drug development professionals with practical guidance to enhance the efficiency and cost-effectiveness of their analytical work. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this compound residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective method for this compound residue analysis?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized for its cost-effectiveness in pesticide residue analysis, including this compound.[1] It simplifies the extraction process, reduces solvent consumption, and often minimizes the need for extensive cleanup steps, making it a faster and cheaper option compared to traditional methods.[1] For certain matrices, a modified QuEChERS protocol without a cleanup step can be a promising option to further reduce costs.[1]
Q2: How can I reduce solvent usage in my this compound analysis workflow?
A2: Adopting the QuEChERS method is a primary way to reduce solvent usage.[1] This method uses smaller volumes of solvents like acetonitrile for extraction compared to traditional liquid-liquid extraction techniques.[1][2] Optimizing the cleanup procedure, for instance by using dispersive solid-phase extraction (d-SPE) as in the QuEChERS protocol, also contributes to lower solvent consumption.
Q3: Is it possible to analyze this compound residues without expensive equipment like a mass spectrometer?
A3: Yes, Gas Chromatography with an Electron Capture Detector (GC-ECD) is a widely used and more affordable alternative to GC-MS for quantifying this compound residues.[1][3] The ECD is highly sensitive to halogenated compounds like this compound. While GC-MS or GC-MS/MS offers higher selectivity and confirmation, GC-ECD provides sufficient sensitivity and accuracy for many monitoring programs, especially when coupled with effective sample cleanup to minimize interferences.[1][4]
Q4: What are typical Limit of Quantification (LOQ) values I should aim for in my analysis?
A4: Typical LOQs for this compound residue analysis in various commodities generally fall within the range of 0.01 to 0.05 mg/kg (or ppm).[3] For example, validated methods have achieved LOQs of 0.01 µg/g in soil, 2 µg/kg in grapes, and 0.01 mg/kg in okra and barley grain.[1][2][4] The specific LOQ will depend on the matrix, the analytical instrument used, and the regulatory limits you need to meet.[3][5]
Troubleshooting Guide
Q5: I am experiencing low recovery of this compound from my samples. What are the common causes and solutions?
A5: Low recovery can stem from several factors during sample preparation and analysis.
-
Inefficient Extraction: Ensure the solvent choice is appropriate for the matrix. A common effective mixture is methanol-acetone (1:1).[6] The extraction time and technique are also critical; ensure vigorous shaking or stirring for a sufficient duration (e.g., 30 minutes).[6]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to signal suppression in techniques like LC-MS/MS.[7] An effective cleanup step is crucial. For complex matrices, cleanup with florisil or a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents can remove interferences.[6][7]
-
Analyte Degradation: this compound is relatively stable, but improper storage of samples (e.g., at room temperature for extended periods) can lead to degradation. Samples should be stored frozen. Residues are generally stable for at least 18 months when stored at ≤ -18 °C.[4]
-
Improper pH: The pH of the extraction solvent can influence recovery. The QuEChERS method often involves buffering to maintain an optimal pH.
Q6: My chromatograms show many interfering peaks. How can I get a cleaner analysis?
A6: Interfering peaks are usually due to co-extracted matrix components.
-
Optimize the Cleanup Step: This is the most critical step for removing interferences. Traditional methods use column chromatography with adsorbents like Florisil.[8] The QuEChERS method utilizes d-SPE with sorbents like PSA to remove fatty acids and sugars, C18 to remove nonpolar interferences, and GCB to remove pigments and sterols.[7]
-
Use a More Selective Detector: If you are using a less selective detector like ECD, switching to a mass spectrometer (GC-MS or LC-MS/MS) will provide significantly better selectivity and reduce the impact of interfering peaks.[2][4]
-
Adjust Chromatographic Conditions: Modifying the temperature program in GC or the mobile phase gradient in LC can help separate the this compound peak from interfering peaks.
Q7: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
A7: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[7]
-
Improve Sample Cleanup: As mentioned, a robust cleanup procedure using sorbents like PSA or GCB is essential for leafy vegetables and other complex matrices.[7]
-
Use Matrix-Matched Calibration: This is a highly effective strategy. Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[1][2] This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Dilute the Sample Extract: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the ionization of the analyte. However, this may compromise the LOQ.
Data Presentation: Method Comparison
To aid in selecting an appropriate and cost-effective analytical strategy, the following table summarizes key performance parameters of different validated methods for this compound analysis.
| Parameter | QuEChERS with GC-ECD[1] | QuEChERS with LC-MS/MS[2] | Solvent Extraction with GC/MS[6] |
| Matrix | Agricultural Soil | Grapes & Grape Leaves | Fermented Wheat |
| Instrumentation Cost | Lower | Higher | Higher |
| Solvent/Reagent Cost | Low | Low | Moderate |
| Throughput/Speed | High | High | Lower |
| LOQ | 0.01 µg/g | Grapes: 2 µg/kgLeaves: 20 µg/kg | Not Specified |
| Recovery (%) | 81.71 - 119.03% | 93.5 - 98.8% | 79 - 83% |
| Precision (%RSD) | 5.28 - 18.26% | 5.5 - 7.4% | 2.2 - 7.4% |
| Key Advantage | Excellent cost-effectiveness, speed | High sensitivity and selectivity | Good recovery for specific matrix |
Experimental Protocols
Protocol: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from a validated method for analyzing this compound residues in agricultural soil, noted for its simplicity, speed, and cost-effectiveness.[1]
1. Extraction
- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
2. Analysis (Directly from Extract)
- Note: This modified protocol skips the d-SPE cleanup step to reduce cost and time. This is suitable for matrices where interferences are minimal.
- Take an aliquot of the supernatant (the upper acetonitrile layer).
- If necessary, filter the extract through a 0.22 µm syringe filter.
- Inject 1 µL of the final extract into the GC-ECD system for analysis.
3. GC-ECD Conditions
- Column: DB-5 capillary column (or equivalent).
- Injector Temperature: 250°C.
- Detector Temperature: 300°C.
- Oven Program: Start at 150°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
- Carrier Gas: Nitrogen.
4. Validation Parameters
- Linearity: Establish a calibration curve using matrix-matched standards at concentrations ranging from 0.01 to 1.0 ppm.[1]
- Recovery: Fortify blank soil samples at three different concentration levels (e.g., 0.05, 0.25, and 0.5 µg/g) and analyze them to determine the percentage recovery.[1]
- Precision: Calculate the relative standard deviation (%RSD) from replicate analyses of fortified samples.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows in a typical this compound residue monitoring program.
Caption: General workflow for this compound residue analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatography Residue Analysis of this compound in Pears Treated with 2% Wettable Powder - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Modified QuEChERS Methods for Bifenthrin Analysis in Diverse Soil Types: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in complex matrices like soil is paramount. This guide provides a comprehensive comparison of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the analysis of bifenthrin, a widely used pyrethroid insecticide, in various soil types. This document summarizes quantitative performance data, details experimental protocols, and offers visual workflows to aid in method selection and implementation.
Executive Summary
The QuEChERS methodology has become a cornerstone for pesticide residue analysis due to its simplicity, speed, and low solvent consumption. However, the diverse nature of soil matrices necessitates modifications to the standard protocol to achieve optimal analyte recovery and minimize matrix effects. This guide focuses on the validation of two distinct modified QuEChERS approaches for this compound analysis: a method without a dispersive solid-phase extraction (d-SPE) cleanup step, validated across four different soil types, and a method incorporating a d-SPE cleanup stage.
The presented data demonstrates that modified QuEChERS methods can achieve excellent performance for this compound analysis in soils with varying compositions, including sandy loam, sandy, medium black calcareous, heavy black, and clay loam soils. Key performance indicators such as recovery, precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ) are presented to facilitate a direct comparison.
Performance Comparison of Modified QuEChERS Methods
The efficacy of a chosen analytical method is determined by its ability to consistently and accurately measure the target analyte. The following tables summarize the validation data for two modified QuEChERS methods for this compound in a range of soil types.
Table 1: Method Performance without d-SPE Cleanup
This method, adapted from Meena et al. (2022), utilizes a single extraction step with acetonitrile followed by salting out. The absence of a cleanup step offers a faster and more cost-effective workflow.[1]
| Soil Type | Spiking Levels (µg/g) | Average Recovery (%) | RSD (%) | LOQ (µg/g) | Linearity (R²) |
| Sandy Loam | 0.01, 0.05, 0.1 | 86.75 - 119.03 | 9.56 - 15.58 | 0.01 | ≥ 0.99 |
| Sandy | 0.01, 0.05, 0.1 | 96.27 - 118.30 | 5.28 - 6.30 | 0.01 | ≥ 0.99 |
| Medium Black Calcareous | 0.01, 0.05, 0.1 | 82.00 - 96.67 | 6.93 - 15.91 | 0.01 | ≥ 0.99 |
| Heavy Black Soil | 0.01, 0.05, 0.1 | 81.71 - 98.32 | 6.31 - 18.26 | 0.01 | ≥ 0.99 |
Table 2: Method Performance with d-SPE Cleanup
This method incorporates a d-SPE cleanup step using Primary Secondary Amine (PSA) and C18 sorbents to remove interfering matrix components. Data for this method is compiled from a UCT technical note.
| Soil Type | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Linearity (R²) |
| Unspecified Soil | 50 | 94.9 | 12.9 | Not Reported | Not Reported | > 0.99 |
| Sandy Loam | 0.1, 0.5, 5 | 93.3 - 97.7 | 4.3 - 6.8 | 0.03 | 0.1 | Not Reported |
| Sandy Clay Loam | 0.102, 0.51, 5.1 | 92 - 99 | 4.4 - 7.6 | Not Reported | 0.102 | Not Reported |
Note: The data for Sandy Loam and Sandy Clay Loam in Table 2 is sourced from a U.S. Environmental Protection Agency (EPA) report. While it provides valuable validation data, the exact QuEChERS protocol is not fully detailed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are the step-by-step procedures for the two compared modified QuEChERS methods.
Method 1: Modified QuEChERS without d-SPE Cleanup
This protocol is based on the work of Meena et al. (2022).[1]
1. Sample Preparation:
-
Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 20 mL of acetonitrile to the centrifuge tube.
-
Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously by hand for 1 minute.
-
Centrifuge at 3500 rpm for 3 minutes.
3. Analysis:
-
The supernatant is ready for analysis by gas chromatography with an electron capture detector (GC-ECD).
Method 2: Modified QuEChERS with d-SPE Cleanup
This protocol is a general representation of a modified QuEChERS method with a cleanup step, as described in a UCT technical note.
1. Sample Preparation:
-
For moist soil (≥70% water content), weigh 10 g into a 50 mL centrifuge tube.
-
For air-dried soil, weigh 3 g into a 50 mL tube, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add citrate-buffered QuEChERS extraction salts.
-
Shake vigorously for at least 2 minutes.
-
Centrifuge at ≥3000 relative centrifugal force (rcf) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
4. Analysis:
-
The purified supernatant is ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflows
To visually represent the logical flow of each method, the following diagrams have been generated using the DOT language.
Caption: Workflow for Modified QuEChERS without d-SPE Cleanup.
Caption: Workflow for Modified QuEChERS with d-SPE Cleanup.
Discussion and Alternative Considerations
The choice between a QuEChERS method with or without a d-SPE cleanup step depends on several factors, including the complexity of the soil matrix, the desired level of sensitivity, and practical considerations such as time and cost.
The method without d-SPE is simpler and faster, making it suitable for high-throughput screening of less complex soil matrices.[1] However, for soils with high organic matter content or other complex interferences, a cleanup step is often necessary to reduce matrix effects and protect the analytical instrumentation.
The d-SPE cleanup step, typically employing sorbents like PSA and C18, effectively removes interfering substances such as fatty acids, organic acids, and other non-polar compounds. While this improves the cleanliness of the final extract, it can also lead to the loss of some analytes. Therefore, the choice of sorbent and the optimization of the cleanup procedure are critical to ensure adequate recovery of the target analyte. For highly pigmented soils, the use of graphitized carbon black (GCB) as a sorbent can be considered, although it may lead to the loss of planar pesticides.
For laboratories analyzing a wide variety of soil types, a flexible approach may be most effective. Initial analysis of a new soil type could be performed using the simpler method without d-SPE. If significant matrix effects are observed, a d-SPE cleanup step can be incorporated and optimized as needed.
References
A Comparative Analysis of the Toxicological Profiles of Bifenthrin, Deltamethrin, and Permethrin
This guide provides a detailed comparison of the toxicity of three commonly used synthetic pyrethroid insecticides: bifenthrin, deltamethrin, and permethrin. The information is intended for researchers, scientists, and professionals in drug development and toxicology. The guide synthesizes experimental data on their acute toxicity across various organisms and exposure routes, outlines the standardized protocols for these assessments, and illustrates their shared mechanism of action.
All three pyrethroids act as potent neurotoxicants in insects by targeting voltage-gated sodium channels.[1][2][3] However, their structural differences, such as the presence of an α-cyano group in deltamethrin, influence their potency, environmental persistence, and toxicological profiles.[4] this compound is noted for its stability in soil and resistance to UV degradation, leading to long residual activity in outdoor applications.[1][4] Deltamethrin is characterized by its high potency at low doses, while permethrin provides rapid knockdown against a broad spectrum of insects.[4]
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound, deltamethrin, and permethrin in various species. The data is presented as LD50 (median lethal dose) for oral and dermal exposure, LC50 (median lethal concentration) for inhalation and aquatic exposure, and EC50 (median effective concentration) for effects on aquatic invertebrates. Lower values indicate higher toxicity.
Table 1: Mammalian Toxicity
| Insecticide | Species | Exposure Route | LD50 Value (mg/kg bw) |
| This compound | Rat | Oral | 53 - 168[5] |
| Rat | Dermal | >2000[5] | |
| Deltamethrin | Rat | Oral | 135 - 5000 |
| Rat | Dermal | >2000 | |
| Permethrin | Rat | Oral | 430 - 4000 |
| Rat | Dermal | >4000 |
Table 2: Avian Toxicity
| Insecticide | Species | Exposure Route | LD50 Value (mg/kg bw) |
| This compound | Bobwhite Quail | Oral | 1800 |
| Mallard Duck | Oral | >2150 | |
| Deltamethrin | Mallard Duck | Oral | >4640 |
| Permethrin | Bobwhite Quail | Oral | >13500 |
Table 3: Aquatic Toxicity
| Insecticide | Species | Exposure Duration | LC50/EC50 Value (µg/L) |
| This compound | Rainbow Trout | 96 hours | 0.15 |
| Daphnia magna | 48 hours | 0.16 | |
| Deltamethrin | Rainbow Trout | 96 hours | 0.91 |
| Daphnia magna | 48 hours | 0.56 | |
| Permethrin | Rainbow Trout | 96 hours | 2.5 |
| Daphnia magna | 48 hours | 0.6 |
Table 4: Non-Target Insect Toxicity
| Insecticide | Species | Exposure Route | LD50 Value (µ g/bee ) |
| This compound | Honey Bee (Apis mellifera) | Contact | 0.0146 |
| Deltamethrin | Honey Bee (Apis mellifera) | Contact | 0.051 |
| Permethrin | Honey Bee (Apis mellifera) | Contact | 0.13 |
Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
This compound, deltamethrin, and permethrin share a common mechanism of action, targeting the voltage-gated sodium channels in the nervous systems of insects.[1][4] These channels are crucial for the propagation of nerve impulses. The pyrethroids bind to the sodium channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve discharges, hyperexcitation of the nervous system, subsequent paralysis, and ultimately, the death of the insect.[1][2] Deltamethrin, a Type II pyrethroid containing an α-cyano group, causes a more prolonged channel opening compared to Type I pyrethroids like this compound and permethrin.[4]
Caption: Mechanism of pyrethroid neurotoxicity.
Experimental Protocols
The toxicity data presented in this guide are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability. Below are summaries of key acute toxicity testing methodologies.
The diagram below illustrates a generalized workflow for conducting an acute toxicity study, such as the OECD Acute Toxic Class Method. The process begins with dose range finding, followed by the main study involving administration of the test substance to animal groups at defined dose levels, a period of observation for clinical signs of toxicity and mortality, and concluding with data analysis to determine toxicological endpoints like the LD50.
Caption: Generalized experimental workflow for acute toxicity studies.
This method is used to estimate the acute oral toxicity of a substance.[6][7]
-
Principle: A stepwise procedure is used where a group of animals (typically three female rats) is dosed at a defined level.[7][8] The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or terminating the study.[8]
-
Test Organism: Typically, young adult female rats are used.[6]
-
Administration: The substance is administered in a single dose by gavage. Animals are fasted before dosing.[7]
-
Dose Levels: Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[7]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[9]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortalities at specific dose levels, which can be correlated to an LD50 range.[6]
This guideline assesses the toxicity of a substance following a single dermal application.[10][11]
-
Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using defined doses.[12]
-
Test Organism: Adult rats (usually female) with healthy, intact skin are preferred.[11]
-
Preparation: Fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[11]
-
Administration: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13]
-
Dose Levels: A limit test is often conducted at 2000 mg/kg. If mortality occurs, a full study with multiple dose groups is performed.[12]
-
Observation Period: Animals are observed for 14 days for signs of skin irritation and systemic toxicity.[10]
-
Endpoint: The LD50 is determined, or it is established that the LD50 is above the limit dose.[10]
This test provides information on health hazards likely to arise from short-term exposure to a substance by inhalation.[14][15]
-
Principle: Animals are exposed to the test substance, generated as a gas, vapor, or aerosol, for a defined period (typically 4 hours).[14][16]
-
Test Organism: The preferred species is the rat.[15]
-
Administration: Exposure is conducted in dynamic inhalation chambers to ensure a stable and uniform concentration of the test atmosphere.[16]
-
Protocols: The guideline describes two protocols: a traditional LC50 test with at least three concentration groups and a control group, and a Concentration x Time (C x t) protocol which can also be used.[15][17]
-
Observation Period: Following exposure, animals are observed for at least 14 days.[14][15]
-
Endpoint: The LC50 (median lethal concentration) is calculated, along with observations of any non-lethal toxic effects.[16]
This test is designed to determine the median lethal concentration (LC50) of a substance to fish.[18][19][20]
-
Principle: Fish are exposed to the test substance, which is added to the water, for a 96-hour period.[18][21]
-
Test Organism: Common species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[18][22]
-
Test Design: At least five concentrations in a geometric series are used, along with a control group. At least seven fish are used per concentration.[20]
-
Conditions: The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.[18]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[18][19]
-
Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration estimated to be lethal to 50% of the test fish.[18]
This is a standard ecotoxicity test to assess the acute toxicity of substances to freshwater invertebrates.[23][24][25]
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[26][27]
-
Test Organism: Daphnia magna less than 24 hours old are typically used.[23]
-
Test Design: The test involves at least five concentrations with a minimum of 20 animals per concentration, divided into at least four replicates.[23][26]
-
Observations: Immobilisation (the inability to swim) is recorded at 24 and 48 hours and compared to controls.[24][26]
-
Endpoint: The main endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[24]
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[28][29]
-
Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over a period of 72 hours.[30][31]
-
Test Organism: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus are commonly used.[32]
-
Test Design: The test is performed with at least five concentrations and three replicates per concentration, plus a control group.[30][31]
-
Measurements: Algal growth is measured by cell counts or another biomass surrogate (e.g., spectrophotometry) at least every 24 hours.[32]
-
Endpoint: The test determines the EC50 for growth rate inhibition and yield reduction.[32]
References
- 1. pomais.com [pomais.com]
- 2. pomais.com [pomais.com]
- 3. pomais.com [pomais.com]
- 4. Pyrethroid Insecticides Compared: Permethrin, this compound, Deltamethrin [allpesticides.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. eurofins.com.au [eurofins.com.au]
- 22. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 24. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 25. oecd.org [oecd.org]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. eurofins.it [eurofins.it]
- 28. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 29. oecd.org [oecd.org]
- 30. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 31. oecd.org [oecd.org]
- 32. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
Bifenthrin's Dichotomous Dance: A Comparative Guide to its Mode of Action on Neuronal Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of bifenthrin with that of classic Type I and Type II pyrethroids. By examining their differential effects on voltage-gated sodium channels, we aim to elucidate the unique neurotoxic profile of this compound. This document synthesizes experimental data from various studies, presenting it in a comparative format to aid in research and development.
Introduction to Pyrethroid Classification and this compound's Unique Stance
Pyrethroid insecticides are synthetic derivatives of the natural insecticidal compounds, pyrethrins. They are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning syndromes they induce. This classification is primarily determined by the absence (Type I) or presence (Type II) of an α-cyano group at the benzylic position. This compound, a widely used pyrethroid, lacks this α-cyano moiety, structurally aligning it with Type I pyrethroids. However, its neurotoxicological profile presents a more complex picture, exhibiting characteristics of both Type I and Type II compounds, leading to its classification as a mixed Type I/II pyrethroid.[1][2]
The Primary Target: Voltage-Gated Sodium Channels
The principal site of action for all pyrethroids is the voltage-gated sodium channel (VGSC) on the axonal membranes of neurons.[3] These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the VGSC and modify its gating kinetics, leading to prolonged channel opening and disruption of normal nerve function.[3]
Classic Type I and Type II Modes of Action
Type I pyrethroids , such as permethrin , typically induce a moderate prolongation of the sodium current. This results in the development of repetitive firing of the neuron, leading to symptoms like tremors, hyperactivity, and ataxia (the "T-syndrome").[2]
Type II pyrethroids , exemplified by deltamethrin , cause a much more pronounced and prolonged opening of the sodium channel.[4] This leads to a persistent depolarization of the nerve membrane, resulting in a complete block of action potential propagation. The associated symptoms include choreoathetosis (writhing movements), profuse salivation, and clonic seizures (the "CS-syndrome").[2]
This compound: A Hybrid Mechanism
This compound's mode of action is a fascinating amalgamation of Type I and Type II characteristics. While it produces poisoning signs more akin to the Type I "T-syndrome," its electrophysiological effects on the sodium channel share similarities with both classes.[1][2]
Key features of this compound's action on voltage-gated sodium channels include:
-
Induction of a Pronounced Late Current: Similar to other pyrethroids, this compound causes a persistent inward sodium current that does not inactivate normally during membrane depolarization.[5]
-
Slowly-Decaying Tail Current: Upon repolarization of the neuronal membrane, this compound-modified channels deactivate slowly, resulting in a prolonged "tail current."[5] This effect is a hallmark of pyrethroid action.
-
Hyperpolarizing Shift in Channel Gating: this compound causes a concentration-dependent shift in the voltage-dependence of both activation and inactivation to more negative membrane potentials.[5] This means that the channels are more likely to open at the resting membrane potential and are more susceptible to inactivation.
-
Use-Dependent Modification: The potency of this compound is enhanced by repetitive stimulation of the neuron, indicating that it may bind preferentially to open or inactivated states of the sodium channel.[5]
While this compound's effects on the time constants of sodium channel activation and deactivation are more similar to Type I pyrethroids, its impact on inactivation kinetics is more aligned with Type II compounds.[1] This dual nature underscores its classification as a mixed-type pyrethroid.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative parameters describing the effects of this compound, permethrin (Type I), and deltamethrin (Type II) on voltage-gated sodium channels. It is important to note that the data are compiled from different studies using various experimental systems (e.g., different sodium channel isoforms, cell types, and recording temperatures), which may influence the absolute values. Therefore, this table should be used for comparative purposes with an understanding of these potential variabilities.
| Parameter | This compound | Permethrin (Type I) | Deltamethrin (Type II) | Experimental System |
| Effect on Peak Sodium Current | No significant effect on peak current.[5] | Reduction in peak current amplitude.[6] | Significant reduction in peak current amplitude.[7] | Cultured rat cortical neurons[5], Honeybee antennal lobe neurons[6], Human Nav1.7, 1.8, 1.9 channels[7] |
| Tail Current EC50 | Not explicitly determined in a comparable study. | ~0.40 µM | ~0.043 µM | Drosophila para VGSCs expressed in Xenopus oocytes |
| Sodium Channel Modification | 25.3% modification at 10 µM.[5] | 6-11% modification at 10 µM (use-dependent).[6] | Not directly comparable. | Cultured rat cortical neurons[5], Honeybee antennal lobe neurons[6] |
| Tail Current Decay | Slowly-decaying.[5] | Faster decaying than Type II.[6] | Very slowly decaying with two components.[8] | Cultured rat cortical neurons[5], Honeybee antennal lobe neurons[6], Cockroach sodium channels expressed in Xenopus oocytes[8] |
| Shift in V1/2 of Activation | Hyperpolarizing shift.[5] | Hyperpolarizing shift.[9] | Hyperpolarizing shift.[4] | Cultured rat cortical neurons[5], Mouse primary neurons[9], Squid giant axon[4] |
| Shift in V1/2 of Inactivation | Hyperpolarizing shift.[5] | No significant change.[9] | Enhanced slow inactivation.[10] | Cultured rat cortical neurons[5], Mouse primary neurons[9], Human Nav1.7, 1.8, 1.9 channels[10] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Pyrethroid Effects on Sodium Channels
This protocol provides a generalized methodology for assessing the effects of pyrethroids on voltage-gated sodium channels expressed in a heterologous system like Xenopus oocytes or in cultured neurons.
I. Cell Preparation:
-
For Xenopus Oocytes:
-
For Cultured Neurons:
-
Isolate primary neurons (e.g., from the cerebral cortex of neonatal rats) and plate them on coated coverslips.[5]
-
Maintain the neuronal cultures in an appropriate growth medium for a specified period to allow for maturation.
-
II. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Procedure:
-
Transfer a coverslip with cultured neurons or a prepared oocyte to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the patch pipette and establish a giga-ohm seal in the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the recovery of sodium channels from inactivation.
-
Apply voltage-clamp protocols to elicit and record sodium currents.
-
III. Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship:
-
From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Record the peak inward sodium current at each voltage step.
-
-
Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 500 ms prepulses to various potentials (e.g., from -120 mV to 0 mV in 10 mV increments).
-
Immediately following the prepulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) for 50 ms.
-
Measure the peak sodium current during the test pulse.
-
-
Tail Current Analysis:
-
Apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to activate the sodium channels.
-
Repolarize the membrane to a negative potential (e.g., -80 mV) and record the decaying tail current.
-
IV. Data Analysis:
-
Analyze the recorded currents using specialized software.
-
Fit the current traces to appropriate exponential functions to determine time constants of activation, inactivation, and deactivation (tail current decay).
-
Plot the normalized peak current as a function of the prepulse potential to determine the voltage-dependence of steady-state inactivation (V1/2).
-
Calculate the percentage of sodium channel modification by pyrethroids using the formula: % Modification = (Itail / (Vhold - Vrev)) / (Ipeak / (Vtest - Vrev)) * 100 where Itail is the peak tail current, Vhold is the holding potential during repolarization, Vrev is the reversal potential for sodium, Ipeak is the peak sodium current before drug application, and Vtest is the depolarizing test potential.[8]
Mandatory Visualizations
Caption: Pyrethroid interaction with the voltage-gated sodium channel.
Caption: Workflow for electrophysiological assessment of pyrethroids.
Conclusion
This compound occupies a unique position within the pyrethroid class of insecticides. While its chemical structure suggests a Type I classification, its mode of action on voltage-gated sodium channels reveals a more complex, mixed profile. It combines the tremor-inducing characteristics of Type I pyrethroids with some of the more potent channel-modifying properties of Type II compounds, particularly concerning the inactivation kinetics. This guide provides a comparative framework for understanding these nuances, offering researchers and drug development professionals a detailed overview of this compound's distinct neurotoxicological signature. A thorough understanding of these differential effects is crucial for the development of more selective and safer neuroactive compounds.
References
- 1. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of nerve membrane sodium channel activation by deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permethrin induces epileptic susceptibility via activation of Na+ channels and rise in glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifsc.usp.br [ifsc.usp.br]
A Comparative Toxicogenomic Analysis of Bifenthrin and Other Key Endocrine Disruptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicogenomic effects of bifenthrin, a type I pyrethroid insecticide, and other well-characterized endocrine-disrupting chemicals (EDCs). The objective is to present available data on their mechanisms of action, effects on gene expression, and impacts on key physiological pathways. This comparison aims to facilitate a deeper understanding of their relative risks and inform future research and drug development efforts.
Introduction to Endocrine Disruptors
Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. EDCs can exert their effects through various mechanisms, including mimicking or antagonizing hormone receptors, altering hormone signaling pathways, and modifying the synthesis or degradation of hormones.[1][2][3] This guide focuses on a comparative analysis of this compound and other prominent EDCs such as Bisphenol A (BPA), 17α-ethinylestradiol (EE2), and vinclozolin.
This compound: A Pyrethroid Endocrine Disruptor
This compound is a widely used pyrethroid insecticide that primarily acts on the nervous system of insects by prolonging the opening of sodium channels.[4] However, a growing body of evidence indicates that this compound also possesses endocrine-disrupting properties.[4][5] It has been shown to exhibit estrogenic activity, inducing the production of estrogen-responsive proteins like vitellogenin and choriogenin in fish.[4][6] Furthermore, this compound can interfere with steroidogenesis, the process of hormone synthesis.[7][8] Studies have demonstrated that this compound can inhibit the production of cortisol and aldosterone and disrupt the expression of genes involved in ovulation.[7][9]
Comparative Toxicogenomics
The following sections provide a comparative overview of the toxicogenomic effects of this compound and other selected EDCs. Due to the inherent difficulty in finding directly comparable quantitative data from single studies, this guide synthesizes information from various sources to highlight the known mechanisms and effects.
Table 1: Comparison of Mechanistic Endpoints for Selected Endocrine Disruptors
| Feature | This compound | Bisphenol A (BPA) | 17α-ethinylestradiol (EE2) | Vinclozolin |
| Primary Target | Sodium channels, Endocrine system | Estrogen receptors (ERα, ERβ), GPER[1] | Estrogen receptors (ERα, ERβ)[10] | Androgen receptor[11] |
| Receptor Interaction | Estrogenic activity reported[4][6] | Agonist for ERα and ERβ[12][13] | Potent agonist for ERα and ERβ[10] | Antagonist for the androgen receptor[11][14] |
| Effects on Steroidogenesis | Inhibits cortisol and aldosterone biosynthesis; disrupts ovulatory gene expression[7][8][9] | Can alter steroidogenic gene expression[15] | Potent effects on steroidogenic pathways[10] | Anti-androgenic effects disrupt steroid-regulated processes[11] |
| Key Toxicogenomic Findings | Alters expression of genes in dopaminergic, GnRH, and steroidogenesis pathways[5][7][9] | Alters expression of genes involved in metabolic pathways, cell cycle, and neurodevelopment[15][16] | Alters expression of genes related to xenobiotic metabolism, immune system, and protein folding[10] | Alters the transcriptome of the prostate and other reproductive tissues[11] |
| Transgenerational Effects | Data not readily available | Evidence for transgenerational effects on metabolism[15] | Effects on subsequent generations have been studied[17] | Induces transgenerational epigenetic changes and disease susceptibility[11][18][19] |
Note: This table provides a qualitative summary. Direct quantitative comparison is challenging due to variations in experimental models, doses, and endpoints across studies.
Experimental Protocols: A General Overview
The toxicogenomic evaluation of endocrine disruptors typically involves a combination of in vitro and in vivo assays.
1. Gene Expression Profiling (Transcriptomics):
-
Methodology: RNA sequencing (RNA-seq) or microarray analysis is used to quantify changes in the expression of thousands of genes in response to chemical exposure.[5][16][20] Tissues of interest (e.g., liver, gonads, brain) are collected from exposed organisms, and RNA is extracted. For RNA-seq, the RNA is converted to cDNA, sequenced, and the reads are mapped to a reference genome to determine gene expression levels. For microarrays, labeled cDNA is hybridized to a chip containing probes for known genes.
-
Data Analysis: Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated. Pathway analysis tools are then used to identify the biological pathways that are enriched with these differentially expressed genes.[21]
2. Steroidogenesis Assays:
-
Methodology: Cell lines such as the human adrenocortical carcinoma cell line (H295R) are often used.[7] These cells are exposed to the test chemical, and the production of steroid hormones (e.g., cortisol, aldosterone, estradiol, testosterone) in the culture medium is measured using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). The expression of key steroidogenic enzymes can also be measured by qPCR or western blotting.[7]
3. Receptor Binding and Activation Assays:
-
Methodology: These assays determine the ability of a chemical to bind to and activate a specific hormone receptor. This can be done using competitive binding assays with a radiolabeled ligand or through reporter gene assays (e.g., CALUX) where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone response element.[4] An increase in reporter gene activity indicates receptor activation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Endocrine disruptors can interfere with numerous signaling pathways. The diagram below illustrates a generalized model of endocrine disruption, highlighting key points of interference.
Caption: Generalized signaling pathway of endocrine disruption.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the toxicogenomic analysis of a potential endocrine disruptor.
Caption: A typical toxicogenomics experimental workflow.
Conclusion
The toxicogenomic profiles of this compound and other endocrine disruptors reveal complex and varied mechanisms of action. While this compound's primary mode of action is as a neurotoxicant, its endocrine-disrupting effects, particularly on steroidogenesis and estrogenic pathways, are significant.[4][5][7] In comparison, other EDCs like BPA, EE2, and vinclozolin have more well-defined primary endocrine targets.[10][11][12] The continued application of toxicogenomic approaches is crucial for elucidating the full spectrum of effects of these compounds, identifying sensitive biomarkers of exposure, and improving risk assessments to protect human and environmental health. Future research should focus on generating more directly comparable quantitative data to facilitate a more robust comparative analysis.
References
- 1. Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Histopathological Effects of this compound to the Brain of Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Technical Fact Sheet [npic.orst.edu]
- 7. Cis-bifenthrin inhibits cortisol and aldosterone biosynthesis in human adrenocortical H295R cells via cAMP signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disrupting effects of this compound on ovulatory gene expression and prostaglandin synthesis in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty years of transcriptomics, 17alpha-ethinylestradiol, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bisphenol A co-exposure effects: A key factor in understanding BPA’s complex mechanism and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene expression profiling of the androgen receptor antagonists flutamide and vinclozolin in zebrafish (Danio rerio) gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systems toxicogenomics of prenatal low-dose BPA exposure on liver metabolic pathways, gut microbiota, and metabolic health in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicogenomic and phenotypic analyses of bisphenol-A early-life exposure toxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multigenerational reproductive toxicology study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Analysis of Bifenthrin's Neurotoxic Effects in Vertebrates
A detailed guide for researchers, scientists, and drug development professionals on the neurotoxicological profile of the pyrethroid insecticide bifenthrin across various vertebrate species. This document provides a comparative summary of key experimental findings, detailed methodologies, and visual representations of the implicated signaling pathways.
This compound, a widely used synthetic pyrethroid insecticide, has been the subject of numerous toxicological studies due to its potential adverse effects on non-target organisms. Its primary mode of action involves the disruption of voltage-gated sodium channels in the nervous system, leading to neurotoxicity.[1] This guide provides a cross-species analysis of this compound's neurotoxic effects on vertebrates, with a focus on fish and rodents, to offer a comparative perspective for researchers in environmental toxicology and drug development.
Comparative Neurotoxic Endpoints
The neurotoxicity of this compound manifests through a range of observable and measurable effects, including behavioral abnormalities, alterations in neurotransmitter levels, and the induction of oxidative stress. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of these endpoints across different vertebrate species.
Behavioral Changes
This compound exposure has been shown to induce significant behavioral changes in both fish and rodents. These alterations are often dose-dependent and can range from hyperactivity to hypoactivity.
| Species | Exposure Concentration/Dose | Duration | Observed Behavioral Effect | Percentage Change | Reference |
| Delta Smelt (Hypomesus transpacificus) - Larvae | 10 ng/L | 96 hours | Increased movement (hyperactivity) | Statistically significant increase | [1] |
| Delta Smelt (Hypomesus transpacificus) - Larvae | 100 ng/L | 96 hours | Increased movement (hyperactivity) | Statistically significant increase | [1] |
| Zebrafish (Danio rerio) - Larvae | 1 and 10 ng/L (developmental exposure) | 5 days | Increased locomotor behavior at 19 dpf | Statistically significant increase | [2] |
| Zebrafish (Danio rerio) - Embryo/Larvae | 103.9 and 362.1 µg/L | <3 to 120 hpf | Altered tail-coiling and touch-evoked responses, changes in body contact, distance moved, and turn angle | Statistically significant effects | [3] |
| Rat (Rattus norvegicus) | 0-16 mg/kg (oral) | Single dose | Decreased motor activity | 20% to 70% dose-dependent decrease | [4][5] |
Neurotransmitter Level Alterations
This compound can disrupt the delicate balance of neurotransmitters in the brain, which is a key mechanism underlying its neurotoxic effects. Studies in rats have demonstrated significant changes in the levels of several important biogenic amines.
| Species | Brain Region | Exposure Dose | Duration | Neurotransmitter | Percentage Change | Reference |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | Epinephrine (EPN) | -20% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | Epinephrine (EPN) | -33% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | Dopamine (DA) | -23% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | Dopamine (DA) | -42% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | 3,4-dihydroxyphenylacetic acid (DOPAC) | -27% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | 3,4-dihydroxyphenylacetic acid (DOPAC) | -43% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | Serotonin (5-HT) | -10% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | Serotonin (5-HT) | -30% | [6] |
| Rat (Rattus norvegicus) | Corpus Striatum | 3.5 mg/kg | 30 days | Dopamine (DA) | -14% | [6] |
| Rat (Rattus norvegicus) | Corpus Striatum | 7 mg/kg | 30 days | Dopamine (DA) | -34% | [6] |
| Rat (Rattus norvegicus) | Hippocampus | 3.5 mg/kg | 30 days | Dopamine (DA) | -21% | [6] |
| Rat (Rattus norvegicus) | Hippocampus | 7 mg/kg | 30 days | Dopamine (DA) | -35% | [6] |
Oxidative Stress Markers
A growing body of evidence suggests that oxidative stress is a key contributor to this compound-induced neurotoxicity. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.
| Species | Tissue/Brain Region | Exposure Dose/Concentration | Duration | Oxidative Stress Marker | Percentage Change | Reference |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +10% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +23% | [6] |
| Rat (Rattus norvegicus) | Corpus Striatum | 3.5 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +19% | [6] |
| Rat (Rattus norvegicus) | Corpus Striatum | 7 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +26% | [6] |
| Rat (Rattus norvegicus) | Hippocampus | 3.5 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +23% | [6] |
| Rat (Rattus norvegicus) | Hippocampus | 7 mg/kg | 30 days | Thiobarbituric acid reactive substances (TBARS) - Lipid Peroxidation | +46% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 3.5 mg/kg | 30 days | Protein Carbonyl | +24% | [6] |
| Rat (Rattus norvegicus) | Frontal Cortex | 7 mg/kg | 30 days | Protein Carbonyl | +42% | [6] |
| Rat (Rattus norvegicus) | Corpus Striatum | 3.5 and 7 mg/kg | 30 days | Glutathione Peroxidase (GPx) Activity | -12% and -19% | [6] |
| Rat (Rattus norvegicus) | Hippocampus | 3.5 and 7 mg/kg | 30 days | Glutathione Peroxidase (GPx) Activity | -16% and -23% | [6] |
| Chinese Giant Salamander (Andrias davidianus) - Larvae | 0.04 and 4 µg/L | 1 week | Superoxide Dismutase (SOD) and Catalase (CAT) Activity | Significant decrease | [7] | |
| Chinese Giant Salamander (Andrias davidianus) - Larvae | 0.04 and 4 µg/L | 1 week | Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) | Significant increase | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.
Behavioral Assays in Fish
-
Photomotor Response Assay (for larval fish like Delta Smelt and Zebrafish):
-
Individual larvae are placed in separate wells of a multi-well plate.
-
The plate is placed in a light-controlled chamber equipped with an infrared camera.
-
Larvae are subjected to alternating periods of light and dark (e.g., 5 minutes light, 5 minutes dark).
-
Locomotor activity (distance moved, velocity) is recorded and analyzed using tracking software.
-
Data from this compound-exposed groups are compared to a control group.[1][2]
-
Behavioral Assays in Rodents
-
Open Field Test (for rats):
-
Individual rats are placed in the center of a square arena with the floor divided into smaller squares.
-
The animal is allowed to explore the arena for a set period (e.g., 5 minutes).
-
Behavioral parameters such as the number of squares crossed (locomotor activity) and rearing frequency are recorded.
-
The arena is cleaned between trials to eliminate olfactory cues.
-
Data from this compound-treated rats are compared to a control group.[8]
-
-
Rotarod Test (for rats):
-
Rats are trained to walk on a rotating rod at a constant or accelerating speed.
-
After this compound administration, the latency to fall from the rod is measured.
-
Multiple trials are conducted for each animal.
-
A decrease in the latency to fall indicates impaired motor coordination.[8]
-
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Quantification:
-
Brain tissue samples (e.g., frontal cortex, hippocampus) are dissected and homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is filtered and injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., electrochemical or mass spectrometry).
-
Neurotransmitters and their metabolites are separated based on their physicochemical properties and quantified by comparing their peak areas to those of known standards.[6]
-
Oxidative Stress Assessment
-
Lipid Peroxidation Assay (TBARS):
-
Brain tissue homogenate is mixed with a solution of thiobarbituric acid (TBA).
-
The mixture is heated to allow the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA to form a colored complex.
-
The absorbance of the complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct.[6]
-
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): The activity is measured based on its ability to inhibit the autoxidation of pyrogallol, which is monitored spectrophotometrically.[9]
-
Catalase (CAT): The activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2) at a specific wavelength.[9]
-
Glutathione Peroxidase (GPx): The activity is assayed by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+, which is monitored as a decrease in absorbance.[6]
-
Signaling Pathways Implicated in this compound Neurotoxicity
This compound's neurotoxic effects are not solely dependent on its direct interaction with sodium channels. Emerging research indicates the involvement of complex intracellular signaling pathways, particularly the mTOR and NF-κB pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation has been linked to various neurological disorders. Studies in fish have shown that this compound exposure can alter the expression of genes within this pathway.
Caption: this compound-induced disruption of mTOR signaling.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Activation of this pathway by this compound can lead to neuroinflammation and oxidative stress.
Caption: NF-κB mediated neuroinflammation by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the neurotoxic effects of this compound in a vertebrate model.
Caption: General workflow for this compound neurotoxicity studies.
References
- 1. This compound exposure causes hyperactivity in early larval stages of an endangered fish species at concentrations that occur during their hatching season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects of this compound exposure on neurobehavior and neurodevelopment in a zebrafish embryo/larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of tissue concentrations of the pyrethroid this compound with neurotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diagnostic biomarker models for health outcomes associated with bifenthrin exposure. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate biomarker strategies. The information presented is based on current scientific literature and includes detailed experimental methodologies and comparative data to support informed decision-making in research and clinical settings.
Introduction to this compound Toxicity and the Need for Validated Biomarkers
This compound is a synthetic pyrethroid insecticide widely used in agricultural and residential settings.[1] Its primary mode of action involves the disruption of voltage-gated sodium channels in the nervous system, leading to neurotoxicity.[2][3][4] Emerging evidence also points to this compound-induced oxidative stress, neuroinflammation, and potential endocrine-disrupting effects as key contributors to its overall toxicity profile.[5][6][7][8][9][10][11] Given the widespread human exposure and the potential for adverse health outcomes, there is a critical need for validated diagnostic biomarker models to accurately assess exposure and predict health risks.
This guide explores various biomarker models, categorized by the primary health outcome they address: exposure, neurotoxicity, and oxidative stress. We will delve into the individual biomarkers within each model, their analytical validation, and provide a comparative analysis to aid in the selection of the most suitable model for specific research or diagnostic purposes.
Biomarker Models for Assessing this compound Exposure
Accurate assessment of this compound exposure is the foundational step in understanding its potential health effects. Biomarkers of exposure are typically the parent compound or its metabolites measured in biological matrices such as urine or blood.[12][13][14]
Model 1: this compound-Specific Metabolite Analysis
This model focuses on the direct measurement of metabolites unique to this compound, providing a high degree of specificity for exposure assessment.
-
Key Biomarker: 2-methyl-3-phenylbenzoic acid (MPA)
-
Biological Matrix: Urine
-
Advantages: High specificity to this compound exposure.
-
Limitations: May not capture the complete picture of pyrethroid exposure if other pyrethroids are also present.
Model 2: General Pyrethroid Metabolite Analysis
This model utilizes a common metabolite shared by several pyrethroids, offering a broader screen for pyrethroid exposure.
-
Key Biomarker: 3-phenoxybenzoic acid (3-PBA)
-
Biological Matrix: Urine
-
Advantages: Useful for assessing cumulative exposure to multiple pyrethroids.
-
Limitations: Non-specific to this compound, making it difficult to attribute health effects to a single agent.[12]
Comparison of Analytical Methods for Exposure Biomarkers
The validation of these exposure biomarker models relies on robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the sensitive and specific quantification of pesticide metabolites.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Throughput |
| GC-MS | Separates volatile compounds based on their physicochemical properties, followed by mass-based detection. | Low ng/mL range | Low ng/mL range | Typically >80% | Moderate |
| LC-MS/MS | Separates compounds based on their polarity, followed by tandem mass spectrometry for high selectivity. | Sub ng/mL to low ng/mL range | Sub ng/mL to low ng/mL range | Typically >85% | High |
| HPLC-UV | Separates compounds based on polarity, with detection by UV absorbance. | Higher ng/mL range | Higher ng/mL range | Variable | High |
Experimental Protocol: Quantification of this compound Metabolites in Urine by LC-MS/MS
This protocol outlines a typical workflow for the analysis of MPA and 3-PBA in human urine.
-
Sample Preparation:
-
An internal standard is added to a urine sample.
-
Enzymatic hydrolysis is performed to deconjugate the metabolites.
-
Solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the metabolites in the urine sample is determined by comparing their peak areas to the calibration curve.
-
Experimental workflow for metabolite analysis.
Biomarker Models for this compound-Induced Neurotoxicity
The primary health concern associated with this compound exposure is neurotoxicity. Biomarker models for neurotoxicity aim to detect early signs of nervous system dysfunction.
Model 3: Cholinesterase Inhibition Model
While more commonly associated with organophosphate and carbamate pesticides, some studies have investigated cholinesterase inhibition as a potential biomarker for pyrethroid exposure.
-
Key Biomarker: Acetylcholinesterase (AChE) activity
-
Biological Matrix: Red blood cells or plasma
-
Advantages: Well-established assay.
-
Limitations: The link between this compound and significant AChE inhibition is not as strong as with other pesticide classes, potentially leading to low sensitivity.[13]
Model 4: Neurobehavioral Assessment Model
This model involves a battery of tests to assess various domains of neurological function, providing a holistic view of neurotoxicity.
-
Key Biomarkers: Performance on tests of motor function, coordination, learning, and memory.
-
Advantages: Directly measures functional neurological outcomes.
-
Limitations: Can be time-consuming and may be influenced by confounding factors. Requires standardized protocols for reliable results.[3][7][9][15]
Comparison of Neurotoxicity Biomarker Models
| Model | Type of Biomarker | Specificity for this compound | Sensitivity | Throughput |
| Cholinesterase Inhibition | Enzymatic activity | Low | Low to Moderate | High |
| Neurobehavioral Assessment | Functional outcome | Moderate | High | Low |
Experimental Protocol: Neurobehavioral Assessment Battery
A comprehensive neurobehavioral assessment should include tests covering different neurological domains.
-
Motor Function:
-
Grip Strength: Measures muscle strength.
-
Rotarod Test: Assesses motor coordination and balance.
-
-
Sensory Function:
-
Hot Plate Test: Evaluates thermal sensitivity.
-
-
Cognitive Function:
-
Morris Water Maze: Tests spatial learning and memory.
-
Passive Avoidance Test: Assesses learning and memory.
-
Components of a neurobehavioral assessment.
Biomarker Models for this compound-Induced Oxidative Stress
A growing body of evidence indicates that this compound induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[10][14][16][17]
Model 5: Direct Markers of Oxidative Damage
This model measures the byproducts of oxidative damage to lipids, proteins, and DNA.
-
Key Biomarkers:
-
Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) for lipid peroxidation.
-
Protein carbonyls for protein oxidation.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.
-
-
Biological Matrix: Plasma, serum, urine, or tissue homogenates.
-
Advantages: Directly reflects cellular damage.
-
Limitations: Can be influenced by other lifestyle and environmental factors.
Model 6: Antioxidant Defense System Markers
This model assesses the status of the body's antioxidant defense mechanisms.
-
Key Biomarkers:
-
Enzymatic: Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).
-
Non-enzymatic: Reduced glutathione (GSH).
-
-
Biological Matrix: Red blood cells, plasma, or tissue homogenates.
-
Advantages: Provides insight into the capacity to counteract oxidative stress.
-
Limitations: Changes in antioxidant levels can be adaptive responses and may not always correlate with pathology.
Comparison of Oxidative Stress Biomarker Models
| Model | Type of Biomarker | Specificity for this compound | Sensitivity | Throughput |
| Direct Markers of Damage | Damage byproducts | Low | Moderate to High | Moderate |
| Antioxidant Defense | Enzyme activity/level | Low | Moderate | High |
Experimental Protocol: Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method to measure lipid peroxidation.
-
Sample Preparation: A plasma or tissue homogenate sample is mixed with an acidic reagent.
-
Incubation: The mixture is heated to allow for the reaction between MDA and thiobarbituric acid (TBA).
-
Measurement: The resulting pink-colored product is measured spectrophotometrically or fluorometrically.
-
Quantification: The MDA concentration is determined using a standard curve.
References
- 1. Multigene Biomarkers of Pyrethroid Exposure: Exploratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of multiple methods for measuring pyrethroid and pyrethrum insecticide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Occupational exposure to pesticides and neurobehavioral outcomes. Impact of different original and recalled exposure measures on the associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of pyrethroids and their metabolites in human plasma using liquid chromatography tandem mass spectrometry [agris.fao.org]
- 7. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. This compound insecticide promotes oxidative stress and increases inflammatory mediators in human neuroblastoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrethroid this compound induces oxidative stress, neuroinflammation, and neuronal damage, associated with cognitive and memory impairment in murine hippocampus | Faculty of Veterinary Medicine [b.aun.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on oxidative stress parameters in the liver, kidneys, and lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of oxidative stress in enantiomer-specific, this compound-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HKU Scholars Hub: this compound induced toxicity in Ctenopharyngodon idella at an acute concentration: A multi-biomarkers based study [hub.hku.hk]
A Comparative Analysis of the Biological Activity of Bifenthrin Enantiomers
An objective guide for researchers, scientists, and drug development professionals on the differential effects of bifenthrin enantiomers, supported by experimental data.
This compound, a synthetic pyrethroid insecticide, is widely used in agriculture and for public health pest control. As a chiral molecule, this compound exists as two enantiomers: 1R-cis-bifenthrin and 1S-cis-bifenthrin.[1] While commercial this compound is often a racemic mixture, research has revealed significant differences in the biological activity of its individual enantiomers. This guide provides a comparative analysis of the insecticidal efficacy, non-target toxicity, and environmental impact of this compound enantiomers, supported by quantitative data and detailed experimental protocols.
Executive Summary of Enantioselective Activity
There is a clear enantioselective difference in the biological activity of this compound enantiomers. The 1R-cis-bifenthrin enantiomer is significantly more potent as an insecticide against target pests.[2][3] Conversely, the 1S-cis-bifenthrin enantiomer exhibits higher toxicity to a range of non-target organisms, including mammals and aquatic life.[1][2][4] This reversal in activity underscores the importance of evaluating chiral pesticides at the enantiomer level for a comprehensive risk assessment and for the development of more environmentally friendly formulations.
Insecticidal Activity: A Tale of Two Enantiomers
The primary mode of action for this compound is the disruption of the nervous system by interfering with sodium channel gating.[5] This leads to paralysis and death in susceptible insects.[6][7] Experimental data demonstrates that the 1R-cis-bifenthrin enantiomer is predominantly responsible for this insecticidal activity.
Table 1: Comparative Insecticidal Activity of this compound Enantiomers against Pieris rapae L.
| Enantiomer | LC50 (mg/L) | Relative Potency |
| 1R-cis-bifenthrin | - | ~300 times more active |
| 1S-cis-bifenthrin | - | - |
Data sourced from studies on the target pest Pieris rapae L.[2][3]
The dramatic difference in potency, with 1R-cis-bifenthrin being approximately 300 times more active than its 1S counterpart, highlights the stereospecificity of the target site interaction.[2][3]
Toxicity to Non-Target Organisms
While 1R-cis-bifenthrin is the more effective insecticide, 1S-cis-bifenthrin generally displays greater toxicity to non-target organisms, a critical consideration for environmental and human health risk assessment.
Aquatic Toxicity
This compound is known to be highly toxic to aquatic organisms.[4][8] Studies on individual enantiomers reveal that this toxicity is also enantioselective.
Table 2: Comparative Aquatic Toxicity of this compound Enantiomers
| Organism | Enantiomer | LC50 (µg/L) | Exposure Time |
| Daphnia pulex | (-)-bifenthrin | 2.1 | 12 hr |
| (+)-bifenthrin | 28.9 | 12 hr | |
| Cyprinus carpio (Carp) | (-)-bifenthrin | 0.99 | 96 hr |
| (+)-bifenthrin | 2.08 | 96 hr | |
| Tilapia spp. | (-)-bifenthrin | 0.19 | 96 hr |
| (+)-bifenthrin | 0.80 | 96 hr |
Data from toxicity tests using separated enantiomers. Note: The specific rotation [α]D is used to denote the enantiomers in this study, with (-)-bifenthrin and (+)-bifenthrin corresponding to the separated enantiomers.[4][9]
The data clearly indicates that the (-)-bifenthrin enantiomer is significantly more toxic to daphnia and fish than the (+)-bifenthrin enantiomer.[4][9]
Human Cell Line Toxicity
In vitro studies on human cell lines have also demonstrated the enantioselective toxicity of this compound. The 1S-cis-bifenthrin enantiomer has been shown to be more cytotoxic than the 1R-cis-bifenthrin enantiomer.
Table 3: Comparative Cytotoxicity of this compound Enantiomers on Human Amnion Epithelial (FL) Cells
| Enantiomer | Effect | Observation |
| 1S-cis-bifenthrin | Cell Proliferation | More toxic effects than 1R-cis-BF at concentrations > 7.5 mg/L |
| Intracellular ROS | Dose-dependent accumulation | |
| DNA Damage (Comet Assay) | More cells with damaged DNA compared to 1R-cis-BF | |
| 1R-cis-bifenthrin | Cell Proliferation | Less toxic |
| DNA Damage (Comet Assay) | Fewer cells with damaged DNA |
Based on studies evaluating cytotoxicity and genotoxicity in human amnion epithelial (FL) cell lines.[3]
These findings suggest that the 1S-cis enantiomer contributes more significantly to the potential adverse effects on human health.[1][2] In fact, it is estimated that 1S-cis-bifenthrin is 3-4 times more toxic to humans than 1R-cis-bifenthrin.[1]
Endocrine Disruption Potential
Research has also pointed to the endocrine-disrupting potential of this compound enantiomers, with 1S-cis-bifenthrin showing greater estrogenic activity.
Table 4: Comparative Endocrine Disrupting Effects of this compound Enantiomers
| Assay | Enantiomer | Result |
| Human Breast Carcinoma (MCF-7) Cell Proliferation | 1R-cis-bifenthrin | Relative Proliferative Effect: 20.9% |
| 1S-cis-bifenthrin | Relative Proliferative Effect: 74.2% | |
| Vitellogenin Induction in Japanese medaka (Oryzias latipes) | 1R-cis-bifenthrin | Average Vitellogenin: 12.45 ng/mg |
| 1S-cis-bifenthrin | Average Vitellogenin: 1532 ng/mg |
Data from in vitro and in vivo assays assessing estrogenic potential.[5]
The significantly higher relative proliferative effect and vitellogenin induction by 1S-cis-bifenthrin indicate a greater potential for endocrine disruption compared to the 1R-cis enantiomer.[5]
Environmental Fate and Degradation
This compound is characterized by its low water solubility and high affinity for soil particles, leading to a long residual half-life in soil, ranging from 7 days to 8 months depending on soil type.[1][6] While specific studies on the enantioselective degradation of this compound are less common, the overall environmental persistence of the compound is a key factor in its risk profile. The half-life of this compound in soil can be influenced by factors such as biodegradation, hydrolysis, and photolysis, with reported half-lives of 12 days, 13.5 days, and 121.5 days for these processes, respectively.[10][11]
Experimental Protocols
Enantiomer Separation
High-Performance Liquid Chromatography (HPLC): A common method for separating this compound enantiomers involves HPLC with a chiral stationary phase column.
-
Column: Sumichiral OA-2500-I chiral column.
-
Mobile Phase: A solvent system of n-hexane, isopropanol, and ethanol in a ratio of 99.8/0.06/0.14.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector.
-
Outcome: Successful separation of (-)-bifenthrin and (+)-bifenthrin enantiomers within 20 minutes.[4]
Aquatic Toxicity Testing
Static Renewal Bioassay: Toxicity tests on aquatic organisms like Daphnia pulex, Cyprinus carpio, and Tilapia spp. are conducted to determine the LC50 values.
-
Test Organisms: Cultured under standard laboratory conditions.
-
Test Concentrations: A series of concentrations of the separated enantiomers are prepared.
-
Exposure: Organisms are exposed to the test solutions for a specified period (e.g., 12 hours for Daphnia, 96 hours for fish).
-
Observation: Mortality is recorded at regular intervals.
-
Data Analysis: LC50 values are calculated using statistical methods such as probit analysis.[4]
Cytotoxicity Assays
Cell Proliferation Assay (MTT Assay): To assess the effect of this compound enantiomers on cell viability.
-
Cell Line: Human amnion epithelial (FL) cells.
-
Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of 1R-cis- and 1S-cis-bifenthrin for a defined period.
-
Procedure: After exposure, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Measurement: The absorbance is read using a microplate reader to determine the percentage of viable cells relative to a control.[3]
Comet Assay (Single Cell Gel Electrophoresis): To evaluate DNA damage.
-
Cell Preparation: Cells are treated with this compound enantiomers.
-
Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate damaged from intact DNA.
-
Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified to assess the level of DNA damage.[3]
Visualizations
Caption: Experimental workflow for the comparative analysis of this compound enantiomers.
Caption: Mode of action of this compound on the insect nervous system.
Caption: Logical relationship of this compound enantiomer bioactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective cytotoxicity of the insecticide this compound on a human amnion epithelial (FL) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. plantamerica.com [plantamerica.com]
- 7. pomais.com [pomais.com]
- 8. This compound Fact Sheet [npic.orst.edu]
- 9. Separation of this compound Enantiomers by Chiral HPLC and Determination of Their Toxicity to Aquatic Organism|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 10. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efficacy of Bifenthrin-Treated Materials: A Comparative Analysis Against Other Leading Insecticides
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the comparative efficacy of bifenthrin-treated materials against other prominent insecticides, including pyrethroids like permethrin and deltamethrin, and the organophosphate chlorpyrifos. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these key insecticidal agents for various applications, from public health to structural protection.
This compound, a synthetic pyrethroid, demonstrates robust efficacy across a range of applications, particularly in the control of mosquitoes and termites. Its performance, characterized by high mortality rates and significant residual activity, positions it as a competitive alternative to other commonly used insecticides.
Comparative Efficacy Against Mosquitoes
This compound has been extensively evaluated for use on insecticide-treated nets (ITNs) and in barrier treatments for mosquito control. When compared with other pyrethroids, its efficacy is notable.
A laboratory study comparing this compound and permethrin on treated military shirt fabric showed that this compound maintained higher mortality rates against Anopheles farauti after multiple washes. Initially, both insecticides achieved 94.2-100% mortality. However, after three cold water washes, mortality for permethrin-treated fabric dropped to less than 28%, while this compound-treated fabric still achieved over 55% mortality[1]. For Aedes aegypti, both insecticides saw a significant drop in efficacy after a single wash[1].
Field studies on military tents provided further insights. Initially, permethrin-treated tents showed slightly higher protection against mosquito entry (84.3%) compared to this compound-treated tents (78.6%). However, at four weeks post-treatment, this compound provided greater protection (68.6%) than permethrin (50.7%). After six weeks, the protective efficacy of both insecticides diminished significantly[2][3].
Evaluations of this compound in indoor residual spraying programs have also shown its long-lasting effects. On surfaces like tin, wood, and mud, a 50 mg/m² dose of this compound maintained ≥80% mortality for Anopheles culicifacies for up to 24 weeks. A lower dose of 25 mg/m² was effective for 16 weeks on brick walls and 20 weeks on mud walls[4].
| Insecticide | Target Pest | Material/Application | Initial Efficacy (Mortality/Protection) | Residual Efficacy | Citation |
| This compound | Anopheles farauti | Military Shirt Fabric | 100% | >55% after 3 washes | [1] |
| Permethrin | Anopheles farauti | Military Shirt Fabric | 94.2-100% | <28% after 2 washes | [1] |
| This compound | Mosquitoes (mixed species) | Military Tents (Barrier) | 78.6% protection | 68.6% protection at 4 weeks | [2][3] |
| Permethrin | Mosquitoes (mixed species) | Military Tents (Barrier) | 84.3% protection | 50.7% protection at 4 weeks | [2][3] |
| This compound (50 mg/m²) | Anopheles culicifacies | Indoor Residual Spray (Mud/Wood/Tin) | ≥80% | ≥80% for 24 weeks | [4] |
| This compound (25 mg/m²) | Anopheles culicifacies | Indoor Residual Spray (Brick Wall) | ≥80% | ≥80% for 16 weeks | [4] |
| Deltamethrin | Mosquitoes | Long-Lasting Insecticidal Nets | Varies by study | Varies by study | [5] |
Comparative Efficacy Against Termites
In the realm of structural protection, this compound is a widely used termiticide, often applied as a soil barrier. Its performance has been compared to other termiticides like chlorpyrifos and fipronil.
In a laboratory bioassay against Odontotermes obesus and Odontotermes horni, this compound 2.5% EC was found to be the most toxic insecticide, exhibiting the lowest LC50 values (4.35 ppm and 4.93 ppm, respectively) compared to a range of other insecticides including chlorpyrifos, fipronil, and imidacloprid[6]. The order of toxicity was determined as this compound > thiamethoxam > chlorpyrifos > fipronil > clothianidin > chlorantraniliprole > indoxacarb > imidacloprid for O. obesus[6].
Field studies on pre-construction soil treatments have shown that both this compound and chlorpyrifos maintain high termite mortality in contact bioassays over a 48-month period. However, the dissipation rate of this compound in the topsoil was slower than that of chlorpyrifos, with half-lives of 9 and 6 months, respectively[7]. In penetration bioassays conducted 48 months after treatment, termites were able to penetrate soil treated with both this compound and chlorpyrifos, with mortality rates of 15% and 43%, respectively[7].
| Insecticide | Target Pest | Application | Key Efficacy Metric (LC50) | Residual Efficacy (Contact Bioassay) | Citation |
| This compound 2.5% EC | Odontotermes obesus | Laboratory Bioassay | 4.35 ppm | Not Applicable | [6] |
| Chlorpyrifos 20% EC | Odontotermes obesus | Laboratory Bioassay | Higher than this compound | Not Applicable | [6] |
| Fipronil 5% SC | Odontotermes obesus | Laboratory Bioassay | Higher than this compound | Not Applicable | [6] |
| This compound (0.067%) | Subterranean Termites | Soil Barrier (Field) | Not Applicable | High mortality over 48 months | [7] |
| Chlorpyrifos (0.75%) | Subterranean Termites | Soil Barrier (Field) | Not Applicable | High mortality over 48 months | [7] |
Experimental Protocols
The evaluation of insecticide efficacy relies on standardized laboratory and field methodologies. Key experimental protocols cited in the reviewed literature include:
WHO Cone Test: This standardized bioassay is used to assess the bio-efficacy of insecticide-treated nets. In this test, a set number of mosquitoes (typically five susceptible, non-blood-fed females) are exposed to a piece of treated netting (25 cm x 25 cm) for a fixed period (usually 3 minutes) under a standard plastic cone. After exposure, the mosquitoes are transferred to a holding container with access to a sugar solution. Knockdown is recorded at 60 minutes post-exposure, and mortality is recorded after 24 hours. A control group exposed to an untreated net is run concurrently. The test is conducted under controlled conditions of temperature (27 ± 2 °C) and relative humidity (75% ± 10%)[1][8][9][10].
WHO Tunnel Test: This assay is designed to evaluate the mortality and blood-feeding inhibition of insecticides on treated netting in a setting that better simulates natural host-seeking behavior. A glass tunnel (60 cm long) is used, with a piece of the treated net placed one-third of the way along its length. The netting sample has nine small holes to allow for potential passage. A bait animal (e.g., a guinea pig) is placed in the shorter section of the tunnel, and about 100 female mosquitoes are released into the longer section. The test runs overnight (12-15 hours) in darkness. The following morning, the number of live and dead, and fed and unfed mosquitoes in each section of the tunnel are recorded. This allows for the calculation of mortality and blood-feeding inhibition rates[11][12][13][14][15].
CDC Bottle Bioassay: This method is a simple and rapid tool to determine insecticide resistance in mosquito populations. A glass bottle (250 ml) is coated on the inside with a specific concentration of the insecticide dissolved in acetone. Once the acetone evaporates, a batch of 20-25 mosquitoes is introduced into the bottle. The number of dead or moribund mosquitoes is recorded at regular intervals up to a diagnostic time (e.g., 2 hours). If more than a certain percentage of mosquitoes survive beyond the diagnostic time, it indicates resistance[16][17][18][19].
Termite Bioassays:
-
Contact Toxicity: For assessing the direct toxicity of an insecticide, a common method involves treating a substrate like filter paper or soil with a known concentration of the insecticide. A set number of termites are then exposed to this treated surface for a specified period. Mortality is recorded at different time intervals to determine the lethal time (LT50) or lethal concentration (LC50)[20].
-
Soil Barrier Test: To evaluate the effectiveness of a termiticide as a soil barrier, a container is filled with a layer of treated soil. A food source (e.g., a wood block) is placed on one side of the barrier, and termites are introduced to the other side. The ability of the termites to penetrate the treated soil and the resulting mortality are observed over time[7][21][22].
Signaling Pathways and Experimental Workflows
The efficacy of these insecticides is rooted in their distinct modes of action at the molecular level. The following diagrams illustrate the primary signaling pathways affected by pyrethroids and organophosphates, as well as a typical experimental workflow for evaluating insecticide-treated materials.
References
- 1. innovationtoimpact.org [innovationtoimpact.org]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. WHO-Cone test / WHO-Tube test – Biogents AG [eu.biogents.com]
- 9. extranet.who.int [extranet.who.int]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. agriculture.basf.com [agriculture.basf.com]
- 13. innovationtoimpact.org [innovationtoimpact.org]
- 14. extranet.who.int [extranet.who.int]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
- 18. innovationtoimpact.org [innovationtoimpact.org]
- 19. cdc.gov [cdc.gov]
- 20. Frontiers | Time-dependent mortality and behavioral response of Odontotermes obesus (Blattodea: Termitidae) against different dose rates of pesticides for sustainable forest management [frontiersin.org]
- 21. icup.org.uk [icup.org.uk]
- 22. bioone.org [bioone.org]
A Comparative Guide to Urinary Biomarkers for Assessing Human Exposure to Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated urinary biomarkers for assessing human exposure to the pyrethroid insecticide bifenthrin. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate biomarker for their study needs.
Introduction
This compound is a widely used synthetic pyrethroid insecticide in agricultural and residential settings.[1] Assessing human exposure to this compound is crucial for understanding potential health risks. Human biomonitoring, particularly the analysis of urinary biomarkers, offers a non-invasive and effective method to quantify exposure from multiple sources.[2][3] this compound is metabolized in the body through oxidation and hydrolysis, leading to the formation of specific metabolites that can be excreted in urine.[4][5] This guide focuses on the primary urinary biomarkers of this compound exposure, their analytical validation, and a comparison of their utility.
Key Urinary Biomarkers for this compound Exposure
The main urinary biomarkers for assessing this compound exposure include:
-
2-methyl-3-phenylbenzoic acid (MPA): A specific metabolite of this compound.[2][6]
-
4'-hydroxy-bifenthrin (4'-OH-BIF): A product of oxidative metabolism.[4][5]
-
TFP acid (3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid): A product of hydrolysis.[5][7]
-
3-phenoxybenzoic acid (3-PBA): A common metabolite for many pyrethroid insecticides, making it a general but less specific biomarker for this compound exposure.[8][9][10]
Comparative Performance of Urinary Biomarkers
The selection of a suitable biomarker depends on the specific research question, required sensitivity, and specificity. The following table summarizes quantitative data from studies on this compound urinary biomarkers.
| Biomarker | Matrix | Population Studied | Concentration Range (Exposed Group) | Concentration Range (Control/General Population) | Analytical Method | Reference |
| MPA | Urine | Pest control operators | 1.8 to 31.9 µg/g creatinine | 1.0 to 1.4 µg/g creatinine | HPLC-UV | [6][7] |
| 3-PBA | Urine | Pest control operators | 1.3 to 30.0 µg/g creatinine | 1.2 to 61.1 µg/g creatinine | HPLC-UV | [6] |
| 3-PBA | Urine | Forestry workers (high exposure) | 6.40 ± 9.60 ng/mL | 3.56 ± 2.64 ng/mL (no exposure) | ELISA | [10] |
| TFP acid | Urine | Mosquito control sprayers | 39.22 ± 0.77 mg/g creatinine (post-application) | Not specified | Not specified | [7] |
Note: The high variability in 3-PBA levels in control groups highlights its lack of specificity to this compound alone, as it is a metabolite of several other pyrethroids.[8][9][11] MPA, being a specific metabolite, shows a clearer distinction between exposed and control groups.
Metabolic Pathways of this compound
The metabolism of this compound in humans primarily occurs in the liver via two main pathways: oxidation by cytochrome P450 enzymes and hydrolysis by carboxylesterases.[4][12][13][14]
Caption: Metabolic pathways of this compound leading to urinary biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of urinary biomarkers. Below are summaries of analytical methods used in key studies.
1. HPLC-UV Method for MPA and 3-PBA in Urine [6]
-
Sample Preparation:
-
Urine samples are subjected to acid hydrolysis to deconjugate metabolites.
-
Extraction of metabolites is performed using a solid-phase extraction (SPE) column.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a specific wavelength.
-
-
Quantification:
-
Concentrations are determined by comparing the peak areas of the samples to those of known standards.
-
Results are typically normalized to creatinine levels to account for urine dilution.
-
Limit of Detection (LOD): 2.5 ng/mL for both MPA and 3-PBA.
-
2. ELISA Method for 3-PBA in Urine [10]
-
Sample Preparation:
-
Urine samples undergo acid hydrolysis.
-
A mixed-mode solid-phase extraction is used to reduce matrix interferences.
-
-
Immunoassay:
-
A competitive enzyme-linked immunosorbent assay (ELISA) is performed in a 96-well plate format.
-
The assay utilizes a polyclonal antibody specific to 3-PBA.
-
-
Quantification:
-
The concentration of 3-PBA is determined by measuring the colorimetric signal and comparing it to a standard curve.
-
Limit of Quantification (LOQ): 2 µg/L.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for General Pyrethroid Metabolite Analysis [11][15]
-
Sample Preparation:
-
Enzymatic deconjugation of urine samples is performed using β-glucuronidase/arylsulfatase.[16]
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the metabolites.
-
Derivatization is often employed to improve the volatility and chromatographic properties of the analytes.
-
-
Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for pesticide analysis.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for metabolite identification and quantification.
-
Experimental Workflow for Biomarker Validation
The validation of a urinary biomarker for exposure assessment follows a structured workflow to ensure the reliability and accuracy of the results.
Caption: A generalized workflow for the validation of urinary biomarkers.
Conclusion
The choice of a urinary biomarker for assessing human exposure to this compound should be guided by the specific objectives of the study.
-
MPA is the most specific biomarker for this compound exposure, offering a clear distinction between exposed and non-exposed individuals.
-
4'-OH-BIF and TFP acid are also specific metabolites, though comparative human data is less abundant in the reviewed literature.
-
3-PBA is a sensitive biomarker for general pyrethroid exposure but lacks specificity for this compound. It is useful for screening for overall pyrethroid exposure.
For studies requiring definitive evidence of this compound exposure, the analysis of MPA is recommended. For broader assessments of pyrethroid exposure, 3-PBA can serve as a useful, albeit non-specific, indicator. The analytical method should be chosen based on the required sensitivity, throughput, and available resources, with GC-MS generally offering the highest sensitivity and specificity, while ELISA can be a high-throughput screening tool.
References
- 1. fao.org [fao.org]
- 2. Review of Pesticide Urinary Biomarker Measurements from Selected US EPA Children’s Observational Exposure Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Age dependent in vitro metabolism of this compound in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimating occupational exposure to the pyrethroid termiticide this compound by measuring metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]
- 10. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrethroid Insecticides in Households from Urban Areas: An Association of the 3-PBA Metabolite and Hand Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of this compound, β-cyfluthrin, λ-cyhalothrin, cyphenothrin and esfenvalerate by rat and human cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Study for the Validation of Bifenthrin Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-laboratory validation of analytical methods for bifenthrin, a third-generation synthetic pyrethroid insecticide. The focus is on a significant collaborative study that established a validated gas chromatography (GC) method for the determination of this compound in technical grade material and formulated products. This document summarizes the performance of the method across different formulations, details the experimental protocols, and visualizes the workflow of the validation process.
Comparative Performance of the Validated GC-FID Method
An extensive inter-laboratory study was conducted by Kikta et al. (2011) to validate a gas chromatographic method for the analysis of this compound in technical material and various formulations.[1] Twelve laboratories participated in this collaborative study, which aimed to establish the method's accuracy and variability. While the study initially included four formulation types—microemulsion (ME), wettable powder (WP), suspension concentrate (SC), and emulsifiable concentrate (EC)—valid data were ultimately obtained for the technical material, ME, and WP formulations due to issues with the sample containers for the SC and EC formulations.[1]
The results for the technical chemical and the two validated formulations demonstrated that the accuracy and variability of the method are typical for large data sets, leading to its recommendation as an AOAC Official First Action method.[1]
Quantitative Data Summary
A comprehensive search of publicly available literature did not yield the specific quantitative data tables from the pivotal AOAC collaborative study by Kikta et al. (2011). This information, which would include mean recovery percentages, repeatability (RSDr), and reproducibility (RSDR) for each formulation, is crucial for a direct quantitative comparison.
However, the study concluded that for the technical chemical, microemulsion (ME), and wettable powder (WP) formulations, the accuracy and variability results were within acceptable limits for a robust analytical method.[1] Other single-laboratory validation studies have reported recovery rates for this compound in various matrices. For instance, a study on different soil types using a modified QuEChERS method reported recoveries in the range of 81.71% to 119.03% with relative standard deviations (RSD) between 5.28% and 18.26%. Another study on rice grain reported accuracy values (%Recovery) of 99.71% - 101.84% with RSD values of 2.42% - 3.59%. While not from a collaborative study, these values provide an indication of the performance of this compound analysis methods in different contexts.
Experimental Protocols
The validated method employs Gas Chromatography with Flame Ionization Detection (GC-FID) for the determination of this compound. The following protocol is based on the methodology described in the collaborative study and other relevant validation reports.[1][2][3]
1. Principle
This compound is determined by gas chromatography using a wide-bore capillary column and a flame ionization detector. The method allows for the separation and quantification of cis- and trans-bifenthrin isomers. Quantification is typically performed using an internal standard to ensure accuracy.
2. Apparatus
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Capillary Column: A 50% (trifluoropropyl)-methylpolysiloxane wide-bore capillary column is recommended.[1]
-
Data Acquisition System: Software for controlling the GC and for data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric flasks, pipettes, and syringes.
-
Ultrasonic bath.
3. Reagents and Standards
-
Solvents: Acetone, hexane, or other suitable organic solvents (pesticide residue grade).
-
Internal Standard: Octacosane is a commonly used internal standard.
-
This compound Analytical Standard: Certified reference material of known purity.
4. Sample Preparation
-
Technical Material and Formulations: Accurately weigh a portion of the sample containing a known amount of this compound into a volumetric flask.
-
Extraction: Dissolve the sample in a suitable solvent (e.g., acetone). For solid formulations like wettable powders, sonication may be required to ensure complete dissolution of the active ingredient.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the sample extract.
-
Dilution: Dilute to the mark with the solvent and mix thoroughly.
5. Chromatographic Conditions
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 280°C. The specific ramp rate and hold times should be optimized to ensure good separation of this compound isomers from any matrix interferences.
-
Detector Temperature: Typically set at 300°C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injection Volume: 1-2 µL.
6. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Inject the calibration standards into the GC-FID system to establish a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Inject the prepared sample solutions and use the calibration curve to determine the concentration of this compound in the samples.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in an inter-laboratory study for the validation of a this compound analysis method.
References
Bifenthrin's Efficacy on Pyrethroid-Susceptible vs. Resistant Insect Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bifenthrin's effectiveness against insect strains with varying levels of resistance to pyrethroid insecticides. The data presented is compiled from multiple experimental studies to offer a comprehensive overview for research and development purposes.
Quantitative Performance Data
The efficacy of this compound is significantly influenced by the resistance level of the target insect population. The following tables summarize key performance indicators from various studies, highlighting the differences between pyrethroid-susceptible and resistant strains.
Table 1: Mortality Rates of Anopheles gambiae and Culex quinquefasciatus Exposed to this compound-Treated Netting [1]
| Species | Strain | This compound Concentration (mg/m²) | Mortality (%) |
| Anopheles gambiae | Susceptible | 25 | 90-100 |
| Anopheles gambiae | Susceptible | 6.25 | 90-100 |
| Anopheles gambiae | Resistant | 25 | Significantly Reduced |
| Culex quinquefasciatus | Susceptible | 25 | 90-100 |
| Culex quinquefasciatus | Susceptible | 6.25 | 90-100 |
| Culex quinquefasciatus | Resistant | 25 | Negligible |
Table 2: Lethal Concentration (LC50) and Resistance Ratios for Dalbulus maidis (Corn Leafhopper) [2]
| Strain | LC50 (μg a.i./mL) | Resistance Ratio (RR) |
| Susceptible (Sus) | 0.64 | - |
| Field-Collected (F1) | 113.61 | 175-fold |
| This compound-Resistant (Bif-R) after 11 selection cycles | 2,055.72 | >3,170-fold |
| Unselected Field Population (F11) | 10.73 | 16-fold |
Table 3: Knockdown Effect of this compound on Mosquitoes [3]
| Species | Strain | Knockdown Effect |
| Anopheles gambiae | Resistant | Much reduced |
| Culex quinquefasciatus | Susceptible | Significantly slower than in A. gambiae |
| Culex quinquefasciatus | Resistant | No knock-down effect observed |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies designed to assess insecticide efficacy. Below are detailed protocols for key experiments cited.
Tarsal Contact Bioassays (WHO Cone and Cylinder Tests)
This method evaluates mortality and knockdown effects following forced contact of insects with insecticide-treated surfaces.
-
Preparation of Treated Surfaces: Filter papers or netting materials are impregnated with specific concentrations of this compound (e.g., 6.25 mg/m² and 25 mg/m²)[1].
-
Insect Exposure: Adult non-blood-fed female mosquitoes, typically 2-5 days old, are introduced into plastic cones or cylinders, the ends of which are covered with the treated material[3][4].
-
Exposure Duration: Insects are exposed for a predetermined period, often 3 minutes[3].
-
Data Collection: The number of knocked-down insects is recorded at regular intervals during and after exposure. Following exposure, mosquitoes are transferred to a controlled environment (27±1°C and 80±10% relative humidity) and provided with a sugar solution. Mortality is then recorded after 24 hours[1][3].
Tunnel Tests
This assay assesses the ability of an insecticide to prevent insects from passing through treated netting to reach a bait, measuring both mortality and blood-feeding inhibition.
-
Apparatus Setup: A square glass tunnel is divided into two chambers by a piece of netting treated with this compound. One chamber contains a bait (e.g., a guinea pig), and the other is where the mosquitoes are released[1].
-
Insect Release: A cohort of unfed female mosquitoes is released into the chamber without the bait in the evening[1].
-
Overnight Exposure: The mosquitoes are left in the tunnel overnight.
-
Data Collection: The next morning, the number of dead and alive mosquitoes in each chamber is recorded, as is the number of blood-fed females. This allows for the calculation of mortality and blood-feeding inhibition rates[1].
Glass Vial Bioassay for LC50 Determination
This method is used to determine the lethal concentration of an insecticide that kills 50% of a test population.
-
Preparation of Vials: Glass vials are coated with a range of log-spaced concentrations of this compound. For susceptible strains of Dalbulus maidis, concentrations may range from 0.18 to 5.6 μg a.i./mL, while for resistant strains, concentrations can be as high as 320 to 10,000 μg a.i./mL[2]. A control group is exposed to vials treated only with water and a surfactant[2].
-
Insect Exposure: Adult insects (e.g., 4th to 5th instar D. maidis) are introduced into the vials[2].
-
Mortality Assessment: Mortality is assessed after a specific time, for example, 48 hours[2].
-
Data Analysis: The results are subjected to probit analysis to determine the LC50 value. The resistance ratio is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain[2].
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams illustrate the logical flow of the experimental protocols and the key mechanisms of pyrethroid resistance.
Caption: Workflow for comparing this compound efficacy.
Caption: this compound's mode of action and resistance pathways.
Discussion of Resistance Mechanisms
Pyrethroid resistance in insects is a complex phenomenon involving multiple mechanisms that can act alone or in combination.
-
Target-Site Insensitivity: This is a primary mechanism of resistance. Mutations in the voltage-gated sodium channel, the target site for pyrethroids, can reduce the binding affinity of this compound. The "knockdown resistance" (kdr) mutation is a well-documented example of this[4].
-
Metabolic Resistance: Resistant insects may exhibit enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases[5]. These enzymes can metabolize this compound into less toxic compounds before it reaches its target site, thus reducing its efficacy.
-
Cuticular Resistance: Some resistant strains may have a thicker or modified cuticle that reduces the rate of insecticide penetration into the insect's body[6].
The presence and combination of these mechanisms determine the overall level of resistance in an insect population and explain the observed differences in this compound's performance against susceptible and resistant strains. For instance, the high resistance ratio observed in the Bif-R strain of Dalbulus maidis is likely due to a combination of these factors, developed over successive generations of insecticide exposure[2]. Conversely, this compound can still be effective in some contexts, such as inhibiting blood-feeding in resistant mosquitoes, even when it fails to cause significant mortality[1][4]. This suggests that even at sublethal doses, this compound can have a behavioral impact on resistant insects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound resistance in Dalbulus maidis (Hemiptera: Cicadellidae): inheritance, cross‐resistance, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative performances, under laboratory conditions, of seven pyrethroid insecticides used for impregnation of mosquito nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
A Tale of Two Agencies: Unpacking the Regulatory Disparities in Bifenthrin Risk Assessments by the EPA and EFSA
For researchers, scientists, and drug development professionals, understanding the nuances of how leading regulatory bodies assess chemical risks is paramount. This guide provides a detailed comparison of the risk assessment methodologies for the pyrethroid insecticide bifenthrin as conducted by the United States Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). The differing approaches of these two influential agencies highlight a broader divergence in regulatory philosophy, impacting global pesticide markets and shaping public health and environmental protection standards.
The core of the disparity lies in their fundamental approaches to risk assessment. The EPA operates under a risk-based framework, which evaluates both the hazard posed by a substance and the potential for exposure before making a regulatory decision.[1] In contrast, the EFSA and the broader European Union adhere to the precautionary principle, which allows for regulatory action even when scientific evidence of harm is incomplete.[1][2] This fundamental difference in approach has led to significantly different regulatory outcomes for this compound in the US and the EU.
Quantitative Data Presentation: A Head-to-Head Comparison of Toxicological Endpoints
The following tables summarize the key toxicological reference values for this compound from both the EPA and EFSA. It is important to note that EFSA has recently recommended the withdrawal of its previous toxicological reference values for this compound, citing an inability to exclude a genotoxic potential based on the available data.[3]
Table 1: Dietary Risk Assessment Endpoints
| Toxicological Endpoint | EPA Value (mg/kg bw/day) | EFSA Value (mg/kg bw/day) | Key Study/Endpoint |
| Acceptable Daily Intake (ADI) | Not established (acute assessment is protective)[4] | 0.015 (Now recommended for withdrawal)[3] | EPA: Based on the protectiveness of the acute assessment. EFSA: Previously based on a 1-year dog study showing clinical signs of neurotoxicity (tremors).[3] |
| Acute Reference Dose (ARfD) | 0.031[5] | 0.03 (Now recommended for withdrawal)[3] | EPA: Based on decreased locomotor activity in an acute oral rat study (Wolansky et al., 2006).[5] EFSA: Previously based on developmental toxicity studies.[3] |
Table 2: Occupational and Residential Risk Assessment Endpoints
| Toxicological Endpoint | EPA Value | EFSA Value | Key Study/Endpoint |
| Acceptable Operator Exposure Level (AOEL) | Not explicitly defined in the same way as EFSA. Risk is assessed using Margin of Exposure (MOE). | Not recently established due to data gaps. | EPA: Risk is characterized by calculating MOEs based on relevant No Observed Adverse Effect Levels (NOAELs) from oral, dermal, and inhalation toxicity studies. EFSA: Historically would have been derived from relevant toxicity studies. |
| Carcinogenicity Classification | Group C: "Possible human carcinogen"[4][5] | Carc. 2 (Suspected of causing cancer) | EPA: Based on an increased incidence of urinary bladder tumors in male mice at high doses. The EPA uses a non-linear approach (Reference Dose) to account for this potential risk.[4][5] EFSA: Based on similar findings of tumors in mice.[6] |
Experimental Protocols: A Glimpse into the Methodologies
While detailed, proprietary study protocols are not publicly available, the general methodologies employed by the EPA and EFSA for pesticide risk assessment can be outlined based on their guidance documents and risk assessment reports.
EPA Methodology:
The EPA's human health risk assessment for pesticides follows a four-step process:
-
Hazard Identification: This step involves a comprehensive review of available toxicological data from animal studies (oral, dermal, inhalation), in vitro studies, and human data if available. For this compound, the primary hazard identified is neurotoxicity, characteristic of Type I pyrethroids, which involves the disruption of sodium channels.[4] The EPA also considers the carcinogenic potential, classifying this compound as a "possible human carcinogen."[4][5]
-
Dose-Response Assessment: This step establishes the relationship between the dose of the pesticide and the incidence and severity of adverse effects. The EPA determines toxicological reference doses such as the acute reference dose (aRfD) and the chronic reference dose (cRfD). For this compound, the EPA has not established a chronic reference dose for dietary risk, as the acute assessment is considered protective of chronic effects.[4] The aRfD is based on a benchmark dose (BMD) analysis of data from an acute oral neurotoxicity study in rats.[5]
-
Exposure Assessment: This step estimates the magnitude, frequency, and duration of human exposure to the pesticide through various routes, including diet (food and water), residential uses, and occupational settings.
-
Risk Characterization: In the final step, the EPA integrates the hazard, dose-response, and exposure assessments to determine the overall risk. This is often expressed as a Margin of Exposure (MOE), which is the ratio of the NOAEL from a toxicity study to the estimated human exposure. A MOE below a certain level of concern (typically 100) may indicate a potential risk.
EFSA Methodology:
EFSA's risk assessment process is broadly similar, also involving hazard identification, hazard characterization, exposure assessment, and risk characterization. However, a key difference is the application of the precautionary principle.
-
Hazard Identification and Characterization: EFSA also conducts a thorough review of the toxicological database. For this compound, this led to the establishment of an ADI and ARfD in the past. However, a more recent review identified data gaps and uncertainties regarding the genotoxic potential of this compound, leading to the recommendation to withdraw these reference values.[3]
-
Exposure Assessment: EFSA also performs detailed exposure assessments, considering dietary intake from various food commodities across different European populations.
-
Risk Characterization: EFSA compares the estimated exposure to the established health-based guidance values (ADI and ARfD). If the exposure exceeds these values, it indicates a potential health concern. The recent withdrawal of the ADI and ARfD for this compound means that a conclusive risk characterization for consumers cannot be performed, leading to a more cautious regulatory stance.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: EPA's risk-based assessment workflow for this compound.
Caption: EFSA's precautionary approach to this compound risk assessment.
References
Comparative Efficacy of Bifenthrin and Fipronil for Urban Pest Control: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used insecticides, bifenthrin and fipronil, for the control of common urban pests. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on quantitative performance metrics and detailed experimental methodologies to assist researchers and professionals in their understanding and application of these compounds.
Overview and Mode of Action
This compound is a synthetic pyrethroid, while fipronil belongs to the phenylpyrazole class of insecticides. Both are neurotoxins but affect different targets within the insect's central nervous system.
This compound acts on the voltage-gated sodium channels of nerve cells. It binds to the channel, delaying its closure and leading to a prolonged influx of sodium ions. This causes repetitive nerve firing, leading to paralysis and eventual death of the insect.[1][2]
Fipronil , conversely, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels.[3] By blocking these channels, fipronil inhibits the influx of chloride ions, which normally has a dampening effect on nerve signaling. This leads to hyperexcitation of the central nervous system, resulting in paralysis and death.[4]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and fipronil against various urban pests.
Termites
| Pest Species | Insecticide | Concentration | Mean Mortality (%) | Exposure Time | Soil Type | Reference |
| Heterotermes indicola | This compound | 5 ppm | 100 | Not Specified | Sandy Clay Loam | [5] |
| Heterotermes indicola | Fipronil | 5 ppm | 97.32 | Not Specified | Sandy Clay Loam | [5] |
| Heterotermes indicola | This compound | 5 ppm | 98.64 | Not Specified | Sandy Loam | [5] |
| Heterotermes indicola | Fipronil | 5 ppm | 92 | Not Specified | Sandy Loam | [5] |
| Ancistrotermes cavithorax | Fipronil | 250 ppm | 84.33 | 24 hours | Not Specified | [6] |
| Ancistrotermes cavithorax | Fipronil | 500 ppm | 92.33 | 24 hours | Not Specified | [6] |
Ants
| Pest Species | Insecticide | Application Rate | LT50 (minutes) | Surface | Reference |
| Linepithema humile (Argentine Ant) | This compound | 0.06% | Lowest of tested | Topical | [7] |
| Linepithema humile (Argentine Ant) | Fipronil | 0.06% | Highest of tested | Topical | [7] |
| 12 Urban Pest Ant Species (Mean) | This compound | 0.06% | 36.3 | Ceramic Tile | [8] |
| 12 Urban Pest Ant Species (Mean) | Fipronil | 0.06% | Not directly comparable | Ceramic Tile | [8] |
| Tapinoma sessile (Odorous House Ant) | This compound | 0.06% | 78.8 | Ceramic Tile | [8] |
| Tapinoma sessile (Odorous House Ant) | Fipronil | 0.06% | 416.6 | Ceramic Tile | [8] |
Cockroaches
| Pest Species | Insecticide | Concentration/Dose | LD50 | Exposure Time | Assay Type | Reference |
| Blattella germanica (German Cockroach) | Fipronil | N/A | 0.96 ng/insect | 72 hours | Topical | [9] |
| Blattella germanica (German Cockroach) | Fipronil | 0.02% in bait | 97.5% mortality | 4 days | Bait Ingestion | [10] |
| Periplaneta americana (American Cockroach) | Fipronil | N/A | Not Specified | 72 hours | Topical | [11] |
Bed Bugs
| Pest Species | Insecticide | Application Rate (mg AI/m²) | LT50 (hours) - Late Instars | LT50 (hours) - Adults | Strain | Reference |
| Cimex hemipterus (Tropical Bed Bug) | This compound | 50 | 136.8 | 42.9 | KMelayu14 | [12] |
| Cimex hemipterus (Tropical Bed Bug) | Fipronil | 10 | >240 | >240 | KMelayu14 | [12] |
Spiders
| Pest Species | Insecticide | 48-h LC50 (µ g/liter ) | Reference |
| Latrodectus hasseltii (Redback Spider) | This compound | ~1 | [13][14] |
| Latrodectus hasseltii (Redback Spider) | Fipronil | ~1000 | [13][14] |
Experimental Protocols
Termite Soil Bioassay
A common methodology for evaluating termiticide efficacy in soil involves the following steps:
-
Soil Preparation: Soil is collected and analyzed to determine its composition (e.g., sandy loam, sandy clay loam).[5]
-
Insecticide Application: The insecticide is diluted to the desired concentration and thoroughly mixed with the soil.
-
Bioassay Arenas: A specified amount of the treated soil is placed into petri dishes or other suitable containers.
-
Termite Introduction: A known number of worker termites (e.g., 10-25) are introduced into each container.[15]
-
Incubation: The containers are maintained under controlled laboratory conditions (e.g., 27°C ± 2°C and 70% relative humidity).[15]
-
Mortality Assessment: Termite mortality is recorded at predetermined time intervals (e.g., 6, 12, 24, 48 hours).[15]
Ant Residual Contact Bioassay
The protocol for assessing the residual efficacy of insecticides against ants typically includes:
-
Surface Preparation: A non-porous surface, such as a glazed ceramic tile, is used as the substrate.[8]
-
Insecticide Application: The insecticide, diluted to the label-recommended rate, is sprayed onto the surface at a specified volume per unit area and allowed to dry.[8]
-
Ant Exposure: A group of worker ants is confined to the treated surface.
-
Mortality Observation: The number of dead or moribund ants is recorded at regular intervals.
-
Data Analysis: The median lethal time (LT50), the time required to kill 50% of the test population, is calculated.[8]
Cockroach Topical Application Bioassay
To determine the direct toxicity of an insecticide to cockroaches, a topical application bioassay is often employed:
-
Insect Preparation: Adult male cockroaches are briefly anesthetized, typically with carbon dioxide.[16]
-
Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µl) of the insecticide solution in a solvent like acetone to a specific location on the cockroach, such as the first abdominal sternum.[16]
-
Post-Treatment Holding: The treated cockroaches are placed in clean containers with access to food and water.[9]
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours).[9]
-
Data Analysis: The median lethal dose (LD50), the dose required to kill 50% of the test population, is calculated.[9]
Bed Bug Residual Contact Bioassay
The efficacy of residual insecticides against bed bugs can be determined as follows:
-
Surface Treatment: A filter paper is treated with a specific concentration of the insecticide and allowed to dry.[17]
-
Bed Bug Exposure: A known number of bed bugs (e.g., 5-10) are confined to the treated surface, often using an inverted petri dish.[17][18]
-
Exposure Duration: The bed bugs are exposed to the treated surface for a set period (e.g., 24 hours).[18]
-
Post-Exposure Observation: After the exposure period, the bed bugs are transferred to a clean, untreated container and observed for mortality.[18]
-
Data Analysis: Mortality rates are recorded, and lethal concentration (LC50) or lethal time (LT50) values can be calculated.[17]
Discussion and Conclusion
The choice between this compound and fipronil for urban pest control is highly dependent on the target pest, the application site, and the desired speed and mode of action.
This compound generally exhibits a faster knockdown effect, as evidenced by the lower LT50 values against various ant species.[7][8] Its broad-spectrum activity makes it a versatile option for a wide range of crawling and flying insects.[17] However, its effectiveness can be influenced by the surface it is applied to and may have a shorter residual life compared to fipronil in certain conditions.[19] this compound is also known to be a repellent to some insects, which can be advantageous in creating barriers but may be a disadvantage if the goal is to have the insects transport the toxicant back to the colony.[20]
Fipronil is characterized by its non-repellent nature and its ability to be transferred from exposed insects to their nestmates, a phenomenon known as the "transfer effect."[20] This makes it particularly effective against social insects like termites and ants, where colony elimination is the primary objective.[17] While it may have a slower initial speed of kill compared to this compound, its long residual activity in soil provides extended protection against subterranean termites.[20]
For cockroaches, fipronil has demonstrated high efficacy in bait formulations, with low concentrations resulting in high mortality.[10] In the case of bed bugs, the available data suggests that this compound may have a faster action than fipronil at the tested application rates.[12] Against spiders, this compound showed significantly higher toxicity than fipronil in the studied species.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. entm.purdue.edu [entm.purdue.edu]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Multiple Mechanisms Confer Fipronil Resistance in the German Cockroach: Enhanced Detoxification and Rdl Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of this compound and Fipronil against subterranean termites (Isoptera: Rhinotermitidae) in various soils [irg-wp.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Diagnostic Insecticide Concentrations and Assessment of Insecticide Susceptibility in German Cockroach (Dictyoptera: Blattellidae) Field Strains Collected From Public Housing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20100144819A1 - Synergistic Methods for Control of Pests - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars [jove.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the insecticide susceptibility profile in Cimex lectularius (Hemiptera: Cimicidae) in Belo Horizonte (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pomais.com [pomais.com]
- 20. worthe-it.co.za [worthe-it.co.za]
comparative assessment of bifenthrin persistence in different environmental matrices
Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely used in agricultural and residential settings.[1][2] Its environmental fate is of significant interest due to its high toxicity to non-target organisms, particularly aquatic life.[3][4] This guide provides a comparative assessment of this compound's persistence across key environmental matrices—soil, water, sediment, and air—supported by experimental data and methodologies.
Persistence and Half-Life Comparison
The persistence of this compound, often measured by its half-life (the time required for 50% of the initial concentration to degrade), varies significantly depending on the environmental matrix and specific conditions such as temperature, pH, and microbial activity.[3][5] this compound has low water solubility and a strong tendency to bind to soil and sediment particles, which are primary factors governing its environmental distribution and longevity.[3][4][5][6]
Table 1: Comparative Summary of this compound Half-Life (DT₅₀) in Different Environmental Matrices
| Environmental Matrix | Condition | Half-Life (DT₅₀) Range | References |
| Soil | Aerobic | 7 days to 8 months | [3][4][7] |
| Aerobic (Lab) | 97 - 250 days | [5] | |
| Field Dissipation | 122 - 345 days | [5] | |
| Non-sterile (Microbial Degradation) | 147 days | [8] | |
| Sterile | 330 days | [8] | |
| Water | Hydrolysis (pH 5, 7, 9 @ 25°C) | Stable over 30 days | [5] |
| Hydrolysis (Lab Study) | 13.5 days | [9][10] | |
| Aqueous Photolysis | 276 - 416 days | [5] | |
| Sediment | Aerobic (@ 20°C) | 12 - 16 months | [5] |
| Aerobic (@ 4°C) | 25 - 65 months | [5] | |
| Anaerobic (@ 4°C & 20°C) | 8 - 16 months | [5] | |
| Air | Atmospheric Degradation | 13 hours - 7 days |
Degradation Pathways and Metabolites
This compound degradation in the environment proceeds through biotic and abiotic pathways, including microbial degradation, hydrolysis, and photolysis.[1][9] The primary degradation products result from the cleavage of the ester linkage and oxidation.[1][5] The major metabolite formed in soil and through biotic pathways is 4'-hydroxy this compound.[1][5]
Caption: Major degradation pathways of this compound in the environment.
Detailed Persistence by Matrix
This compound is relatively immobile and persistent in soil due to its high affinity for soil organic matter, clay, and silt.[4][5][11] Its half-life in soil can range from 7 days to 8 months, depending on soil type, organic content, temperature, and microbial activity.[3][4] Studies show a significant difference in persistence between sterile and non-sterile soil, highlighting the important role of microbial degradation.[8] For instance, one study reported a half-life of 147 days in non-sterile soil versus 330 days in sterile soil.[8]
Table 2: this compound Persistence in Soil
| Soil Type / Condition | Half-Life (DT₅₀) | Key Factors | Reference |
| Sandy Loam & Sandy | Monophasic & Biphasic Dissipation | Texture, Application Dose | [6] |
| Sandy Clay Loam | 17.6 - 22.0 days | Microbial Activity, Application Method | [12] |
| Various Field Soils | 122 - 345 days | Soil Type, Climate | [5][11] |
| Lab (Aerobic) | 97 - 250 days | Soil Type | [5] |
Due to its low water solubility (0.1 mg/L) and high octanol-water partition coefficient (log Kow > 6.0), this compound is not likely to persist in the water column.[4][11][9] It rapidly adsorbs to suspended particles and sediment.[1][6] While stable to abiotic hydrolysis at neutral, acidic, and basic pH ranges over a 30-day period, some studies have noted faster degradation under specific conditions.[5][9][10] Aqueous photolysis is a slow degradation process, with half-lives ranging from 276 to 416 days.[5]
Sediment acts as the primary sink for this compound in aquatic environments.[3] Its strong binding to sediment particles can inhibit degradation, leading to long-term persistence.[5] Half-lives in sediment are significantly longer than in soil, ranging from 8 to 16 months under anaerobic conditions and even longer (up to 65 months) in cold, aerobic environments.[5] This persistence poses a high risk to sediment-dwelling organisms.[3]
This compound has a low vapor pressure and a low Henry's Law constant, indicating a low potential to volatilize after application.[5] However, any this compound that enters the atmosphere is expected to degrade relatively quickly. The atmospheric half-life is estimated to be between 13 hours and 7 days, primarily due to reactions with photochemically-produced hydroxyl radicals.
Experimental Protocols
The determination of this compound residues in environmental samples involves several key steps: sample collection, extraction, clean-up, and analysis.
Caption: General workflow for this compound residue analysis.
-
QuEChERS Method: A widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" method has been validated for extracting this compound from soil and produce like green chilies.[13][14] The process typically involves extraction with acetonitrile followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation.[6]
-
Solvent Extraction: Other common methods involve extracting samples with solvents such as acetone, or a mixture of hexane and dichloromethane.[8][15][16] For water samples, liquid-liquid partitioning with a solvent like n-hexane is employed.[16]
-
Column Chromatography: After initial extraction, a clean-up step is often necessary to remove interfering matrix components. This frequently involves passing the extract through a column containing an adsorbent like Florisil®.[15]
-
Solid-Phase Extraction (SPE): SPE cartridges are also used for efficient sample clean-up.
-
Gas Chromatography (GC): this compound is commonly quantified using a gas chromatograph.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is also a robust and sensitive method for quantifying this compound residues in complex matrices like soil and water.[18]
Table 3: Summary of Common Analytical Methods for this compound
| Technique | Method Details | Limit of Quantitation (LOQ) | References |
| GC-ECD | QuEChERS extraction, DB-5 capillary column | 0.01 µg/g (soil) | [13] |
| GC-MS | Liquid-liquid extraction, DB-1 capillary column | 0.5 mg/L (water) | |
| LC-MS/MS | Solid-phase extraction, C18 column | 0.100 ng/g (soil), 0.500 pg/g (water) | [18] |
References
- 1. Risk Assessment of a Synthetic Pyrethroid, this compound on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nepc.gov.au [nepc.gov.au]
- 12. This compound in the tropical sugarcane ecosystem: persistence and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. journalcra.com [journalcra.com]
- 17. fao.org [fao.org]
- 18. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Bifenthrin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of bifenthrin waste are critical for ensuring laboratory safety and environmental protection. this compound, a synthetic pyrethroid insecticide, is classified as a hazardous waste and requires strict adherence to disposal protocols.[1][2] Improper disposal of this compound and its containers is a violation of federal law and can lead to significant environmental contamination and health risks.[1][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate action is necessary to contain the material and prevent exposure.
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, before attempting to clean up a spill.[2]
-
Containment:
-
Cleanup:
-
Carefully sweep or shovel the contained material into a labeled, sealed container for disposal.[2][4]
-
Clean the spill area, tools, and equipment with a suitable solution of caustic soda or soda ash and an appropriate alcohol (e.g., methanol, ethanol, or isopropanol), followed by a strong soap and water solution.[4]
-
Absorb any excess cleaning liquid and add it to the waste container.[4]
-
Disposal of this compound Waste
Unused or excess this compound is considered acutely hazardous waste.[1] The primary directive is to follow the disposal instructions on the product's label.[1][5]
Disposal Protocol Summary
| Waste Type | Disposal Procedure | Key Considerations |
| Excess this compound | 1. Consult the product label for specific disposal instructions.[1][5] 2. Do not dispose of down the drain or in regular trash.[6][7] 3. Contact your state's Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[1][2][3] 4. Arrange for disposal at an approved waste disposal facility.[4][8] | Pesticide wastes are acutely hazardous. Improper disposal is a violation of Federal law. |
| Contaminated Materials | 1. Place all contaminated absorbent materials, clothing, and PPE in a sealed and labeled container.[3][9] 2. Dispose of as hazardous waste through a licensed hazardous waste disposal facility.[9] | Do not reuse contaminated clothing or other absorbent materials.[3] |
Disposal of Empty this compound Containers
Empty containers must be properly decontaminated before disposal to be considered non-hazardous solid waste.[10] Never reuse pesticide containers for any other purpose.[5][6]
Container Decontamination and Disposal Protocol
| Container Type | Decontamination Procedure | Disposal Options |
| Non-refillable Plastic/Metal Containers (≤ 5 gallons) | Triple Rinse: 1. Empty remaining contents into application equipment, allowing it to drain for 10 seconds after the flow begins to drip.[8] 2. Fill the container ¼ full with water and recap.[6][8] 3. Shake for 10 seconds.[8] 4. Pour the rinsate into the application equipment or a collection system for later use or disposal. Allow it to drain for 10 seconds.[8] 5. Repeat this procedure two more times.[6][8] | 1. Offer for recycling or reconditioning.[1][8] 2. Puncture and dispose of in a sanitary landfill.[1][8] 3. Incineration, if allowed by state and local authorities.[8] |
| Paper and Plastic Bags | Completely empty the bag into the application equipment.[4] | Dispose of the empty bag in a sanitary landfill or by incineration, as permitted by state and local authorities.[4] |
| Returnable/Refillable Containers | Do not rinse the container. Do not empty the remaining product or break the seals. | Return the intact container to the point of purchase.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. newsomseed.com [newsomseed.com]
- 4. carolinapco.com [carolinapco.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. agweb.com [agweb.com]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. epestcontrol.com [epestcontrol.com]
- 9. Product Information | LabelSDS [labelsds.com]
- 10. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
